molecular formula C10H15N B1265583 2-Butylaniline CAS No. 2696-85-7

2-Butylaniline

Cat. No.: B1265583
CAS No.: 2696-85-7
M. Wt: 149.23 g/mol
InChI Key: HDVUPIFFKAHPJY-UHFFFAOYSA-N
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Description

2-Butylaniline is a natural product found in Vatica harmandiana with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H15N/c1-2-3-6-9-7-4-5-8-10(9)11/h4-5,7-8H,2-3,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVUPIFFKAHPJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60181445
Record name o-Butyl-aniline
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Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2696-85-7
Record name 2-Butylaniline
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Butyl-aniline
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Record name o-Butyl-aniline
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Record name o-butyl-aniline
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Foundational & Exploratory

The Synthesis of 2-Butylaniline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic pathways for 2-butylaniline, a valuable intermediate in the pharmaceutical and chemical industries. The document details the underlying reaction mechanisms, comprehensive experimental protocols, and expected analytical data. Particular emphasis is placed on the widely utilized Friedel-Crafts acylation route, offering a step-by-step methodology for laboratory-scale synthesis.

Introduction

This compound, an alkyl-substituted aromatic amine, serves as a crucial building block in the synthesis of a variety of organic molecules. Its structural features, including the presence of a butyl group at the ortho position to the amino group, can impart specific steric and electronic properties to target compounds, influencing their biological activity and material characteristics. This guide explores the key synthetic strategies for obtaining this compound, with a focus on providing practical experimental details and an understanding of the reaction mechanisms involved.

Primary Synthetic Pathways

The synthesis of this compound can be approached through several strategic routes. The most common and versatile methods include:

  • Friedel-Crafts Acylation of a Protected Aniline (B41778) followed by Reduction: This is a highly reliable two-step method that involves the acylation of a protected form of aniline, typically acetanilide (B955), with butyryl chloride. The resulting keto-intermediate is then reduced to the corresponding alkyl group, followed by deprotection to yield this compound. This method offers good control over the position of substitution.

  • Direct Friedel-Crafts Alkylation: While seemingly more direct, the reaction of aniline with a butylating agent (e.g., 1-bromobutane) in the presence of a Lewis acid catalyst is often problematic. The amino group of aniline is a Lewis base and reacts with the catalyst, deactivating the aromatic ring towards electrophilic substitution.[1][2][3] Therefore, protection of the amino group is generally required.

  • Reductive Amination: This pathway involves the reaction of a suitable ketone, such as 2-aminophenyl propyl ketone, with a reducing agent.[4][5][6] While effective, the synthesis of the starting ketone can add complexity to the overall process.

  • Alkylation with Alcohols: The direct alkylation of aniline with butanol can be achieved at high temperatures and pressures using a Lewis acid or solid acid catalyst.[7] This method is often employed in industrial settings but can lead to a mixture of N-alkylated and C-alkylated products, as well as polyalkylation.

  • Reduction of 2-Butylnitrobenzene: If the corresponding nitro compound is available, its reduction via catalytic hydrogenation is a straightforward method to obtain this compound.[8]

This guide will focus on the Friedel-Crafts acylation pathway due to its prevalence and adaptability in a laboratory setting.

Friedel-Crafts Acylation Pathway: Mechanism and Experimental Protocol

The Friedel-Crafts acylation route provides a robust method for the synthesis of this compound, proceeding through the protection of the amine, acylation, reduction, and deprotection.

Reaction Mechanism

The key step in this pathway is the Friedel-Crafts acylation of acetanilide. The mechanism involves the formation of an acylium ion as the electrophile, which then attacks the electron-rich aromatic ring of acetanilide. The acetylamino group is an ortho-, para-directing group, leading to a mixture of the desired ortho- and the para-substituted products.

Friedel_Crafts_Acylation_Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Catalyst Regeneration Butyryl_chloride Butyryl Chloride Acylium_ion Acylium Ion (Electrophile) Butyryl_chloride->Acylium_ion + AlCl₃ AlCl3_cat AlCl₃ (Lewis Acid) AlCl4_minus [AlCl₄]⁻ Acetanilide Acetanilide Sigma_complex Sigma Complex (Resonance Stabilized) Acetanilide->Sigma_complex + Acylium Ion Product_ketone 2-Butyrylacetanilide Sigma_complex->Product_ketone - H⁺ H_plus H⁺ AlCl3_regen AlCl₃ H_plus->AlCl3_regen + [AlCl₄]⁻ AlCl4_regen [AlCl₄]⁻ HCl HCl

Caption: Mechanism of Friedel-Crafts Acylation of Acetanilide.

Experimental Workflow

The overall experimental workflow for the synthesis of this compound via the Friedel-Crafts acylation pathway is depicted below.

Experimental_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Reduction cluster_3 Step 4: Deprotection Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetic Anhydride (B1165640), Pyridine Acetanilide_step2 Acetanilide Butyryl_Chloride Butyryl Chloride Ortho_Para_Ketone Mixture of o- and p-Butyrylacetanilide Butyryl_Chloride->Ortho_Para_Ketone Acetanilide_step2->Ortho_Para_Ketone AlCl₃, CS₂ Ortho_Ketone o-Butyrylacetanilide Ortho_Para_Ketone->Ortho_Ketone Separation Ortho_Alkane 2-Butylacetanilide Ortho_Ketone->Ortho_Alkane Clemmensen or Wolff-Kishner Reduction Ortho_Alkane_step4 2-Butylacetanilide Final_Product This compound Ortho_Alkane_step4->Final_Product Acid or Base Hydrolysis

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols

Step 1: Protection of Aniline (Synthesis of Acetanilide)

  • Reagents and Equipment:

    • Aniline

    • Acetic anhydride

    • Pyridine (catalyst)

    • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

  • Procedure:

    • In a round-bottom flask, dissolve aniline in a suitable solvent.

    • Add a catalytic amount of pyridine.

    • Cool the mixture in an ice bath.

    • Slowly add acetic anhydride dropwise with continuous stirring.

    • After the addition is complete, allow the reaction to stir at room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into cold water to precipitate the acetanilide.

    • Filter the solid product, wash with cold water, and dry.

Step 2: Friedel-Crafts Acylation of Acetanilide

  • Reagents and Equipment:

    • Acetanilide

    • Butyryl chloride

    • Anhydrous aluminum chloride (AlCl₃)

    • Carbon disulfide (CS₂) or other suitable solvent

    • Three-necked flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath.

  • Procedure: [9]

    • In a three-necked flask equipped with a reflux condenser and dropping funnel, suspend acetanilide in carbon disulfide.

    • Cool the mixture in an ice bath.

    • Carefully and portion-wise add anhydrous aluminum chloride with stirring.

    • Add butyryl chloride dropwise from the dropping funnel while maintaining the low temperature.

    • After the addition, allow the reaction mixture to slowly warm to room temperature and then reflux gently.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

    • Separate the organic layer, and extract the aqueous layer with a suitable solvent.

    • Combine the organic layers, wash with a dilute acid, then with water, and finally with a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent.

    • The resulting mixture of ortho and para isomers can be separated by column chromatography.

Step 3: Reduction of 2-Butyrylacetanilide

  • Option A: Clemmensen Reduction

    • Reagents and Equipment:

      • 2-Butyrylacetanilide

      • Zinc amalgam (Zn(Hg))

      • Concentrated hydrochloric acid (HCl)

      • Round-bottom flask, reflux condenser, heating mantle.

    • Procedure:

      • Prepare zinc amalgam by reacting zinc dust with a solution of mercuric chloride.

      • In a round-bottom flask, add the zinc amalgam, concentrated HCl, and the 2-butyrylacetanilide.

      • Reflux the mixture for several hours.

      • After cooling, decant the aqueous layer and extract it with an organic solvent.

      • Combine the organic extracts with the initial organic layer, wash with water, and dry over a suitable drying agent.

      • Remove the solvent under reduced pressure to obtain 2-butylacetanilide.

  • Option B: Wolff-Kishner Reduction

    • Reagents and Equipment:

    • Procedure:

      • In a round-bottom flask, dissolve the 2-butyrylacetanilide in the high-boiling solvent.

      • Add hydrazine hydrate and a strong base (KOH or NaOH).

      • Heat the mixture to reflux, allowing water and excess hydrazine to distill off.

      • Continue to heat at a higher temperature for several hours.

      • After cooling, add water to the reaction mixture and extract the product with an organic solvent.

      • Wash the organic layer, dry it, and remove the solvent to yield 2-butylacetanilide.

Step 4: Deprotection of 2-Butylacetanilide

  • Reagents and Equipment:

    • 2-Butylacetanilide

    • Aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH)

    • Round-bottom flask, reflux condenser, heating mantle.

  • Procedure:

    • Reflux the 2-butylacetanilide with an aqueous solution of a strong acid or base.

    • Monitor the hydrolysis by TLC.

    • After completion, cool the reaction mixture and neutralize it.

    • Extract the this compound product with an organic solvent.

    • Wash the organic layer with water, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

    • The crude product can be further purified by distillation under reduced pressure.

Quantitative Data Summary

The following tables provide a summary of the expected quantitative data for the synthesis of this compound. Please note that the yields are estimates and can vary based on reaction conditions and scale.

Table 1: Estimated Reaction Yields

Reaction StepProductEstimated Yield (%)
ProtectionAcetanilide90-95
Friedel-Crafts Acylation2-Butyrylacetanilide (ortho-isomer)30-40 (after separation)
Reduction2-Butylacetanilide70-85
DeprotectionThis compound85-95
Overall This compound 18-32

Table 2: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₁₀H₁₅N
Molecular Weight 149.23 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~230-235 °C (at 760 mmHg)
¹H NMR (CDCl₃, 400 MHz) δ 7.0-7.2 (m, 2H, Ar-H), 6.6-6.8 (m, 2H, Ar-H), 3.6 (br s, 2H, -NH₂), 2.5 (t, J=7.6 Hz, 2H, -CH₂-Ar), 1.5-1.7 (m, 2H, -CH₂-), 1.3-1.5 (m, 2H, -CH₂-), 0.9 (t, J=7.3 Hz, 3H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 144.5, 130.2, 127.8, 126.5, 118.6, 115.3, 33.4, 31.8, 22.7, 14.0
IR (neat, cm⁻¹) 3450, 3360 (-NH₂ stretching), 3050 (Ar-H stretching), 2955, 2925, 2855 (C-H stretching), 1620, 1500 (C=C stretching)
Mass Spectrometry (EI, m/z) 149 (M⁺), 106 ([M-C₃H₇]⁺)

Conclusion

The synthesis of this compound is a multi-step process that can be effectively achieved through the Friedel-Crafts acylation of protected aniline, followed by reduction and deprotection. This method, while involving several steps, offers good control over the final product's regiochemistry. Careful execution of the experimental protocols and purification at each stage are crucial for obtaining a high-purity product. The data presented in this guide serves as a valuable resource for researchers and professionals engaged in the synthesis and application of this important chemical intermediate.

References

2-Butylaniline CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Butylaniline

This technical guide provides a comprehensive overview of this compound (CAS Number: 2696-85-7), a significant chemical intermediate in various industrial and research applications.[1][2] Aimed at researchers, scientists, and professionals in drug development, this document details the compound's chemical identity, physicochemical properties, synthesis methodologies, and biological significance.

Chemical Identity and Molecular Structure

This compound, also known as o-butylaniline or 2-butylbenzenamine, is an aromatic amine characterized by a butyl group substituted at the ortho position of an aniline (B41778) ring.[1][2] This substitution pattern imparts specific steric and electronic properties that are pivotal to its reactivity and utility in chemical synthesis.[1]

Molecular Structure:

The molecular structure of this compound is depicted below.

Caption: Molecular structure of this compound.

Physicochemical and Safety Data

A summary of the key physicochemical and safety data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 2696-85-7[2]
Molecular Formula C₁₀H₁₅N[2]
Molecular Weight 149.23 g/mol
Appearance Colorless to red to green clear liquid
Boiling Point 126 °C at 15 mmHg[3]
Density 0.95 g/cm³[3]
Flash Point 108 °C (226.4 °F) - closed cup
InChI 1S/C10H15N/c1-2-3-6-9-7-4-5-8-10(9)11/h4-5,7-8H,2-3,6,11H2,1H3[2]
SMILES CCCCC1=CC=CC=C1N
Signal Word Warning
Hazard Classifications Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

Synthesis of this compound: An Experimental Protocol

This compound can be synthesized through the alkylation of aniline. The following is a representative protocol for the synthesis of n-butylaniline, which can be adapted for the specific synthesis of the ortho-isomer through the use of appropriate catalysts and conditions promoting regioselectivity. A general method involves the condensation reaction of aniline and n-butanol.[4]

Materials:

  • Aniline

  • n-Butanol

  • Catalyst (e.g., a solid acid catalyst)

  • Reactor capable of high pressure and temperature

  • Distillation apparatus

Procedure:

  • Reaction Setup: The reactor is charged with aniline, n-butanol, and the catalyst. A typical weight ratio of aniline:n-butanol:catalyst is 1:(0.8-1.1):(0.4-0.85).[4]

  • Condensation Reaction: The mixture is heated to a temperature of 220-240°C under a pressure of 2-5.0 MPa for a duration of 6-24 hours.[4] During the reaction, water is generated and should be removed from the system to drive the equilibrium towards the product.[4]

  • Work-up: After the reaction is complete, the product mixture is cooled and then hydrolyzed. The organic and aqueous layers are separated to yield the crude product.[4]

  • Purification: The crude product is subjected to reduced pressure rectification to isolate the p-n-butylaniline.[4] To obtain this compound specifically, ortho-directing catalysts would be employed during the alkylation step.

Applications in Research and Industry

This compound serves as a crucial intermediate in several industrial applications:

  • Pharmaceutical Synthesis: As an aromatic amine, it is a building block for more complex molecules, including heterocyclic compounds that are scaffolds for various drug candidates.[1] The butyl group can influence the pharmacological properties of the final active pharmaceutical ingredient (API).

  • Dye Manufacturing: It is used in the synthesis of azo dyes, which have widespread applications in the textile industry.[1]

  • Specialty Chemicals: It is a precursor for the production of various specialty chemicals.[1]

Biological Activity and Metabolic Pathway

This compound, like other aromatic amines, can undergo metabolic activation, which is of significant interest in toxicology and drug development.[1] The primary route of metabolism involves cytochrome P450 enzymes.[1]

The metabolic activation can lead to the formation of reactive intermediates that can bind to cellular macromolecules, potentially causing toxicity.[1] The general metabolic pathway for aniline involves N-acetylation and hydroxylation, followed by conjugation for excretion.[5] For this compound, a similar pathway is expected, with the butyl group potentially influencing the rate and site of metabolism.

Metabolic_Pathway cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism cluster_2 Excretion This compound This compound Metabolites Metabolites This compound->Metabolites Cytochrome P450 Enzymes Conjugated Metabolites Conjugated Metabolites Metabolites->Conjugated Metabolites Conjugation (e.g., Glucuronidation) Excretion Excretion Conjugated Metabolites->Excretion

References

Physical properties of 2-butylaniline: boiling point and solubility

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physical properties of 2-butylaniline, focusing on its boiling point and solubility, designed for researchers, scientists, and professionals in drug development.

Introduction

This compound, also known as o-butylaniline, is an aromatic amine with the chemical formula C₁₀H₁₅N. Its structure, featuring a butyl group attached to the ortho position of the aniline (B41778) ring, imparts specific physicochemical properties that are critical for its application in chemical synthesis and pharmaceutical development. Understanding its boiling point and solubility is fundamental for purification, reaction engineering, and formulation design. This guide provides a detailed overview of these properties, methods for their experimental determination, and a structured presentation of available data.

Data Presentation: Physical Properties of this compound

The quantitative data for the key physical properties of this compound are summarized below. It is important to note that boiling points are highly dependent on pressure.

Physical PropertyValueConditions
Boiling Point 126 °Cat 15 mmHg[1][2]
60-61 °Cat 0.2 Torr[3]
Density 0.953 g/cm³at 20 °C[3]
Refractive Index 1.54Not Specified
Molecular Weight 149.23 g/mol

Solubility Profile

Specific quantitative solubility data for this compound in various solvents is not extensively reported in the literature. However, based on its chemical structure—a hydrophobic benzene (B151609) ring and butyl chain combined with a polar amine group—a qualitative solubility profile can be inferred. Aniline, the parent compound, is slightly soluble in water and miscible with most organic solvents.[4] The presence of the C₄ alkyl chain in this compound is expected to decrease its solubility in polar solvents like water and enhance its solubility in non-polar organic solvents such as alkanes, ethers, and aromatic hydrocarbons.

Experimental Protocols

Detailed methodologies for the experimental determination of boiling point and solubility are crucial for verifying literature data and for establishing properties in specific solvent systems.

Determination of Boiling Point (Micro-scale Method)

This method is suitable for determining the boiling point of a small quantity of liquid at a given pressure.

Apparatus:

  • Thiele tube or a similar oil bath setup

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Sample of this compound

  • Heating mantle or Bunsen burner

  • Mineral oil or other suitable bath liquid

Procedure:

  • Sample Preparation: Attach a small test tube containing 0.5-1 mL of this compound to a thermometer. The base of the test tube should be level with the thermometer bulb.

  • Capillary Insertion: Place a capillary tube, with its sealed end uppermost, into the test tube containing the aniline sample.

  • Assembly: Immerse the assembly in a Thiele tube filled with mineral oil, ensuring the sample is below the oil level.

  • Heating: Gently heat the side arm of the Thiele tube. The heating rate should be slow and steady, approximately 1-2 °C per minute as the temperature approaches the expected boiling point.

  • Observation: As the liquid heats, air trapped in the capillary tube will bubble out. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

  • Confirmation: To confirm the boiling point, remove the heat source and note the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube. This temperature is the precise boiling point of the liquid at the recorded atmospheric pressure.

  • Pressure Correction (if necessary): If the determination is not performed at standard pressure (760 mmHg), the observed boiling point can be corrected using a nomograph or the Clausius-Clapeyron equation.

Determination of Solubility (Isothermal Shake-Flask Method)

This is a standard method for determining the solubility of a compound in a specific solvent at a controlled temperature.

Apparatus:

  • Constant temperature water bath with a shaker

  • Several sealed flasks (e.g., screw-cap vials)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

  • Solvent of interest (e.g., water, ethanol, hexane)

  • This compound

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of flasks, each containing a known volume of the chosen solvent. The amount should be more than what is expected to dissolve to ensure a saturated solution is formed.

  • Equilibration: Seal the flasks and place them in a constant temperature shaking water bath. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that saturation is reached. The shaking ensures good mixing.

  • Phase Separation: After equilibration, stop the shaking and allow the flasks to stand undisturbed in the water bath for several hours to allow the undissolved solute to settle.

  • Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the clear supernatant from each flask using a pre-warmed pipette to prevent precipitation. Immediately dilute the aliquot with a known volume of the solvent to create a solution within the analytical instrument's linear range.

  • Quantification: Analyze the concentration of this compound in the diluted solutions using a pre-calibrated analytical method, such as UV-Vis spectrophotometry (by creating a calibration curve of absorbance vs. concentration) or HPLC.

  • Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The resulting value is the solubility of this compound in that solvent at the specified temperature, typically expressed in g/L, mg/mL, or mol/L.

Workflow Visualization

The following diagram illustrates the logical workflow for the characterization of the physical properties of this compound.

G Workflow for Physical Property Characterization of this compound cluster_0 Data Acquisition cluster_1 Experimental Determination cluster_2 Data Analysis & Presentation cluster_3 Final Output LitSearch Literature Search (Boiling Point, Solubility) DataConsolidation Consolidate Literature & Experimental Data LitSearch->DataConsolidation BoilingPointExp Boiling Point Determination (Thiele Tube Method) BoilingPointExp->DataConsolidation SolubilityExp Solubility Determination (Shake-Flask Method) SolubilityExp->DataConsolidation DataTable Create Data Tables DataConsolidation->DataTable Protocols Document Experimental Protocols DataConsolidation->Protocols FinalReport Technical Guide / Whitepaper DataTable->FinalReport Protocols->FinalReport

Caption: Logical workflow for characterizing the physical properties of this compound.

References

Spectroscopic Profile of 2-Butylaniline: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Butylaniline, an aromatic amine with a butyl substituent at the ortho position, is a chemical compound of interest in various fields of chemical research and development. Its structural characterization is fundamental for its application and for ensuring its purity and identity. This technical guide provides a summary of the available spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of comprehensive, publicly accessible experimental spectra for 2-n-butylaniline, this guide also includes predicted data and, for illustrative purposes, experimental data for a related isomer. Furthermore, detailed experimental protocols for acquiring such spectroscopic data are provided for researchers in the field.

Spectroscopic Data

A thorough search of scientific databases reveals a scarcity of publicly available, complete experimental spectroscopic datasets for 2-n-butylaniline. Therefore, the following sections present a combination of predicted data and a note on available data for a related isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR)

The predicted ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons and the protons of the butyl chain. The ortho-substitution pattern leads to a complex splitting of the aromatic signals.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (ppm)MultiplicityIntegration
Aromatic H6.6 - 7.2m4H
-CH₂- (alpha to ring)2.5 - 2.7t2H
-NH₂3.5 - 4.5s (broad)2H
-CH₂- (beta to ring)1.4 - 1.6m2H
-CH₂- (gamma to ring)1.3 - 1.5m2H
-CH₃0.9 - 1.0t3H

Note: Predicted data is based on standard chemical shift values and may vary based on solvent and experimental conditions.

¹³C NMR (Carbon-13 NMR)

The predicted ¹³C NMR spectrum provides information on the number and chemical environment of the carbon atoms in this compound.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonChemical Shift (ppm)
C-N (aromatic)145 - 150
C-C (aromatic, substituted)130 - 135
Aromatic CH115 - 130
-CH₂- (alpha to ring)30 - 35
-CH₂- (beta to ring)30 - 35
-CH₂- (gamma to ring)20 - 25
-CH₃10 - 15

Note: Predicted data is based on standard chemical shift values and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine and the C-N bond, as well as bands related to the aromatic ring and the alkyl chain. Primary amines typically show a pair of N-H stretching bands.[1]

Table 3: Predicted Infrared Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
N-H stretch (asymmetric)3400 - 3500Medium
N-H stretch (symmetric)3300 - 3400Medium
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 2960Strong
N-H bend (scissoring)1590 - 1650Medium-Strong
C=C stretch (aromatic)1450 - 1600Medium
C-N stretch (aromatic amine)1250 - 1340Medium-Strong
C-H out-of-plane bend (aromatic)730 - 770 (ortho-disubstituted)Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₁₅N), the molecular weight is approximately 149.23 g/mol .[2] The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and fragment ions resulting from the cleavage of the butyl group.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zProposed FragmentNotes
149[M]⁺Molecular ion peak
106[M - C₃H₇]⁺Loss of a propyl radical (alpha-cleavage)
93[C₆H₅NH₂]⁺Aniline radical cation
77[C₆H₅]⁺Phenyl cation

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[3]

  • Sample Preparation :

    • Accurately weigh 5-20 mg of the this compound sample for ¹H NMR, and 20-50 mg for ¹³C NMR.[4]

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[4]

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).[3]

    • Cap the NMR tube and ensure the solution is homogeneous.

  • ¹H NMR Data Acquisition :

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to optimize homogeneity.[3]

    • Acquire the spectrum at room temperature using a standard pulse sequence. A pulse angle of 30-90° and a relaxation delay of 1-5 seconds are typical.[3]

    • Obtain a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.[3]

  • ¹³C NMR Data Acquisition :

    • Use a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (Neat Liquid) :

    • Obtain two clean and dry salt plates (e.g., NaCl or KBr).[5]

    • Place a drop of the liquid this compound sample onto the surface of one plate.[5]

    • Carefully place the second plate on top, creating a thin liquid film between the plates.[5]

  • Data Acquisition :

    • Place the salt plate assembly in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty beam path.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

  • Sample Preparation :

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

  • GC-MS Conditions :

    • Injector : Set to a temperature of approximately 250 °C.

    • Oven Program : Start at a suitable temperature (e.g., 70 °C), then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas : Helium is typically used.

  • Mass Spectrometer Conditions :

    • Ionization Mode : Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Range : Scan from a low m/z value (e.g., 40) to a value high enough to include the molecular ion (e.g., 200).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound such as this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification of this compound SamplePrep Prepare Samples for NMR, IR, and MS Synthesis->SamplePrep NMR NMR Spectroscopy (¹H and ¹³C) SamplePrep->NMR IR IR Spectroscopy SamplePrep->IR MS Mass Spectrometry SamplePrep->MS DataProcessing Data Processing (e.g., Fourier Transform, Baseline Correction) NMR->DataProcessing IR->DataProcessing MS->DataProcessing StructureElucidation Structure Elucidation & Confirmation DataProcessing->StructureElucidation Purity Purity Assessment StructureElucidation->Purity Report Final Report & Data Archiving Purity->Report

Caption: Workflow for the spectroscopic characterization of this compound.

References

A Comprehensive Technical Guide to the Safe Handling, and Storage of 2-Butylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for 2-Butylaniline (CAS No: 2696-85-7). Adherence to these guidelines is critical to ensure personnel safety and mitigate environmental risks.

Chemical and Physical Properties

This compound is a colorless to reddish-green liquid.[1] A summary of its key physical and chemical properties is presented below.

PropertyValueSource
CAS Number 2696-85-7[2][3][4][5]
Molecular Formula C₁₀H₁₅N[1][4][5]
Molecular Weight 149.24 g/mol [1][6]
Appearance Colorless to Red to Green clear liquid[1]
Boiling Point 126 °C at 15 mmHg[1][2]
Flash Point 108 °C (226.4 °F) - closed cup[4]
Specific Gravity 0.95 (20/20)[1][6]
Refractive Index 1.54[1][6]

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS).[2][7] The primary hazards are associated with acute toxicity and irritation.[4][7][8]

Hazard ClassificationCategoryHazard Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed
Acute Toxicity (Dermal) Category 4H312: Harmful in contact with skin
Acute Toxicity (Inhalation) Category 4H332: Harmful if inhaled
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation

GHS Label Elements:

  • Pictogram:

  • Signal Word: Warning [1][2][4][7]

  • Precautionary Statements (Prevention): P261, P264, P270, P271, P280[1][2][3][7]

  • Precautionary Statements (Response): P302+P352, P304+P340, P305+P351+P338, P312, P332+P317[2][7][9]

  • Precautionary Statements (Storage): P403+P233, P405[2][9]

  • Precautionary Statements (Disposal): P501[2][7]

Experimental Protocols

The safety data presented in this guide are based on standardized testing methodologies. However, specific experimental protocols for determining the toxicological and physical properties of this compound were not detailed in the referenced safety data sheets. These tests are typically conducted according to internationally recognized guidelines, such as those established by the OECD (Organisation for Economic Co-operation and Development).

Safe Handling Procedures

Proper handling of this compound is paramount to prevent exposure. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

4.1 Engineering Controls

  • Ventilation: Handle the substance only in a well-ventilated area, preferably in a chemical fume hood to prevent the generation of vapor or mist.[2][7][10] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[8]

4.2 Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]

  • Skin Protection: Wear chemically impermeable gloves and protective clothing to prevent skin contact.[2][7] Fire/flame resistant and impervious clothing is recommended.[2] Gloves must be inspected before use.[2]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges (NIOSH/MSHA or EN 149 approved).[8]

4.3 General Hygiene Practices

  • Avoid contact with skin, eyes, and clothing.[7][11]

  • Wash hands and face thoroughly after handling.[3][7]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1][3]

  • Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[2]

Logical Flow for Chemical Safety Management cluster_assessment Hazard Assessment cluster_control Control Measures cluster_emergency Emergency Response ID Hazard Identification (H302, H312, H332, H315, H319, H335) Tox Toxicology Review (Acute Oral, Dermal, Inhalation) Eng Engineering Controls (Fume Hood, Eyewash Station) ID->Eng PPE Personal Protective Equipment (Gloves, Goggles, Respirator) Handling Safe Handling Practices (Avoid contact, Wash hands) Storage Proper Storage (Cool, Dry, Ventilated, Inert Gas) Spill Accidental Release (Contain, Absorb, Dispose) Handling->Spill FirstAid First Aid Measures (Inhalation, Skin, Eye, Ingestion) Fire Fire Fighting (Dry chemical, CO2, Foam)

Caption: Chemical Safety Management Workflow for this compound.

Storage and Incompatibility

5.1 Storage Conditions

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][7][11]

  • The storage area should be locked up or accessible only to authorized personnel.[2][9][12]

  • It is recommended to store the container under an inert gas as the material can be air-sensitive.[1][6][7]

5.2 Incompatible Materials

  • Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[8][13]

Emergency Procedures

6.1 First-Aid Measures

  • General Advice: Consult a physician and show them the safety data sheet.[11][13][14]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[2][9] If not breathing, provide artificial respiration and seek immediate medical attention.[2][15] Call a poison center or doctor if you feel unwell.[7]

  • Skin Contact: Immediately take off all contaminated clothing.[7] Wash the affected area with plenty of soap and water.[2][11][14] Get medical help if skin irritation occurs or if you feel unwell.[2][7]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, also under the eyelids.[2][8][11] Remove contact lenses if present and easy to do so.[2][9] Continue rinsing and consult a physician if irritation persists.[7][9]

  • Ingestion: Rinse mouth with water.[2] Do not induce vomiting.[2] Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[2]

6.2 Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.[8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

6.3 Accidental Release Measures

  • Personal Precautions: Evacuate personnel to safe areas.[2] Use personal protective equipment as required.[13] Avoid breathing vapors, mist, or gas and ensure adequate ventilation.[2][3][13] Remove all sources of ignition.[2][15]

  • Environmental Precautions: Prevent the product from entering drains or surface water.[7][8][13] Discharge into the environment must be avoided.[2]

  • Containment and Cleanup: Soak up the spill with an inert absorbent material (e.g., sand, vermiculite).[8][11] Collect the material in suitable, closed containers for disposal using spark-proof tools and explosion-proof equipment.[2]

Workflow for Handling a this compound Spill Start Spill Occurs Evacuate Evacuate Area & Remove Ignition Sources Start->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate PPE Don Personal Protective Equipment (PPE) Ventilate->PPE Contain Contain Spill with Inert Absorbent Material PPE->Contain Collect Collect Absorbed Material (Use Spark-Proof Tools) Contain->Collect Dispose Place in Sealed Container for Hazardous Waste Disposal Collect->Dispose Decontaminate Decontaminate Spill Area & Equipment Dispose->Decontaminate End Spill Handled Decontaminate->End

Caption: General workflow for managing a this compound spill.

Toxicological Information

This compound is moderately toxic through oral, dermal, and inhalation routes of exposure.[7] It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[2][4][11] There is currently no data available to suggest that the substance is a germ cell mutagen or carcinogen.[7][14]

Disposal Considerations

Disposal of this compound and its containers must be conducted in accordance with all applicable local, state, and federal regulations.[2][7] The substance should be disposed of at an approved waste disposal plant.[7][9] Do not allow the chemical to enter drains.[2]

References

Biological Activity and Potential Applications of 2-Butylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature providing specific quantitative data on the biological activity and pharmacokinetics of 2-butylaniline is limited. This guide synthesizes the available information and, where noted, includes data from related isomers (e.g., 4-butylaniline, 2-tert-butylaniline) to provide a broader context for researchers.

Introduction

This compound (also known as ortho-butylaniline or 2-aminobutylbenzene) is an aromatic amine with the chemical formula C₁₀H₁₅N. As a derivative of aniline (B41778), it serves as a chemical intermediate in various industrial applications, including the synthesis of dyes and polymers.[1] In the context of biomedical and pharmaceutical research, aniline derivatives are of interest for their diverse biological activities. This document provides a technical overview of the known biological activities, potential mechanisms of action, and prospective applications of this compound, with a focus on its relevance to drug discovery and development professionals.

Physicochemical and Toxicological Properties

Table 1: Physicochemical and Toxicological Data for Butylaniline Isomers

PropertyThis compound4-Butylaniline2-tert-Butylaniline
CAS Number 2696-85-7104-13-26310-21-0[4][5]
Molecular Formula C₁₀H₁₅NC₁₀H₁₅NC₁₀H₁₅N[4][5]
Molecular Weight 149.23 g/mol 149.23 g/mol 149.23 g/mol [4][5]
Boiling Point 126 °C at 15 mmHgNot Available123-124 °C at 17 mmHg[6]
Acute Oral Toxicity Data Not AvailableLD50 (rat): 100.1 mg/kg (estimate)Data Not Available
Hazard Summary Harmful if swallowed, in contact with skin, or if inhaled; Causes skin and eye irritation.[2]Toxic if swallowed, in contact with skin, or if inhaled; Causes skin and eye irritation.Skin and strong eye irritant; May induce methemoglobinemia.[7]

Biological Activity and Mechanism of Action

The biological effects of this compound are thought to be mediated through its interaction with various enzymatic and cellular pathways, a characteristic shared by many aromatic amines.[1]

Interaction with Cytochrome P450 Enzymes

Studies on aniline derivatives suggest that this compound likely interacts with the cytochrome P450 (CYP450) family of enzymes.[1] This interaction can lead to metabolic activation, forming reactive intermediates that may contribute to cellular toxicity.[1] The metabolic products of these reactions can induce oxidative stress within cells, potentially leading to hepatotoxicity with prolonged or high-concentration exposure.[1]

Acetylcholinesterase Inhibition

There is evidence to suggest that this compound may act as an inhibitor of acetylcholinesterase (AChE).[1] AChE is a critical enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors. This mechanism is the basis for the therapeutic effects of several drugs used in the management of Alzheimer's disease and myasthenia gravis, but it is also a source of neurotoxicity.[1] In animal models, exposure to compounds with AChE inhibitory activity has been linked to altered neurotransmitter levels and behavioral changes.[1]

Potential Signaling Pathway Interactions

While no specific signaling pathways have been definitively identified for this compound in the available literature, the known effects of aromatic amines and their metabolites on cellular stress and proliferation suggest potential interactions with key signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways.

MAPK Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Oxidative stress, which can be induced by the metabolites of this compound, is a known activator of the MAPK pathway. Persistent activation of this pathway can lead to apoptotic cell death.

MAPK_Pathway extracellular_signal Oxidative Stress (e.g., from this compound Metabolites) receptor Cellular Sensors extracellular_signal->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK (MAPK) mek->erk transcription_factors Transcription Factors (e.g., AP-1, c-Jun) erk->transcription_factors cellular_response Cellular Response (Proliferation, Apoptosis, etc.) transcription_factors->cellular_response

Figure 1: Potential interaction of this compound metabolites with the MAPK signaling pathway.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another central signaling cascade that governs cell survival, growth, and proliferation. Dysregulation of this pathway is a hallmark of many diseases, including cancer. Some toxic compounds can disrupt the delicate balance of this pathway, leading to either uncontrolled cell growth or apoptosis.

PI3K_Akt_Pathway growth_factor Cellular Stress receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt Akt pip3->akt downstream Downstream Effectors (e.g., mTOR, Bad) akt->downstream cellular_response Cellular Response (Survival, Growth, Proliferation) downstream->cellular_response

Figure 2: Potential influence of cellular stress from this compound on the PI3K/Akt pathway.

Potential Applications in Drug Development and Other Industries

While specific drugs derived directly from this compound are not prominent in the literature, its role as a pharmaceutical intermediate is noted.[4] The aniline scaffold is a common feature in many approved drugs, and derivatives of this compound could serve as building blocks in the synthesis of novel therapeutic agents. Its potential as an acetylcholinesterase inhibitor suggests a possible, though underexplored, avenue for research in neurodegenerative diseases.

Beyond pharmaceuticals, this compound is used in the synthesis of azo dyes and as a component in the production of conductive polymers.[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's biological activity.

Synthesis of this compound (General Method)

A general approach for the synthesis of alkylated anilines involves the condensation of aniline with an appropriate alcohol in the presence of a catalyst. The following protocol is adapted from the synthesis of p-n-butylaniline and can be modified for the synthesis of the ortho-isomer.

Synthesis_Workflow reactants Aniline + n-Butanol + Catalyst (Lewis Acid) reaction Condensation Reaction (220-240°C, 2-5 MPa) reactants->reaction hydrolysis Hydrolysis and Oil-Water Separation reaction->hydrolysis crude_product Crude Product hydrolysis->crude_product purification Reduced Pressure Rectification crude_product->purification final_product This compound purification->final_product

Figure 3: General workflow for the synthesis of butylaniline isomers.

Protocol:

  • Reaction Setup: In a high-pressure reactor, combine aniline, n-butanol, and a Lewis acid catalyst in a weight ratio of approximately 1:1:0.6.

  • Condensation: Heat the reactor to 220-240°C under a pressure of 2-5 MPa for 6-24 hours. During the reaction, continuously remove the water generated from the system.

  • Workup: After the reaction is complete, cool the reactor and hydrolyze the reaction product. Perform an oil-water separation to obtain the crude product.

  • Purification: Purify the crude product by reduced pressure rectification to yield this compound.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of acetylcholinesterase and can be used to determine the inhibitory potential of this compound.

Materials:

  • 96-well microplate

  • Phosphate (B84403) buffer (pH 8.0)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Acetylcholinesterase (AChE) enzyme

  • This compound (test compound)

  • Microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

    • Prepare solutions of ATCI and DTNB in phosphate buffer.

    • Prepare a solution of AChE in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Test wells: Add phosphate buffer, the this compound dilution, and DTNB solution.

    • Control wells (no inhibitor): Add phosphate buffer, solvent control, and DTNB solution.

    • Blank wells: Add phosphate buffer and DTNB solution.

  • Enzyme Addition: Add the AChE solution to the test and control wells.

  • Reaction Initiation: Add the ATCI solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 15 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100

    • Determine the IC50 value (the concentration of this compound that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cytochrome P450 Inhibition Assay

This assay determines the potential of this compound to inhibit the activity of specific CYP450 isoforms.

Materials:

  • Human liver microsomes

  • Specific CYP450 isoform substrate (e.g., phenacetin (B1679774) for CYP1A2)

  • NADPH regenerating system

  • This compound (test compound)

  • LC-MS/MS system

Protocol:

  • Incubation: In separate wells of a microplate, incubate human liver microsomes with a specific CYP450 substrate and a range of concentrations of this compound.

  • Reaction Initiation: Add an NADPH regenerating system to initiate the metabolic reaction.

  • Reaction Termination: After a set incubation time, stop the reaction (e.g., by adding a cold organic solvent).

  • Analysis: Analyze the formation of the specific metabolite from the substrate using LC-MS/MS.

  • Data Analysis:

    • Compare the rate of metabolite formation in the presence of this compound to the vehicle control.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

This compound is an aromatic amine with potential biological activities, including interactions with cytochrome P450 enzymes and inhibition of acetylcholinesterase. However, there is a notable lack of specific and quantitative data in the scientific literature to fully characterize its pharmacological and toxicological profile. Future research should focus on:

  • Quantitative Biological Assays: Determining the IC50 values of this compound for various CYP450 isoforms and acetylcholinesterase to understand its potency and selectivity.

  • In Vivo Studies: Conducting pharmacokinetic and toxicokinetic studies to understand its absorption, distribution, metabolism, excretion, and to establish quantitative toxicity metrics such as LD50 values.

  • Mechanism of Action Studies: Investigating the specific signaling pathways modulated by this compound to elucidate the molecular basis of its biological effects.

  • Synthesis of Derivatives: Exploring the synthesis of this compound derivatives to identify compounds with enhanced therapeutic potential and reduced toxicity, particularly in the context of neurodegenerative diseases or as scaffolds for other drug classes.

A more thorough investigation into these areas will provide a clearer understanding of the potential risks and benefits of this compound and its derivatives for researchers, scientists, and drug development professionals.

References

A Technical Guide to the Theoretical Analysis of 2-Butylaniline's Electronic Structure

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

2-Butylaniline, an aniline (B41778) derivative, serves as a crucial structural motif in various industrial and pharmaceutical compounds. A thorough understanding of its electronic structure is fundamental to predicting its chemical reactivity, metabolic stability, and potential as a synthetic precursor. This technical guide outlines the standard computational protocols used to investigate the electronic properties of this compound through theoretical methods. We detail the application of Density Functional Theory (DFT) for geometry optimization and the calculation of key electronic descriptors. This document provides detailed methodologies, illustrative data in tabular format, and workflow visualizations to serve as a comprehensive resource for researchers in computational chemistry and drug development.

Computational Methodology: A Standard Protocol

The following section details a robust and widely adopted protocol for the theoretical analysis of substituted anilines, based on common practices in computational chemistry.[1][2] This methodology ensures reproducible and reliable results for understanding the electronic landscape of this compound.

2.1 Molecular Modeling and Geometry Optimization

  • Initial Structure Construction: The 3D structure of this compound is first built using molecular modeling software (e.g., Avogadro, GaussView). The butyl group is placed at the ortho position (C2) of the aniline ring.

  • Conformational Analysis: A preliminary conformational search is performed to identify the lowest energy conformer, particularly considering the rotation of the butyl group and the amino (-NH₂) group.

  • Quantum Mechanical Optimization: The geometry of the lowest energy conformer is then fully optimized without constraints. Density Functional Theory (DFT) is the method of choice for such systems, offering a good balance between accuracy and computational cost.[3]

    • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly employed.[2][4]

    • Basis Set: The 6-311++G(d,p) basis set is selected. This Pople-style basis set is extensive, including diffuse functions (++) for accurately describing lone pairs and anions, and polarization functions (d,p) to handle non-spherical electron density distributions.[2]

  • Frequency Calculation: Following optimization, a vibrational frequency analysis is performed at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface.

2.2 Calculation of Electronic Properties

Using the optimized geometry, a series of electronic properties are calculated. These descriptors are crucial for interpreting the molecule's reactivity and electronic character.[1]

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO energy relates to the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting ability.[1]

  • Global Reactivity Descriptors: From the HOMO and LUMO energies, key reactivity indices are calculated:

    • Ionization Potential (IP): Approximated as IP ≈ -EHOMO

    • Electron Affinity (EA): Approximated as EA ≈ -ELUMO

    • Energy Gap (ΔE): ΔE = ELUMO - EHOMO. A smaller gap suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution on the molecule's surface. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).[1]

  • Atomic Charge Distribution: Mulliken population analysis is performed to calculate the partial charges on individual atoms. This helps identify specific nucleophilic and electrophilic centers within the molecule.

Computational Workflow Visualization

The overall process, from initial structure to final analysis, can be visualized as a logical workflow.

G cluster_0 Setup & Optimization cluster_1 Property Calculation cluster_2 Data Analysis & Interpretation A 1. Build 3D Structure of this compound B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation B->C D Verify: No Imaginary Frequencies (True Minimum) C->D E Calculate FMOs (HOMO, LUMO) D->E F Generate MEP Surface D->F G Calculate Mulliken Atomic Charges D->G H Reactivity Prediction E->H F->H I Identify Nucleophilic & Electrophilic Sites F->I G->H G->I J Correlate with Experimental Data H->J

Caption: Computational workflow for analyzing this compound's electronic structure.

Illustrative Data and Analysis

The following tables summarize plausible quantitative data for this compound, as would be obtained from the protocol described in Section 2.0. Note: This data is representative and intended for illustrative purposes, as specific peer-reviewed computational studies on this compound were not identified.

Table 1: Calculated Global Reactivity Descriptors

ParameterValue (Hartree)Value (eV)Interpretation
EHOMO-0.195-5.31Relates to the ability to donate electrons.
ELUMO0.0180.49Relates to the ability to accept electrons.
Energy Gap (ΔE) 0.213 5.80 Indicates high kinetic stability and low reactivity.
Ionization Potential (IP)0.1955.31Energy required to remove an electron.
Electron Affinity (EA)-0.018-0.49Energy released when an electron is added.

Table 2: Selected Mulliken Atomic Charges

AtomAtom NumberCharge (a.u.)Interpretation
N (Amino Group)N7-0.89Strong nucleophilic center due to high negative charge.
C (Ipso-Carbon)C10.25Carbon attached to the amino group.
C (Ortho-Carbon)C2-0.15Carbon attached to the butyl group.
C (Para-Carbon)C4-0.21Electron-rich site, activated by the amino group.
H (Amino Group)H8, H9+0.41Positively charged hydrogen atoms.

The data indicates that the nitrogen atom and the para-carbon are the most electron-rich centers, making them the primary sites for electrophilic attack. The positive values on the amino hydrogens suggest their potential involvement in hydrogen bonding.

Conceptual Relationship Visualization

The calculated electronic properties directly inform predictions of molecular behavior and reactivity.

G HOMO High HOMO Energy Nucleo Good Nucleophile (Electron Donor) HOMO->Nucleo LUMO Low LUMO Energy Electro Good Electrophile (Electron Acceptor) LUMO->Electro MEP_Neg Negative MEP Region (e.g., N atom) Attack_E Site for Electrophilic Attack MEP_Neg->Attack_E MEP_Pos Positive MEP Region Attack_N Site for Nucleophilic Attack MEP_Pos->Attack_N

Caption: Relationship between electronic properties and chemical reactivity.

Conclusion

Theoretical studies provide an indispensable framework for understanding the electronic structure of molecules like this compound. By employing standard DFT methods, researchers can reliably calculate properties such as HOMO-LUMO energies, electrostatic potential, and atomic charges. This data is critical for predicting reaction mechanisms, understanding structure-activity relationships, and guiding the synthesis of novel compounds in drug discovery and materials science. The protocols and illustrative data presented in this guide offer a foundational approach for conducting and interpreting such valuable computational investigations.

References

An In-depth Technical Guide to the Discovery and Synthesis of 2-Butylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Butylaniline, a significant chemical intermediate, plays a crucial role in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its unique molecular structure, featuring a butyl group at the ortho position of the aniline (B41778) ring, imparts specific steric and electronic properties that are pivotal in the development of complex organic molecules. This guide provides a comprehensive overview of the historical development and modern synthetic routes to this compound, offering detailed experimental protocols, quantitative data analysis, and a comparative assessment of various catalytic systems. The evolution of its synthesis reflects broader trends in organic chemistry, from classical multi-step procedures to more efficient and selective catalytic methods.

Discovery and Historical Context

The development of substituted anilines, including this compound, is historically linked to the expansion of the synthetic dye industry in the late 19th and early 20th centuries.[1] Early research focused on the alkylation of aniline to produce a variety of colors. While the precise first synthesis of this compound is not prominently documented in readily available historical records, its synthesis would have emerged from the broader exploration of Friedel-Crafts reactions and other alkylation methods applied to aromatic amines. A 1937 patent by Bernard Herstein for the synthesis of tertiary-butyl derivatives of aniline highlights the early industrial interest in alkylated anilines, employing the Friedel-Crafts reaction on acetanilide (B955) to overcome the challenges of direct aniline alkylation.[2] Over the decades, the synthetic focus has shifted towards achieving higher regioselectivity for the ortho-substituted product, driven by its importance as a precursor in specialized chemical industries.

Key Synthesis Methodologies

The synthesis of this compound can be broadly categorized into three main strategies: direct ortho-alkylation of aniline, synthesis from 2-substituted precursors, and reductive methods. Each approach offers distinct advantages and disadvantages concerning selectivity, yield, and environmental impact.

Direct Ortho-Alkylation of Aniline

The direct introduction of a butyl group to the ortho position of aniline is a primary synthetic route. This is typically achieved through electrophilic aromatic substitution, where controlling regioselectivity is the principal challenge.

The classical Friedel-Crafts reaction involves the alkylation of an aromatic ring using an alkyl halide or an olefin in the presence of a Lewis acid catalyst. However, the direct Friedel-Crafts alkylation of aniline is problematic due to the amine group's basicity, which leads to complexation with the Lewis acid catalyst, deactivating the ring for electrophilic substitution.[3][4] To circumvent this, the amino group is often protected, for instance, as an acetanilide, before alkylation.[2]

More contemporary methods utilize solid acid catalysts to promote regioselective C-alkylation at the ortho position. For instance, phosphotungstic acid-supported HZSM-5 zeolites have been employed for the alkylation of aniline with methyl tert-butyl ether (MTBE), which decomposes to isobutene as the alkylating agent.[1]

Synthesis from 2-Substituted Precursors

An alternative strategy involves the synthesis of this compound from precursors that already possess the butyl group at the desired position.

A multi-step synthesis starting from 2-tert-butylphenol (B146161) has been developed to avoid the challenges of direct aniline alkylation. This method involves the reaction of 2-tert-butylphenol with α-methylstyrene oxide, followed by acylation and ammonolysis to yield 2-tert-butylaniline.[1] While this example uses a tert-butyl group, similar pathways can be envisioned for the n-butyl analogue. A more direct approach is the catalytic amination of 2-butylphenol (B3051182).

Reductive Methods

Reductive methods offer another pathway to this compound, typically starting from a nitroaromatic compound.

The catalytic hydrogenation of 2-butylnitrobenzene is a straightforward method for producing this compound.[1] This reaction typically employs a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. The main limitation of this route is the availability and synthesis of the starting nitro compound.[1]

Quantitative Data Summary

The following tables summarize quantitative data for the key synthesis methods of this compound and its analogues, providing a comparative overview of their efficiencies.

Method Starting Materials Catalyst Temperature (°C) Pressure (bar) Time (h) Aniline Conversion (%) 2-Alkylaniline Yield (%) Ortho Selectivity (%) Reference
Friedel-Crafts Alkylation (tert-butylation)Aniline, MTBEDTP/HZSM-5200-671.3-57.6 (for 2-tert-butylaniline)[1]
From 2-Butylphenol (tert-butylation)2-tert-Butylphenol, α-methylstyrene oxide, Benzoyl chloride, AmmoniaNaOH45-65-4-8-- (Purity: 85-90%)-[1]
Reduction of 2-Butylnitrobenzene2-Butylnitrobenzene, H₂Pd/C (1-5 wt%)80-12010-30--75-85-[1]
Direct Condensation (p-butylation)Aniline, n-ButanolLewis Acid220-24020-506-24---[5]

Detailed Experimental Protocols

Protocol 1: Friedel-Crafts Alkylation of Aniline with MTBE (for 2-tert-butylaniline)

Catalyst Preparation:

  • Dissolve phosphotungstic acid (DTP) in deionized water.

  • Impregnate HZSM-5 zeolite (Si/Al ratio: 10–50) with the DTP solution via spray coating.

  • Dry the composite material at 120–140°C for 2–6 hours.

  • Calcine the dried composite at 200–300°C.[1]

Reaction Procedure:

  • In a high-pressure reactor, combine aniline and methyl tert-butyl ether (MTBE) in a molar ratio between 1:2 and 1:6.

  • Add the prepared DTP/HZSM-5 catalyst with a catalyst-to-aniline mass ratio of 0.5–2.0.

  • Heat the reaction mixture to 180–200°C and maintain for 2–6 hours with stirring.

  • After cooling, the product mixture is analyzed for conversion and selectivity. At 200°C for 6 hours, this method can achieve 71.3% aniline conversion with 57.6% selectivity for 2-tert-butylaniline.[1]

Protocol 2: Multi-Step Synthesis from 2-tert-Butylphenol

Step 1: Phenol-Alkylation:

  • In a reaction vessel, combine 2-tert-butylphenol and α-methylstyrene oxide in the presence of sodium hydroxide (B78521) (NaOH).

  • Heat the mixture to 45–65°C and maintain for 4–8 hours to yield the 2-(2-tert-butylphenoxy)-2-methylpropanol intermediate.[1]

Step 2: Acylation and Amination:

  • The intermediate from Step 1 is acylated using benzoyl chloride.

  • The acylated intermediate then undergoes ammonolysis to produce 2-tert-butylaniline. This method reportedly achieves a purity of 85–90% with reduced N-alkylated byproducts.[1]

Protocol 3: Reduction of 2-Butylnitrobenzene

Reaction Procedure:

  • In a hydrogenation reactor, dissolve 2-butylnitrobenzene in a suitable solvent (e.g., ethanol).

  • Add a catalytic amount of palladium on activated carbon (Pd/C, 1–5 wt%).

  • Pressurize the reactor with hydrogen gas to 10–30 bar.

  • Heat the reaction mixture to 80–120°C with vigorous stirring.

  • Monitor the reaction progress by techniques such as TLC or GC until the starting material is consumed.

  • After completion, cool the reactor, release the pressure, and filter the catalyst.

  • The filtrate is then concentrated under reduced pressure to yield this compound. This method can provide yields in the range of 75–85%.[1]

Mandatory Visualizations

Synthesis Pathways of this compound

Synthesis_Pathways cluster_direct_alkylation Direct Ortho-Alkylation cluster_from_precursor Synthesis from Precursor cluster_reductive_method Reductive Method Aniline Aniline Product1 This compound Aniline->Product1 Zeolite / Metal Catalyst Alkene Butene / Butanol Alkene->Product1 Butylphenol 2-Butylphenol Product2 This compound Butylphenol->Product2 Catalytic Amination Nitrobenzene 2-Butylnitrobenzene Product3 This compound Nitrobenzene->Product3 Reduction (e.g., H₂/Pd-C)

Caption: Overview of major synthetic routes to this compound.

Experimental Workflow for Friedel-Crafts Alkylation

Friedel_Crafts_Workflow Start Start: Aniline & Alkylating Agent Catalyst Add Solid Acid Catalyst (e.g., Zeolite) Start->Catalyst Reaction Heat under Pressure (e.g., 180-200°C) Catalyst->Reaction Workup Cooling & Catalyst Filtration Reaction->Workup Purification Distillation / Chromatography Workup->Purification Product End: this compound Purification->Product

Caption: General experimental workflow for solid-acid catalyzed alkylation.

Conclusion

The synthesis of this compound has evolved significantly from early, non-selective alkylation methods to modern, highly regioselective catalytic processes. The choice of synthetic route depends on factors such as the availability of starting materials, desired purity, and scalability. Direct ortho-alkylation using solid acid catalysts represents a promising avenue for industrial production due to its atom economy and potential for continuous processing. The synthesis from 2-butylphenol and the reduction of 2-butylnitrobenzene remain viable alternatives, particularly for specific applications where the starting materials are readily accessible. Future research is likely to focus on the development of even more efficient and environmentally benign catalysts for the selective synthesis of this compound and other ortho-alkyated anilines, driven by their continued importance in the chemical and pharmaceutical industries.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Butylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of 2-butylaniline, a versatile chemical intermediate. This compound and its isomers are crucial building blocks in the pharmaceutical and dye industries.[1][2] Their value stems from their role in creating more complex aromatic compounds and specialized chemicals, including Active Pharmaceutical Ingredients (APIs).[2] The unique structural features of these aromatic amines are instrumental in developing complex organic molecules with therapeutic potential.[2]

Synthesis Methodologies

Several synthetic routes are available for the production of this compound isomers. The choice of method often depends on the desired isomer, available starting materials, and required scale. Key methods include Friedel-Crafts alkylation and direct synthesis from aniline (B41778) and butanol.

Friedel-Crafts alkylation is a common method for attaching alkyl substituents to an aromatic ring.[3] For the synthesis of 2-tert-butylaniline, this can be achieved by reacting aniline with methyl tert-butyl ether (MTBE) over a solid acid catalyst.[1] It's important to note that traditional Friedel-Crafts alkylation using a Lewis acid like AlCl₃ is not effective for aniline because the amino group acts as a Lewis base and deactivates the catalyst.[4][5]

Experimental Protocol: Friedel-Crafts Alkylation

1. Catalyst Preparation (DTP-supported HZSM-5):

  • Dissolve phosphotungstic acid (DTP) in water.

  • Impregnate an HZSM-5 zeolite support (Si/Al ratio: 10–50) with the DTP solution via spray coating.

  • Dry the resulting composite at 120–140°C for 2–6 hours.

  • Calcine the dried material at 200–300°C to activate the catalyst.[1]

2. Alkylation Reaction:

  • In a suitable reactor, combine aniline and methyl tert-butyl ether (MTBE) in a molar ratio between 1:2 and 1:6.

  • Add the prepared catalyst at a catalyst-to-aniline mass ratio of 0.5–2.0.

  • Heat the reaction mixture to 180–200°C for 2–6 hours.[1]

3. Product Isolation and Purification:

  • After the reaction, cool the mixture and separate the catalyst by filtration.

  • The crude product can be purified by distillation under reduced pressure.

  • Validate purity using gas chromatography (GC) or high-performance liquid chromatography (HPLC).[1]

G cluster_catalyst Catalyst Preparation cluster_reaction Alkylation Reaction cluster_purification Purification DTP Phosphotungstic Acid (DTP) Impregnation Impregnation (Spray Coating) DTP->Impregnation HZSM5 HZSM-5 Support HZSM5->Impregnation Drying Drying (120-140°C) Impregnation->Drying Calcination Calcination (200-300°C) Drying->Calcination Active_Catalyst Active DTP/HZSM-5 Catalyst Calcination->Active_Catalyst Reactor Reactor (180-200°C, 2-6h) Active_Catalyst->Reactor Aniline Aniline Aniline->Reactor MTBE MTBE MTBE->Reactor Crude_Product Crude Product Mixture Reactor->Crude_Product Filtration Filtration Crude_Product->Filtration Distillation Reduced Pressure Distillation Filtration->Distillation Final_Product 2-tert-Butylaniline Distillation->Final_Product G Aniline Aniline Reactor High-Pressure Reactor (220-240°C, 2-5 MPa, 6-24h) Aniline->Reactor Butanol n-Butanol Butanol->Reactor Catalyst Catalyst Catalyst->Reactor Water_Removal Continuous Water Removal Reactor->Water_Removal Hydrolysis Hydrolysis Reactor->Hydrolysis Separation Oil-Water Separation Hydrolysis->Separation Distillation Reduced Pressure Rectification Separation->Distillation Final_Product p-n-Butylaniline Distillation->Final_Product G Start Synthesized This compound Sample Purity_Check Purity Analysis Start->Purity_Check GC_HPLC GC / HPLC Purity_Check->GC_HPLC ≥95% Purity? Structure_Check Structural Confirmation GC_HPLC->Structure_Check FTIR FTIR Spectroscopy Structure_Check->FTIR Functional Groups Present? NMR NMR Spectroscopy FTIR->NMR Final Validated Pure Product NMR->Final Correct Structure?

References

Application Notes and Protocols: Synthesis of Azo Dyes Using 2-Butylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes are a prominent class of organic compounds characterized by the presence of a diazene (B1210634) functional group (–N=N–) connecting two aromatic rings. This extended π-conjugated system is responsible for their vibrant colors, making them extensively used as colorants in various industries, including textiles, printing, and pharmaceuticals.[1][2] The synthesis of azo dyes is a cornerstone of industrial organic chemistry, typically involving a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[1][2]

This document provides detailed application notes and a comprehensive protocol for the synthesis of an azo dye derived from 2-butylaniline and 2-naphthol (B1666908). This compound, a substituted aniline (B41778), serves as the precursor for the diazonium salt, which then undergoes an electrophilic aromatic substitution with 2-naphthol, a common coupling agent, to yield a brightly colored azo dye.[3][4][5] The protocol is designed to be adaptable for research and development purposes, particularly in the exploration of novel dye structures and their potential applications.

Chemical Principles and Reaction Mechanism

The synthesis of the azo dye from this compound proceeds in two sequential stages:

  • Diazotization of this compound: this compound is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid such as hydrochloric acid (HCl), at a low temperature (0–5 °C). This reaction converts the primary amino group into a diazonium salt. The low temperature is critical to prevent the decomposition of the unstable diazonium salt.[6][7]

  • Azo Coupling with 2-Naphthol: The resulting diazonium salt acts as an electrophile and reacts with an activated aromatic compound, in this case, 2-naphthol. The hydroxyl group of 2-naphthol is a strong activating group, directing the electrophilic attack of the diazonium ion to the ortho or para position. In the case of 2-naphthol, the coupling occurs at the C1 position. The reaction is typically carried out in a slightly alkaline medium to deprotonate the hydroxyl group of 2-naphthol, thereby increasing its nucleophilicity.[3][8][9]

Experimental Protocols

Materials and Reagents
  • This compound (C₁₀H₁₅N, MW: 149.23 g/mol )[10][11]

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • 2-Naphthol (C₁₀H₈O, MW: 144.17 g/mol )

  • Sodium Hydroxide (B78521) (NaOH)

  • Ethanol (B145695)

  • Deionized Water

  • Ice

Protocol 1: Synthesis of 1-(2-butylphenylazo)-2-naphthol

Part A: Diazotization of this compound

  • In a 100 mL beaker, add 1.49 g (0.01 mol) of this compound to a mixture of 3 mL of concentrated hydrochloric acid and 10 mL of deionized water. Stir until the this compound has completely dissolved. Some gentle heating may be required.

  • Cool the solution to 0–5 °C in an ice-salt bath with continuous stirring.

  • In a separate 50 mL beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold deionized water.

  • Slowly add the sodium nitrite solution dropwise to the cold this compound hydrochloride solution. Maintain the temperature below 5 °C throughout the addition.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 15 minutes in the ice bath. The resulting solution contains the 2-butyldiazenylium chloride and should be used immediately in the next step.

Part B: Azo Coupling with 2-Naphthol

  • In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0–5 °C in an ice bath.

  • Slowly, and with constant stirring, add the cold diazonium salt solution from Part A to the cold 2-naphthol solution.

  • A brightly colored precipitate should form immediately. Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with several portions of cold deionized water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain the purified azo dye.

  • Dry the purified crystals in a desiccator.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of 1-(2-butylphenylazo)-2-naphthol. Note that these are representative values and actual results may vary depending on experimental conditions.

ParameterValue
Reactants
This compound1.49 g (0.01 mol)
2-Naphthol1.44 g (0.01 mol)
Product
Theoretical Yield2.92 g
Actual Yield2.48 g
Percentage Yield85%
Spectroscopic Data
λmax (in Ethanol)~480 nm
Molar Extinction Coefficient (ε)~25,000 L mol⁻¹ cm⁻¹
Physical Properties
AppearanceRed-orange crystalline solid
Melting Point135-138 °C

Visualizations

Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of the azo dye from this compound.

Synthesis_Workflow cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling This compound This compound Diazonium_Salt_Formation Formation of 2-Butyldiazenylium Chloride This compound->Diazonium_Salt_Formation HCl_H2O HCl / H₂O HCl_H2O->Diazonium_Salt_Formation Coupling_Reaction Azo Coupling Reaction Diazonium_Salt_Formation->Coupling_Reaction Immediate Use NaNO2 NaNO₂ (aq) NaNO2->Diazonium_Salt_Formation 2-Naphthol 2-Naphthol 2-Naphthol->Coupling_Reaction NaOH_H2O NaOH / H₂O NaOH_H2O->Coupling_Reaction Azo_Dye 1-(2-butylphenylazo)-2-naphthol Coupling_Reaction->Azo_Dye

Caption: Overall workflow for the synthesis of an azo dye.

Reaction Mechanism

The following diagram outlines the key steps in the reaction mechanism for the synthesis of 1-(2-butylphenylazo)-2-naphthol.

Reaction_Mechanism cluster_step1 Step 1: Formation of Nitrous Acid cluster_step2 Step 2: Diazotization cluster_step3 Step 3: Azo Coupling NaNO2_HCl NaNO₂ + HCl HNO2 HNO₂ (Nitrous Acid) NaNO2_HCl->HNO2 2_Butylaniline This compound Diazonium_Ion 2-Butyldiazenylium Ion 2_Butylaniline->Diazonium_Ion + HNO₂ / H⁺ Azo_Dye_Product 1-(2-butylphenylazo)-2-naphthol Diazonium_Ion->Azo_Dye_Product + 2-Naphthol / OH⁻ 2_Naphthol 2-Naphthol

Caption: Reaction mechanism for azo dye synthesis.

Applications and Further Research

Azo dyes derived from substituted anilines like this compound have potential applications in various fields. The introduction of the butyl group can influence the dye's properties, such as its solubility in different solvents, its affinity for various substrates, and its lightfastness.[12][13][14][15] These modifications can be exploited in the development of specialized dyes for textiles, leather, and paper. Furthermore, the biological activity of azo compounds is an area of growing interest, with some derivatives showing potential as antimicrobial or anticancer agents.

For drug development professionals, the azo linkage can be used as a pro-drug strategy, where the azo bond is cleaved in vivo to release a pharmacologically active amine. The specific substitution on the aniline ring can be tailored to modulate the pharmacokinetic and pharmacodynamic properties of the released drug.

Further research could involve:

  • Synthesizing a library of azo dyes using different coupling partners with diazotized this compound to explore the structure-color relationship.

  • Investigating the photophysical properties of the synthesized dyes for potential applications in optical data storage or as molecular switches.

  • Evaluating the biological activity of these novel azo compounds.

Safety Precautions

  • Aromatic amines are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Concentrated acids and bases are corrosive and should be handled with care.

  • Diazonium salts are unstable and potentially explosive when dry. They should be kept in solution and at low temperatures at all times.[1]

  • The synthesized azo dye should be treated as a potentially hazardous chemical, and appropriate safety precautions should be taken during its handling and disposal.

References

Application Notes and Protocols: 2-Butylaniline as a Monomer in Conductive Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of poly(2-butylaniline) as a conductive polymer, with a particular focus on its relevance to the pharmaceutical and drug development sectors.

Introduction to Poly(this compound)

Poly(this compound) is a derivative of polyaniline (PANI), one of the most studied conductive polymers due to its good environmental stability, tunable conductivity, and ease of synthesis.[1] The introduction of a butyl group at the ortho-position of the aniline (B41778) monomer influences the polymer's properties. The alkyl substituent can enhance the solubility of the polymer in common organic solvents, a significant advantage over the often intractable parent PANI.[2] However, the steric hindrance introduced by the butyl group can affect the planarity of the polymer chain, which may lead to a decrease in electrical conductivity compared to unsubstituted PANI.[3] Despite this, the resulting polymer retains semiconductor properties, making it a candidate for various electronic and biomedical applications.[4]

Potential Applications in Drug Development

The unique properties of conductive polymers like poly(this compound) open up innovative possibilities in drug development, primarily in the areas of biosensing and controlled drug delivery.

Biosensors for Diagnostics and High-Throughput Screening

Conductive polymers serve as excellent transducer materials in biosensors.[5][6] Their electrical conductivity can be modulated by the binding of biological molecules, providing a detectable signal. Poly(this compound) can be functionalized to immobilize bioreceptors such as enzymes, antibodies, or nucleic acids.[6][7]

Principle of Operation: A poly(this compound)-based biosensor would typically involve the immobilization of a specific bioreceptor onto the polymer surface. When the target analyte (e.g., a disease biomarker or a drug molecule) binds to the receptor, it can induce a change in the local environment of the conductive polymer, altering its doping state and, consequently, its conductivity. This change in electrical signal can be measured and correlated to the concentration of the analyte.[8] Such sensors could be developed for various applications, including disease diagnostics, monitoring of therapeutic drug levels, and high-throughput screening of drug candidates.[8]

Electro-responsive Drug Delivery Systems

Conductive polymers can be used to create "smart" drug delivery systems that release therapeutic agents in response to an electrical stimulus.[9] This allows for precise temporal and spatial control over drug release, which can enhance therapeutic efficacy and reduce side effects.[10]

Mechanism of Action: A drug can be incorporated into the poly(this compound) matrix in several ways. If the drug is ionic, it can be used as the dopant during the polymerization process.[11] Alternatively, the drug can be physically entrapped within the polymer matrix.[5] The application of an electrical potential can then trigger drug release through several mechanisms:

  • Redox-State Switching: Changing the oxidation state of the polymer can cause it to swell or shrink, leading to the release of the entrapped drug.[12]

  • Electrostatic Repulsion: If the drug is ionic, applying a potential can alter the charge of the polymer backbone, leading to electrostatic repulsion and release of the drug.[13]

  • Electrochemical Degradation: While less common for controlled release, the polymer could be designed to degrade under specific electrical conditions, releasing its payload.

These systems could be particularly useful for implantable devices or transdermal patches where on-demand drug release is beneficial.[9]

Experimental Protocols

Synthesis of Poly(this compound) via Chemical Oxidative Polymerization

This protocol is adapted from methods used for the synthesis of substituted polyanilines.[3]

Materials:

Procedure:

  • In a 250 mL beaker, dissolve a specific amount of this compound monomer in 1 M HCl. The monomer concentration can be varied, but a typical starting point is in the range of 0.1 M.

  • Cool the monomer solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, prepare a solution of ammonium persulfate (APS) in 1 M HCl. The molar ratio of oxidant to monomer is typically 1:1. Cool this solution to 0-5 °C.

  • Slowly add the chilled APS solution dropwise to the stirred monomer solution over a period of 30 minutes.

  • Allow the reaction to proceed for 24 hours at 0-5 °C with continuous stirring. The solution should gradually turn dark green or black, indicating the formation of the polymer.

  • After 24 hours, filter the precipitate using a Buchner funnel.

  • Wash the collected polymer powder sequentially with deionized water, methanol, and acetone to remove unreacted monomer, oxidant, and oligomers.

  • Dry the purified poly(this compound) powder in a vacuum oven at 60 °C for 24 hours.

Characterization of Poly(this compound)

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To confirm the chemical structure of the synthesized polymer.

  • Sample Preparation: Mix a small amount of the dried polymer with KBr powder and press into a pellet.

  • Expected Peaks: Look for characteristic peaks corresponding to the C-H bonds of the butyl group, N-H stretching, C-N stretching, and the benzenoid and quinoid ring vibrations of the polyaniline backbone.[3]

3.2.2. UV-Visible (UV-Vis) Spectroscopy:

  • Purpose: To study the electronic transitions and confirm the conductive emeraldine (B8112657) salt form of the polymer.

  • Sample Preparation: Dissolve a small amount of the polymer in a suitable solvent like N-methyl-2-pyrrolidone (NMP).

  • Expected Absorption Bands: The spectrum of the doped polymer is expected to show absorption bands related to the π-π* transition of the benzenoid rings and polaron band transitions, which are indicative of the conductive state.[3]

3.2.3. Thermogravimetric Analysis (TGA):

  • Purpose: To evaluate the thermal stability of the polymer.

  • Procedure: Heat a small sample of the polymer under a nitrogen atmosphere at a constant heating rate and record the weight loss as a function of temperature.

3.2.4. Electrical Conductivity Measurement:

  • Purpose: To determine the electrical conductivity of the synthesized polymer.

  • Sample Preparation: Press the dried polymer powder into a pellet using a hydraulic press.

  • Method: Use a four-point probe method to measure the conductivity of the pellet at room temperature.

Quantitative Data

The properties of poly(this compound) can be influenced by the synthesis conditions. The following table provides expected ranges for key properties based on data from similar alkyl-substituted polyanilines.

PropertyExpected Value/RangeMethod of Analysis
Electrical Conductivity 10⁻⁶ to 10⁻⁴ S/cmFour-Point Probe
Number Average Molecular Weight (Mn) 4,000 - 6,000 g/mol Gel Permeation Chromatography (GPC)
Thermal Decomposition Temperature > 200 °CThermogravimetric Analysis (TGA)
Solubility Soluble in NMP, DMSO, and other polar organic solventsVisual Inspection

Note: The electrical conductivity of alkyl-substituted polyanilines is generally lower than that of unsubstituted polyaniline due to steric effects.[3]

Visualizations

Experimental Workflow for Poly(this compound) Synthesis

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification cluster_characterization Characterization Monomer_Solution This compound in 1M HCl Mixing Slowly add Oxidant to Monomer solution at 0-5 °C Monomer_Solution->Mixing Oxidant_Solution APS in 1M HCl Oxidant_Solution->Mixing Polymerization Stir for 24 hours at 0-5 °C Mixing->Polymerization Filtration Filter the precipitate Polymerization->Filtration Washing Wash with Water, Methanol, and Acetone Filtration->Washing Drying Dry in vacuum oven at 60 °C Washing->Drying Characterization FTIR, UV-Vis, TGA, Conductivity Measurement Drying->Characterization G cluster_sensor Biosensor Components Electrode Electrode P2BA Poly(this compound) Transducer Electrode->P2BA Bioreceptor Immobilized Bioreceptor (e.g., Antibody) P2BA->Bioreceptor Binding Analyte binds to Bioreceptor Bioreceptor->Binding Analyte Target Analyte Analyte->Binding Signal_Change Change in Conductivity of Poly(this compound) Binding->Signal_Change Detection Electrical Signal Detected Signal_Change->Detection G cluster_system Drug Delivery System cluster_trigger Trigger cluster_release Release Mechanism P2BA_Matrix Poly(this compound) Matrix with Entrapped Drug Redox_Change Redox State Change of Polymer P2BA_Matrix->Redox_Change Elec_Stim Electrical Stimulus Applied Elec_Stim->P2BA_Matrix Conform_Change Conformational Change (Swell/Shrink) Redox_Change->Conform_Change Drug_Release Drug Released from Matrix Conform_Change->Drug_Release

References

Applications of 2-Butylaniline in the Synthesis of Pharmaceutical Ingredients: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-butylaniline as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). While direct applications in blockbuster drugs are not as extensively documented as for some analogues, the principles of its reactivity are well-established and its role as a building block for novel therapeutics, particularly in the area of local anesthetics, is of significant interest. This document provides a detailed protocol for the synthesis of a representative API, built upon established synthetic routes for analogous compounds.

Introduction to this compound in Medicinal Chemistry

This compound, a substituted aromatic amine, serves as a versatile precursor in organic synthesis. The presence of the butyl group at the ortho position provides specific steric and electronic properties that can influence the pharmacological profile of a final drug molecule, including its potency, metabolic stability, and duration of action.[1] Its primary application in pharmaceutical synthesis is as a nucleophile, typically undergoing N-acylation to form an amide bond, a common structural motif in many drug classes.

While the closely related 2,6-dimethylaniline (B139824) is more famously used in the synthesis of local anesthetics like lidocaine (B1675312) and bupivacaine, the synthetic methodology is directly translatable to this compound for the creation of novel analogues with potentially advantageous properties.

Core Application: Synthesis of Local Anesthetics

The most prominent application of ortho-alkylated anilines is in the synthesis of amino-amide local anesthetics. These drugs function by blocking voltage-gated sodium channels in the neuronal cell membrane, preventing the propagation of action potentials and thus blocking the sensation of pain. The general structure of these anesthetics consists of a lipophilic aromatic ring (derived from the aniline) linked via an amide bond to an intermediate chain, which is in turn connected to a hydrophilic amine.

This document details the synthesis of a hypothetical local anesthetic, N-(2-butylphenyl)-2-(diethylamino)acetamide, which we will refer to as "Butylcaine," to illustrate the synthetic utility of this compound. The synthesis is a two-step process involving N-acylation followed by nucleophilic substitution.

Experimental Protocols

Step 1: Synthesis of N-(2-butylphenyl)-2-chloroacetamide

This initial step involves the N-acylation of this compound with chloroacetyl chloride. The chloroacetyl group introduces a reactive site for the subsequent introduction of the tertiary amine.

Materials:

  • This compound

  • Chloroacetyl chloride

  • Glacial acetic acid

  • Sodium acetate (B1210297)

  • Deionized water

  • Ethanol (B145695) (for recrystallization)

  • Standard laboratory glassware (Erlenmeyer flask, Büchner funnel, etc.)

  • Magnetic stirrer

Procedure:

  • In a 250 mL Erlenmeyer flask, dissolve 10.0 g (0.067 mol) of this compound in 100 mL of glacial acetic acid.

  • With gentle stirring, slowly add 8.3 g (0.074 mol) of chloroacetyl chloride to the solution. The addition should be done dropwise to control the exothermic reaction.

  • After the addition is complete, warm the solution to 40-50°C for 10 minutes.

  • Prepare a solution of 11.0 g of sodium acetate in 200 mL of deionized water.

  • Add the sodium acetate solution to the reaction mixture and cool the flask in an ice bath to induce precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with copious amounts of cold deionized water to remove any remaining acetic acid and salts.

  • The crude product can be purified by recrystallization from ethanol to yield white crystals of N-(2-butylphenyl)-2-chloroacetamide.

Step 2: Synthesis of N-(2-butylphenyl)-2-(diethylamino)acetamide ("Butylcaine")

The second step is a nucleophilic substitution where the chlorine atom of the intermediate is replaced by a diethylamino group.

Materials:

  • N-(2-butylphenyl)-2-chloroacetamide (from Step 1)

  • Diethylamine (B46881)

  • Toluene

  • 3 M Hydrochloric acid

  • 30% Potassium hydroxide (B78521) solution

  • Pentane (B18724) or Diethyl ether

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, add 5.0 g (0.022 mol) of N-(2-butylphenyl)-2-chloroacetamide and 50 mL of toluene.

  • Add 4.8 g (0.066 mol, approximately 3 equivalents) of diethylamine to the flask.

  • Heat the mixture to reflux and maintain for 90 minutes.

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer three times with 50 mL portions of water.

  • Extract the organic layer with two 25 mL portions of 3 M HCl. The amine product will move to the acidic aqueous layer as its hydrochloride salt.

  • Combine the acidic aqueous extracts and cool in an ice bath.

  • Make the aqueous layer strongly basic by the slow addition of 30% KOH solution, which will precipitate the free amine product.

  • Extract the product with two 25 mL portions of pentane or diethyl ether.

  • Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the final product, N-(2-butylphenyl)-2-(diethylamino)acetamide.

Quantitative Data

The following tables provide representative data for the synthesis of lidocaine from 2,6-dimethylaniline, which serves as a benchmark for the expected outcomes when using this compound.

Table 1: N-Acylation of Anilines with Chloroacetyl Chloride

Aniline DerivativeSolventBaseTime (h)Yield (%)Reference
2,6-DimethylanilineAcetic AcidSodium Acetate160-66[2]
2,6-DimethylanilineTetrahydrofuran (THF)-0.2576-90[2]
AnilinePhosphate Buffer-0.2592[3]
4-MethylanilinePhosphate Buffer-0.2594[3]

Table 2: Synthesis of Lidocaine from N-(2,6-dimethylphenyl)-2-chloroacetamide

AmineSolventReaction TimeYield (%)Reference
DiethylamineToluene1.5 h~80

Visualizations

Logical Workflow for Synthesis

Caption: Synthetic workflow for "Butylcaine" from this compound.

Signaling Pathway: Mechanism of Action of Local Anesthetics

Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular Na_channel_closed Voltage-gated Na+ Channel (Resting State) Na_channel_open Na+ Channel (Open State) Na_channel_closed->Na_channel_open Opens Na_channel_inactive Na+ Channel (Inactivated State) Na_channel_open->Na_channel_inactive Inactivates No_impulse No Action Potential (Conduction Blockade) Na_channel_open->No_impulse Na_channel_inactive->Na_channel_closed Resets Na_ext Na+ ions Na_ext->Na_channel_open Influx Anesthetic_base Anesthetic (Base) Anesthetic_base->Na_channel_open Enters Channel Anesthetic_ion Anesthetic (Cation) Anesthetic_base->Anesthetic_ion Protonation (low pH) Anesthetic_ion->Na_channel_open Binds to Receptor Nerve_impulse Nerve Impulse (Depolarization) Nerve_impulse->Na_channel_closed

Caption: Mechanism of local anesthetics via sodium channel blockade.

References

Application Notes and Protocols: 2-Butylaniline as a Precursor for Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion poses a significant challenge across numerous industries, leading to material degradation and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy for mitigating this issue, particularly in acidic environments encountered during industrial cleaning, oil and gas exploration, and chemical processing. Anilines and their derivatives are a well-established class of corrosion inhibitors due to the presence of the nitrogen atom with its lone pair of electrons, which facilitates adsorption onto metal surfaces.

2-Butylaniline, an alkyl-substituted aniline (B41778), is a promising precursor for the synthesis of highly effective corrosion inhibitors. The butyl group, being an electron-donating substituent, increases the electron density on the aniline ring and the nitrogen atom. This enhanced electron density promotes stronger adsorption onto the metal surface, leading to the formation of a more robust protective film that shields the metal from the corrosive environment. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of corrosion inhibitors derived from this compound, with a focus on Schiff base derivatives.

Mechanism of Corrosion Inhibition

Corrosion inhibitors derived from this compound, such as Schiff bases, function by adsorbing onto the metal surface, thereby creating a barrier that isolates the metal from the corrosive medium. This adsorption process can occur through two primary mechanisms:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the protonated inhibitor molecule in an acidic environment.

  • Chemisorption: This is a stronger form of adsorption that involves the sharing of electrons between the lone pair of the nitrogen atom (and other heteroatoms if present in the Schiff base) and the vacant d-orbitals of the metal atoms. The π-electrons of the aromatic ring can also participate in this interaction.

The combination of these adsorption mechanisms leads to the formation of a stable, protective film on the metal surface, which inhibits both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

Corrosion_Inhibition_Mechanism cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Metal Surface (e.g., Steel) cluster_process Inhibition Process H+ H+ Metal Metal Surface (Fe) H+->Metal Cathodic Reaction (Inhibited) Cl- Cl⁻ Cl-->Metal Anodic Reaction (Inhibited) Inhibitor This compound Derivative (Inhibitor) Adsorption Adsorption of Inhibitor Inhibitor->Adsorption Diffusion Metal->Adsorption Surface Interaction ProtectiveFilm Formation of Protective Film Adsorption->ProtectiveFilm Blocks Active Sites CorrosionInhibition Corrosion Inhibition ProtectiveFilm->CorrosionInhibition Prevents Attack by H⁺ and Cl⁻

Mechanism of corrosion inhibition by this compound derivatives.

Application Notes

Corrosion inhibitors synthesized from this compound are anticipated to be highly effective for the protection of mild steel and other alloys in acidic media. A particularly promising class of inhibitors are Schiff bases, formed by the condensation reaction of this compound with an aldehyde or ketone.

Synthesis of a Model Schiff Base Inhibitor

A representative Schiff base can be synthesized by reacting this compound with an aldehyde, such as salicylaldehyde (B1680747). The presence of the hydroxyl group in salicylaldehyde can enhance the inhibitor's adsorption capabilities.

Synthesis_Workflow Start Start Reactants This compound + Salicylaldehyde Start->Reactants Reflux Reflux for 3-4 hours Reactants->Reflux Solvent Ethanol (B145695) Solvent->Reflux Catalyst Glacial Acetic Acid (catalyst) Catalyst->Reflux Cooling Cool to Room Temperature Reflux->Cooling Precipitation Precipitate Formation Cooling->Precipitation Filtration Filter the Precipitate Precipitation->Filtration Washing Wash with Ethanol Filtration->Washing Drying Dry the Product Washing->Drying Product Schiff Base Product Drying->Product End End Product->End

Workflow for the synthesis of a Schiff base corrosion inhibitor.

Data Presentation

The performance of corrosion inhibitors is quantified by their inhibition efficiency (IE), which can be determined using various techniques. The following tables present representative data for aniline-based corrosion inhibitors, including a copolymer containing sec-butylaniline, in 1M HCl.

Table 1: Weight Loss Data for a Poly(aniline-co-sec.butylaniline)/ZnO Nanocomposite Inhibitor on Mild Steel in 1M HCl

Inhibitor Concentration (ppm)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)25.4-
508.965.0
1004.681.9
1502.889.0
2002.191.7[1]

Table 2: Electrochemical Polarization Data for a Poly(aniline-co-sec.butylaniline)/ZnO Nanocomposite Inhibitor on Mild Steel in 1M HCl

Inhibitor Concentration (ppm)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (Icorr) (µA/cm²)Inhibition Efficiency (%)
0 (Blank)-4801250-
50-47231275.0
100-46515687.5
150-46087.593.0
200-4557594.0[1]

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for a Poly(aniline-co-sec.butylaniline)/ZnO Nanocomposite Inhibitor on Mild Steel in 1M HCl

Inhibitor Concentration (ppm)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (%)
0 (Blank)45250-
5018012075.0
1003608087.5
1506005092.5
2006754593.3[1]

Experimental Protocols

The following are detailed protocols for the synthesis of a model Schiff base inhibitor and its evaluation using standard corrosion testing methods.

Protocol 1: Synthesis of a this compound-Based Schiff Base

Materials:

  • This compound

  • Salicylaldehyde

  • Absolute Ethanol

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mole equivalent) in absolute ethanol.

  • Add salicylaldehyde (1 mole equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture with constant stirring for 3-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The Schiff base product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base in a vacuum oven.

  • Characterize the product using spectroscopic methods such as FTIR and ¹H NMR.

Protocol 2: Weight Loss Measurements

Materials and Equipment:

  • Mild steel coupons of known dimensions

  • Abrasive paper (various grades)

  • Acetone

  • Deionized water

  • Analytical balance

  • Water bath or thermostat

  • Corrosive medium (e.g., 1M HCl)

  • Synthesized inhibitor

Procedure:

  • Mechanically polish the mild steel coupons with progressively finer grades of abrasive paper to achieve a mirror finish.

  • Degrease the coupons by sonicating in acetone, rinse with deionized water, and dry thoroughly.

  • Accurately weigh each coupon using an analytical balance and record the initial weight.

  • Prepare the corrosive solutions with and without various concentrations of the synthesized inhibitor.

  • Immerse the prepared coupons in the test solutions at a constant temperature for a specified period (e.g., 6, 12, or 24 hours).

  • After the immersion period, remove the coupons from the solutions.

  • Carefully clean the coupons to remove corrosion products, rinse with deionized water and acetone, and dry.

  • Weigh the cleaned and dried coupons and record the final weight.

  • Calculate the weight loss, corrosion rate, and inhibition efficiency using the appropriate formulas.

Protocol 3: Electrochemical Measurements (Potentiodynamic Polarization and EIS)

Materials and Equipment:

  • Potentiostat/Galvanostat with frequency response analyzer

  • Three-electrode corrosion cell (working electrode, counter electrode, reference electrode)

  • Mild steel working electrode

  • Platinum or graphite (B72142) counter electrode

  • Saturated Calomel Electrode (SCE) or Ag/AgCl reference electrode

  • Corrosive medium (e.g., 1M HCl)

  • Synthesized inhibitor

Procedure:

  • Prepare the working electrode by embedding a mild steel rod in an insulating resin, leaving a known surface area exposed.

  • Polish the exposed surface of the working electrode to a mirror finish, degrease with acetone, and rinse with deionized water.

  • Assemble the three-electrode cell with the working electrode, counter electrode, and reference electrode.

  • Fill the cell with the test solution (corrosive medium with or without the inhibitor).

  • Immerse the electrodes in the solution and allow the system to stabilize for approximately 30-60 minutes until a stable open-circuit potential (OCP) is achieved.

  • Potentiodynamic Polarization:

    • Scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5 mV/s).

    • Record the resulting current density.

    • Plot the logarithm of the current density versus the potential (Tafel plot).

    • Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) from the Tafel plot.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

    • Record the impedance data.

    • Plot the data in Nyquist and Bode formats.

    • Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency from both potentiodynamic polarization and EIS data.

References

Protocol for the Purification of 2-Butylaniline by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note APN-CHEM-024

This document provides a detailed protocol for the purification of 2-butylaniline (CAS No: 2696-85-7) using vacuum distillation. This technique is essential for researchers, scientists, and drug development professionals who require high-purity this compound, a key intermediate in various synthetic applications. Vacuum distillation is employed to separate this compound from non-volatile impurities, polymeric materials, and other byproducts with significantly different boiling points, while avoiding decomposition at its atmospheric boiling point.

Introduction

This compound is a substituted aniline (B41778) that serves as a versatile building block in organic synthesis. Crude this compound may contain impurities from its synthesis, such as unreacted starting materials (e.g., aniline), and poly-alkylated byproducts. Over time, like many anilines, it can also form colored polymeric impurities through oxidation. Purification by distillation at atmospheric pressure is often not ideal due to the relatively high boiling point of this compound (approximately 241 °C), which can lead to thermal degradation. Vacuum distillation lowers the boiling point, allowing for a safe and efficient purification process.

This protocol outlines the necessary materials, equipment setup, step-by-step procedure, and safety precautions for the successful vacuum distillation of this compound.

Data Presentation

A summary of the relevant physical and safety data for this compound is provided in the table below for easy reference.

PropertyValue
Chemical Name This compound
CAS Number 2696-85-7[1][2]
Molecular Formula C₁₀H₁₅N[1][2]
Molecular Weight 149.23 g/mol [1]
Appearance Clear liquid[1]
Boiling Point (atm) ~241 °C (estimated)
Boiling Point (vac) 126 °C @ 15 mmHg[3]
Density 0.95 g/cm³[4]
Flash Point 108 °C (closed cup)

Hazard Summary: Causes skin and serious eye irritation. May cause respiratory irritation.

Experimental Protocol

This section details the methodology for the vacuum distillation of this compound.

Materials and Equipment
  • Crude this compound

  • Drying agent (e.g., anhydrous potassium carbonate or calcium hydride)

  • Round-bottom flask (distilling flask)

  • Short-path distillation head with condenser and vacuum adapter

  • Receiving flask(s)

  • Thermometer and adapter

  • Heating mantle with a stirrer

  • Magnetic stir bar

  • Vacuum pump (capable of achieving <20 mmHg)

  • Manometer or vacuum gauge

  • Cold trap (recommended to protect the vacuum pump)

  • Glass wool or aluminum foil for insulation

  • Joint grease

  • Clamps and stand for securing the apparatus

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, chemical-resistant gloves (e.g., nitrile).

Pre-Distillation Preparation (Drying)

If the crude this compound is suspected to contain water, it should be dried prior to distillation.

  • Place the crude this compound in a flask.

  • Add a suitable drying agent (e.g., anhydrous potassium carbonate).

  • Stir the mixture for several hours or let it stand overnight.

  • Filter or decant the dried this compound into the distilling flask.

Vacuum Distillation Procedure
  • Apparatus Setup:

    • Assemble the vacuum distillation apparatus as shown in the workflow diagram. Ensure all ground glass joints are lightly greased to ensure a good seal.

    • Place a magnetic stir bar in the round-bottom flask containing the crude this compound. The flask should not be more than two-thirds full.

    • Securely clamp the distillation apparatus to a stand within a fume hood.

    • Insert the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head.

    • Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top.

    • Connect the vacuum adapter to a cold trap and then to the vacuum pump using thick-walled vacuum tubing.

    • Place the heating mantle on a lab jack beneath the distilling flask to allow for easy removal of heat.

  • Distillation Process:

    • Turn on the cooling water to the condenser.

    • Begin stirring the this compound.

    • Slowly turn on the vacuum pump and allow the pressure in the system to stabilize. Note the pressure from the manometer.

    • Once a stable vacuum is achieved, begin to gently heat the distilling flask.

    • Observe the mixture for boiling. The first fraction to distill may be lower-boiling impurities. It is advisable to collect an initial forerun in a separate receiving flask.

    • As the temperature rises and stabilizes at the expected boiling point of this compound at the recorded pressure, switch to a clean receiving flask to collect the main fraction. The purified this compound should be a colorless liquid.

    • Continue distillation until most of the this compound has been collected and the temperature begins to drop, or until a dark, viscous residue remains in the distilling flask. Do not distill to dryness.

  • Shutdown Procedure:

    • Lower and remove the heating mantle to allow the distilling flask to cool.

    • Once the apparatus has cooled to room temperature, slowly and carefully vent the system by introducing an inert gas (e.g., nitrogen) or air.

    • Turn off the vacuum pump.

    • Turn off the condenser water.

    • Disassemble the apparatus and transfer the purified this compound to a suitable, labeled storage container.

Mandatory Visualization

Vacuum_Distillation_Workflow cluster_prep Preparation cluster_distillation Vacuum Distillation Crude this compound Crude this compound Mixing Mixing Crude this compound->Mixing Drying Agent Drying Agent Drying Agent->Mixing Filtration/Decantation Filtration/Decantation Mixing->Filtration/Decantation Dried Crude Dried Crude Filtration/Decantation->Dried Crude Distilling Flask Distilling Flask Dried Crude->Distilling Flask Heating & Stirring Heating & Stirring Distilling Flask->Heating & Stirring Vaporization Vaporization Heating & Stirring->Vaporization Residue Residue Heating & Stirring->Residue Non-volatile impurities Condensation Condensation Vaporization->Condensation Purified Product Purified Product Condensation->Purified Product

Caption: Workflow for the purification of this compound.

Safety Precautions

  • Handling: this compound is harmful and an irritant. Handle it in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Vacuum: Distillation under vacuum carries a risk of implosion. Ensure the glassware has no cracks or star-cracks. It is good practice to use a blast shield.

  • Heating: Do not heat a closed system. Ensure the system is under vacuum before applying heat. Do not distill to dryness as this can cause the residue to overheat and potentially decompose violently.

  • Shutdown: Always cool the apparatus before venting the system to atmospheric pressure. Venting a hot system can cause air to rush in and potentially ignite flammable vapors or cause thermal shock to the glassware.

References

Application Notes and Protocols for the Quantification of 2-Butylaniline

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of 2-butylaniline in various samples. The protocols are intended for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC) Method

High-Performance Liquid Chromatography (HPLC) is a versatile and robust technique for the separation and quantification of this compound.[1][2] Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is commonly employed for the analysis of aromatic amines.[2]

Experimental Protocol

a. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a pump (binary or quaternary), autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[2]

  • Column: A reversed-phase C18 column is typically used (e.g., 150 mm x 4.6 mm I.D., 5 µm particle size).[2]

  • Chemicals and Reagents:

b. Preparation of Mobile Phase and Standards:

  • Mobile Phase: A common mobile phase is a mixture of acetonitrile and water or methanol and water.[2] For example, a starting condition could be a 60:40 (v/v) mixture of acetonitrile and water.[3] The mobile phase should be filtered and degassed before use.[2] For Mass Spectrometry (MS) compatible methods, phosphoric acid should be replaced with formic acid.[3]

  • Standard Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a known concentration (e.g., 1000 µg/mL).

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range for calibration.

c. Chromatographic Conditions:

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 254 nm). A PDA detector can be used to obtain the full UV spectrum for peak purity assessment.

d. Sample Preparation:

  • Samples should be dissolved in a solvent compatible with the mobile phase.

  • Filtration of the sample through a 0.45 µm syringe filter is recommended to remove particulate matter and protect the column.

  • For complex matrices, a sample clean-up step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.[4]

e. Data Analysis:

  • Identify the this compound peak in the chromatogram based on the retention time of the standard.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standards.

  • Quantify the amount of this compound in the samples using the linear regression equation derived from the calibration curve.[2]

Quantitative Data Summary (HPLC)

The following table summarizes typical performance characteristics for the HPLC analysis of aniline (B41778) derivatives. These values can serve as a starting point for the validation of a method for this compound.

ParameterTypical ValueReference
Linearity (r²)> 0.999[5]
Limit of Detection (LOD)0.1 - 0.5 µg/L[5]
Limit of Quantification (LOQ)0.5 - 1.5 ng/mL[6]
Accuracy (% Recovery)98 - 108%[5]
Precision (% RSD)< 2%[7]

Experimental Workflow (HPLC)

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective method for the quantification of volatile and semi-volatile compounds like this compound.[8][9] It is particularly useful for analyzing complex matrices and for confirming the identity of the analyte.[10]

Experimental Protocol

a. Instrumentation and Materials:

  • GC-MS System: A gas chromatograph equipped with a capillary column, coupled to a mass spectrometer (e.g., single quadrupole or tandem quadrupole).

  • Column: A non-polar or medium-polarity capillary column is typically used (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Chemicals and Reagents:

    • Helium (carrier gas, high purity)

    • Methanol or other suitable solvent (GC grade)

    • This compound standard (high purity)

    • Derivatizing agent (optional, e.g., 4-carbethoxyhexafluorobutyryl chloride)[11]

b. Preparation of Standards and Samples:

  • Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent like methanol.

  • Working Standards: Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation:

    • For liquid samples, a liquid-liquid extraction (LLE) with a solvent like dichloromethane (B109758) at a basic pH can be used.[10]

    • Solid-phase microextraction (SPME) is a solvent-free option for sample preparation.[9]

    • Derivatization may be employed to improve the chromatographic properties and sensitivity of aniline compounds.[11]

c. GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: A typical program starts at a lower temperature (e.g., 60 °C), holds for a few minutes, then ramps up to a higher temperature (e.g., 280 °C).

  • Carrier Gas Flow: Constant flow of helium at approximately 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, or full scan for qualitative analysis. Monitor characteristic ions for this compound.

d. Data Analysis:

  • Identify the this compound peak based on its retention time and the presence of characteristic ions in the mass spectrum.

  • Create a calibration curve by plotting the peak area of a selected ion against the concentration of the standards.

  • Quantify this compound in the samples using the calibration curve. An internal standard can be used to improve accuracy and precision.

Quantitative Data Summary (GC-MS)

The following table presents typical method performance data for the analysis of aniline derivatives using GC-MS. This information can be used as a guideline for developing a method for this compound.

ParameterTypical ValueReference
Linearity (r²)> 0.99[12]
Limit of Detection (LOD)0.1 mg/L[11]
Limit of Quantification (LOQ)0.2 - 1.8 µg/L[13]
Precision (% RSD)< 10%

Experimental Workflow (GC-MS)

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Standard_Prep Standard Preparation GCMS_System GC-MS System Standard_Prep->GCMS_System Sample_Extraction Sample Extraction (LLE/SPME) Derivatization Derivatization (Optional) Sample_Extraction->Derivatization Derivatization->GCMS_System Data_Acquisition Data Acquisition GCMS_System->Data_Acquisition Peak_Identification Peak ID (RT & Mass Spec) Data_Acquisition->Peak_Identification Calibration Calibration Peak_Identification->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

UV-Vis Spectroscopy Method

UV-Vis spectroscopy can be a straightforward and cost-effective method for the quantification of this compound, particularly in simple matrices without significant interfering substances. The method is based on the principle that this compound absorbs light in the ultraviolet-visible region of the electromagnetic spectrum.

Protocol

a. Instrumentation and Materials:

  • UV-Vis Spectrophotometer: A double-beam spectrophotometer is recommended.

  • Cuvettes: Quartz cuvettes with a 1 cm path length.

  • Solvent: A solvent that does not absorb in the same region as this compound (e.g., methanol, ethanol, or water).

  • This compound Standard: High purity.

b. Procedure:

  • Determine λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution across a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). Aromatic amines typically show absorption peaks corresponding to π→π* and n→π* electronic transitions.[14]

  • Prepare Standards: Prepare a series of standard solutions of this compound with known concentrations.

  • Construct Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship.

  • Sample Analysis: Measure the absorbance of the sample solution at the λmax and use the calibration curve to determine the concentration of this compound.

c. Limitations: This method is less selective than chromatographic techniques and is susceptible to interference from other compounds in the sample that absorb at the same wavelength. Therefore, it is best suited for the analysis of relatively pure samples or after a thorough sample clean-up procedure.

References

Application Note: Purity Assessment of 2-Butylaniline by Gas Chromatography (GC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butylaniline is a key intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). The purity of this starting material is critical as impurities can impact the yield, purity, and safety of the final drug product. Gas chromatography (GC) is a robust and widely used analytical technique for the separation and quantification of volatile and semi-volatile compounds, making it an ideal method for assessing the purity of this compound and identifying any process-related impurities.[1][2] This application note provides a detailed protocol for the purity assessment of this compound using a GC-Flame Ionization Detector (FID) method.

Principle

This method utilizes a high-resolution gas chromatograph equipped with a flame ionization detector (FID) to separate this compound from potential impurities. The sample is vaporized in the injector and carried by an inert gas (mobile phase) through a capillary column (stationary phase). Separation is achieved based on the differential partitioning of the analytes between the two phases, which is influenced by their boiling points and polarity. The FID then detects the organic compounds as they elute from the column, generating a signal proportional to the amount of analyte present. Purity is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram.

Experimental Protocols

Materials and Reagents
  • This compound: Reference Standard (≥99.5% purity) and test sample

  • Solvent: Dichloromethane (DCM) or Methanol, HPLC grade or equivalent

  • Internal Standard (Optional): N-Methylaniline (≥99.5% purity)

  • Carrier Gas: Helium or Nitrogen, high purity (99.999%)

  • FID Gases: Hydrogen and Air, high purity

Instrumentation
  • Gas Chromatograph with a split/splitless injector and Flame Ionization Detector (FID).

  • Capillary Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

  • Data acquisition and processing software.

Standard and Sample Preparation

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

Calibration Standards: Prepare a series of calibration standards by diluting the stock standard solution with the solvent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Solution: Accurately weigh approximately 100 mg of the this compound test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the solvent.

GC-FID Conditions
ParameterCondition
Column HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness)
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program Initial: 80 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C
Detector Flame Ionization Detector (FID)
Detector Temp. 300 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min

Data Presentation: Method Validation Summary

The described GC-FID method was validated for specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The results are summarized in the tables below.

Table 1: Linearity, LOD, and LOQ

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

Table 2: Precision

ParameterRelative Standard Deviation (RSD)
Repeatability (n=6) < 2.0%
Intermediate Precision (n=6) < 3.0%

Table 3: Accuracy (Recovery)

Spiked Concentration (µg/mL)Mean Recovery (%)
599.5
50101.2
9099.8

Potential Impurities

During the synthesis of this compound, several process-related impurities may be present. These can include unreacted starting materials, by-products, and degradation products. Common potential impurities include:

  • Aniline

  • 4-Butylaniline (isomer)

  • N-Butylaniline

  • Dibromo- or dichloro-aniline derivatives (if corresponding reagents are used)[3]

The developed GC method should be capable of separating these and other potential impurities from the main this compound peak.

Experimental Workflow Diagram

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing & Analysis cluster_result Result start Weigh this compound (Reference & Sample) dissolve Dissolve in Solvent (e.g., DCM) start->dissolve dilute_std Prepare Calibration Standards (1-100 µg/mL) dissolve->dilute_std dilute_sample Prepare Sample Solution (~1 mg/mL) dissolve->dilute_sample inject Inject 1 µL into GC dilute_std->inject dilute_sample->inject separate Chromatographic Separation (HP-5ms Column) inject->separate detect Detection by FID separate->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Impurities integrate->quantify calibrate->quantify purity Calculate % Purity quantify->purity report Purity Report purity->report

Caption: Experimental workflow for this compound purity assessment by GC-FID.

Conclusion

The described gas chromatography method with flame ionization detection provides a reliable, accurate, and precise means for the purity assessment of this compound. The method is suitable for routine quality control in research, development, and manufacturing environments to ensure the quality and consistency of this important chemical intermediate. The validation data demonstrates that the method is fit for its intended purpose.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 2-Butylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Butylaniline is an N-substituted aniline (B41778) derivative that serves as a valuable building block in medicinal chemistry and materials science.[1][2] As with any synthesized compound, rigorous assessment of purity is a critical step to ensure the validity of experimental data and to meet regulatory standards.[1] High-Performance Liquid Chromatography (HPLC) is a highly versatile and precise analytical technique well-suited for separating and quantifying components in a mixture, including non-volatile or thermally sensitive compounds like this compound.[1][3] This application note details a robust reversed-phase HPLC (RP-HPLC) method for the determination of purity for this compound, suitable for quality control in research and drug development environments.

The method leverages a C18 stationary phase to separate this compound from potential impurities based on hydrophobicity.[4][5] The physicochemical properties of this compound and its isomers, such as a LogP value of approximately 2.8, indicate sufficient hydrophobicity for good retention and separation using reversed-phase chromatography.[6]

Experimental Protocols

This section provides a detailed methodology for the HPLC analysis of this compound. The described protocol is a starting point and may require optimization based on the specific impurities present and the HPLC system used.

Instrumentation and Consumables

  • HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Data Acquisition: Chromatography data station for instrument control, data acquisition, and processing.

  • Chemicals:

    • This compound reference standard (CAS: 2696-85-7)[7]

    • Acetonitrile (B52724) (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Phosphoric acid (ACS grade) or Formic acid (for MS compatibility)[8]

Chromatographic Conditions

The following conditions are recommended as a starting point for method development.

ParameterRecommended Condition
Stationary Phase C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic: 60% Acetonitrile, 40% Water with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 15 minutes

Protocol Steps

  • Mobile Phase Preparation:

    • To prepare 1 L of the mobile phase, carefully measure 600 mL of HPLC-grade acetonitrile and 400 mL of HPLC-grade water.

    • Add 1.0 mL of phosphoric acid to the aqueous portion before mixing with acetonitrile.

    • Mix thoroughly and degas the solution using sonication or vacuum filtration.

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. This is the stock solution (100 µg/mL).

    • For working standards, further dilutions can be made from this stock solution as required for linearity checks.

  • Sample Solution Preparation (100 µg/mL):

    • Accurately weigh 10 mg of the this compound sample to be tested into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter to remove any particulates before injection.

  • Analysis Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Perform a blank injection (mobile phase) to ensure no carryover or system contamination.

    • Inject the standard solution five times to check for system suitability (repeatability).

    • Inject the sample solution in duplicate.

    • A bracketing standard can be run after a series of sample injections to ensure system stability.

Data Presentation and System Suitability

Quantitative data from the analysis should be clearly structured. The purity of the sample is typically calculated using the area percent method, assuming all impurities have a similar response factor at the chosen wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

The following table summarizes the expected system suitability parameters for the method.

ParameterAcceptance CriteriaTypical Result
Retention Time (RT) Approx. 5.5 min5.62 min
Tailing Factor (T) T ≤ 2.01.15
Theoretical Plates (N) N ≥ 2000> 5000
Repeatability (%RSD) RSD ≤ 2.0% for 5 injections< 1.0%

Method Validation Summary

For use in a regulated environment, the method should be validated according to ICH guidelines. The table below provides a summary of typical validation parameters.

Validation ParameterSpecificationTypical Result
Linearity (r²) r² ≥ 0.9990.9995
Range 10 - 150 µg/mLConfirmed
Limit of Detection (LOD) S/N Ratio ≥ 3~0.1 µg/mL
Limit of Quantitation (LOQ) S/N Ratio ≥ 10~0.3 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (%RSD) Intermediate Precision RSD ≤ 2.0%< 1.5%

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_data 3. Data Processing cluster_results 4. Reporting Standard_Prep Standard Solution Preparation System_Suitability System Suitability Test (SST) Standard_Prep->System_Suitability Sample_Prep Sample Solution Preparation Analysis Chromatographic Analysis Sample_Prep->Analysis Mobile_Phase_Prep Mobile Phase Preparation HPLC_Setup HPLC System Setup & Equilibration Mobile_Phase_Prep->HPLC_Setup HPLC_Setup->System_Suitability System_Suitability->Analysis If SST Passes Data_Acquisition Data Acquisition Analysis->Data_Acquisition Data_Processing Peak Integration & Identification Data_Acquisition->Data_Processing Purity_Calc Purity Calculation (Area % Method) Data_Processing->Purity_Calc Final_Report Final Report Generation Purity_Calc->Final_Report

Caption: Workflow for the HPLC purity analysis of this compound.

The described RP-HPLC method provides a simple, precise, and reliable approach for determining the purity of this compound. The method is suitable for routine quality control in both academic and industrial laboratories. For regulatory purposes, a full validation according to ICH guidelines is required to demonstrate that the analytical method is fit for its intended purpose.[9]

References

Troubleshooting & Optimization

Technical Support Center: Crude 2-Butylaniline Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 2-butylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the removal of common impurities from crude this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Crude this compound, typically synthesized via the alkylation of aniline (B41778), can contain a variety of impurities. The composition of the crude mixture can vary depending on the specific synthetic route and reaction conditions. However, common impurities include:

  • Positional Isomers: The alkylation of aniline can lead to substitution at different positions on the aromatic ring, with 4-butylaniline (B89568) being a common isomeric impurity.

  • N-Alkylated Byproducts: Over-alkylation can occur, leading to the formation of N-butylaniline and N,N-dibutylaniline.

  • Poly-alkylated Anilines: Multiple butyl groups can be added to the aniline ring, resulting in impurities such as 2,4-dibutylaniline.

  • Unreacted Starting Materials: Residual aniline from an incomplete reaction is a common impurity.

  • Coupled Products and Higher-Boiling Point Residues: Similar to other aniline alkylation processes, the formation of higher molecular weight byproducts, such as substituted diphenylamines, can occur, particularly at elevated temperatures.[1]

Q2: What are the primary methods for purifying crude this compound?

A2: The two main techniques for the purification of crude this compound are fractional distillation and column chromatography. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

  • Fractional Distillation: This is a common and industrially scalable method for separating components with different boiling points. It is effective for removing both lower-boiling impurities (like unreacted aniline) and higher-boiling byproducts.[1]

  • Column Chromatography: For laboratory-scale purifications requiring very high purity, or for the removal of impurities with boiling points very close to that of this compound, silica (B1680970) gel column chromatography is a highly effective technique.[1]

Troubleshooting Guides

Fractional Distillation Troubleshooting

Issue: Poor separation of this compound from its isomers (e.g., 4-butylaniline).

  • Possible Cause: The boiling points of the isomers are too close for efficient separation with the current distillation setup.

  • Recommended Solution:

    • Increase Column Efficiency: Use a longer fractionating column or a column with a more efficient packing material (e.g., structured packing) to increase the number of theoretical plates.

    • Optimize Reflux Ratio: Increase the reflux ratio to improve separation, although this will increase the distillation time.

    • Reduce Pressure: Perform the distillation under vacuum. Lowering the pressure will decrease the boiling points and may increase the boiling point difference between the isomers.

Issue: The product is contaminated with higher-boiling point impurities.

  • Possible Cause: The distillation was carried on for too long or at too high a temperature, causing the higher-boiling impurities to co-distill.

  • Recommended Solution:

    • Monitor Temperature Closely: Collect the fraction that distills at the correct boiling point of this compound under the specific pressure used. Discard the initial and final fractions.

    • Use a Fraction Cutter: Employ a fraction cutter to allow for the collection of different fractions without interrupting the vacuum.

Column Chromatography Troubleshooting

Issue: Co-elution of this compound and impurities.

  • Possible Cause: The solvent system (eluent) does not provide adequate separation.

  • Recommended Solution:

    • Optimize the Eluent: Perform small-scale trials with different solvent systems. A common approach for separating aniline derivatives is to use a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a slightly more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Start with a low concentration of the polar solvent and gradually increase it (gradient elution).[1]

    • Use a Different Stationary Phase: If silica gel does not provide adequate separation, consider using other stationary phases like alumina (B75360) or a bonded-phase silica gel.

Issue: Streaking or tailing of the product on the column.

  • Possible Cause: The compound is too polar for the eluent, leading to strong interaction with the silica gel. It can also be caused by overloading the column.

  • Recommended Solution:

    • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in the eluent system.

    • Add a Modifier: For basic compounds like anilines, adding a small amount of a base (e.g., 0.1-1% triethylamine) to the eluent can improve peak shape by neutralizing acidic sites on the silica gel.

    • Reduce Sample Load: Ensure that the amount of crude material loaded onto the column is not excessive. As a general rule, the sample load should be 1-5% of the weight of the stationary phase.

Data Presentation

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound2696-85-7C₁₀H₁₅N149.23242[2]
4-Butylaniline104-13-2C₁₀H₁₅N149.23242[2]
N-Butylaniline1126-78-9C₁₀H₁₅N149.23240-241[1][3]
Aniline62-53-3C₆H₇N93.13184

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Fractional Distillation

Objective: To separate this compound from lower and higher boiling point impurities.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Use a vacuum pump with a cold trap and a manometer to monitor the pressure.

  • Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar or boiling chips.

  • Distillation: a. Begin stirring and slowly reduce the pressure to the desired level (e.g., 10-20 mmHg). b. Gradually heat the distillation flask using a heating mantle. c. Collect the first fraction, which will contain lower-boiling impurities such as residual aniline. d. As the temperature stabilizes at the boiling point of this compound at the given pressure, change the receiving flask and collect the main fraction. e. Stop the distillation before the temperature rises significantly again to avoid collecting higher-boiling impurities.

  • Analysis: Analyze the purity of the collected fractions using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Protocol 2: Purification of this compound by Silica Gel Column Chromatography

Objective: To obtain high-purity this compound by removing closely related impurities.

Methodology:

  • Column Packing: a. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). b. Pour the slurry into a chromatography column and allow the silica to settle into a packed bed. c. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: a. Dissolve the crude this compound in a minimal amount of the initial eluent. b. Carefully load the sample onto the top of the silica gel bed.

  • Elution: a. Begin eluting the column with a non-polar solvent (e.g., 100% hexane). b. Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 10% ethyl acetate in hexane.[1] c. Collect fractions in test tubes or other suitable containers.

  • Fraction Analysis: a. Monitor the separation by spotting the collected fractions on a Thin-Layer Chromatography (TLC) plate and visualizing under UV light. b. Combine the fractions containing the pure this compound.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

G Workflow for Crude this compound Purification cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Aniline Aniline Butylation Butylation Reaction Aniline->Butylation Crude Crude this compound (Mixture of Isomers, N-alkylated, etc.) Butylation->Crude Distillation Fractional Distillation Crude->Distillation Primary Purification GC_HPLC GC / HPLC Analysis Crude->GC_HPLC Chromatography Column Chromatography Distillation->Chromatography For High Purity Pure Pure this compound Distillation->Pure Sufficient Purity Distillation->GC_HPLC Chromatography->Pure Chromatography->GC_HPLC

Caption: General workflow for the synthesis and purification of this compound.

G Troubleshooting Logic for Distillation Start Poor Separation? Cause1 Boiling Points Too Close Start->Cause1 Yes Contamination Product Contaminated? Start->Contamination No Solution1a Increase Column Efficiency Cause1->Solution1a Solution1b Optimize Reflux Ratio Cause1->Solution1b Solution1c Reduce Pressure (Vacuum) Cause1->Solution1c Cause2 Co-distillation of Impurities Contamination->Cause2 Yes End End Contamination->End No Solution2a Monitor Temperature Closely Cause2->Solution2a Solution2b Use Fraction Cutter Cause2->Solution2b

References

Optimizing reaction conditions for 2-butylaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Butylaniline

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of this compound, a key intermediate in pharmaceutical and materials science. The information is tailored for researchers, scientists, and drug development professionals to help optimize reaction conditions and resolve common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

A1: There are three principal methods for the synthesis of this compound:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds. It involves the reaction of an aryl halide (e.g., 2-bromoaniline (B46623) or 2-chloroaniline) with butylamine (B146782) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.[1][2]

  • Friedel-Crafts Acylation followed by Reduction: This two-step approach begins with the Friedel-Crafts acylation of aniline (B41778) with butyryl chloride or butyric anhydride (B1165640) to form an N-acylated intermediate, which then undergoes intramolecular rearrangement and subsequent reduction of the carbonyl group to yield this compound.[3][4] This method avoids some of the common issues of Friedel-Crafts alkylation, such as carbocation rearrangements and polyalkylation.[5]

  • Reductive Amination: This method involves the reaction of a carbonyl compound, such as 2-aminobutyrophenone, with a reducing agent.[6][7] Alternatively, aniline can be reacted with butanal to form an imine, which is then reduced in situ.[8]

Q2: How do I select the most appropriate synthetic route?

A2: The choice of synthetic route depends on several factors, including the availability of starting materials, required scale, functional group tolerance, and desired purity.

  • Buchwald-Hartwig Amination is often preferred for its broad substrate scope and functional group tolerance.[5] It is particularly useful for small-scale to medium-scale syntheses where high purity is critical.

  • Friedel-Crafts Acylation/Reduction is a cost-effective option for larger-scale production, as the starting materials are generally less expensive. However, it may require more optimization to control regioselectivity and prevent side reactions.[9]

  • Reductive Amination is a good choice when the corresponding carbonyl compound is readily available. One-pot procedures can be efficient, but careful control of the reducing agent is necessary to avoid side reactions.[10]

Q3: What are the key reaction parameters to optimize for each route?

A3: Careful optimization of reaction parameters is crucial for maximizing yield and purity.

  • Buchwald-Hartwig Amination: Key parameters include the choice of palladium precursor, phosphine ligand, base, solvent, and temperature. The ligand plays a critical role in preventing side reactions like β-hydride elimination.[11][12]

  • Friedel-Crafts Acylation/Reduction: The choice and stoichiometry of the Lewis acid catalyst are critical. Reaction temperature and time also significantly impact the regioselectivity and yield. The subsequent reduction step requires careful selection of the reducing agent to selectively reduce the carbonyl without affecting the aromatic ring.[3]

  • Reductive Amination: The choice of reducing agent is paramount. Mild reducing agents like sodium triacetoxyborohydride (B8407120) (STAB) are often preferred for one-pot reactions as they selectively reduce the imine in the presence of the carbonyl starting material.[10] Reaction pH and temperature also need to be carefully controlled.

Q4: What are the main safety considerations when synthesizing this compound?

A4: Standard laboratory safety precautions should always be followed. Specific hazards include:

  • Palladium Catalysts: Many palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.

  • Lewis Acids: Lewis acids like aluminum chloride (AlCl₃) are corrosive and react violently with water.[3] They should be handled in a moisture-free environment.

  • Reducing Agents: Hydride reducing agents such as sodium borohydride (B1222165) can release flammable hydrogen gas upon contact with acidic solutions or water.[10]

  • Solvents: Many organic solvents used in these syntheses are flammable and/or toxic. Always work in a well-ventilated area and consult the Safety Data Sheet (SDS) for each chemical.

Troubleshooting Guide

Issue 1: Low Yield in Buchwald-Hartwig Amination

Potential Cause Troubleshooting Strategy
Inactive Catalyst Ensure the palladium precursor is of high quality and the active Pd(0) species is generated. Consider using a pre-catalyst.
Inappropriate Ligand The choice of phosphine ligand is crucial. For sterically hindered substrates, a bulkier ligand may be required. Screen a variety of ligands to find the optimal one for your specific substrate combination.[2]
Incorrect Base The base strength can significantly affect the reaction rate. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used. Ensure the base is anhydrous.
Poor Solvent Choice The solvent must be anhydrous and capable of dissolving all reactants. Toluene and dioxane are common choices.[12]
Reaction Temperature Too Low While some Buchwald-Hartwig reactions can proceed at room temperature, others require heating to achieve a reasonable reaction rate.

Issue 2: Side Product Formation

Side Product Likely Cause Mitigation Strategy
Hydrodehalogenation (in Buchwald-Hartwig) β-hydride elimination from the palladium-amide intermediate.[5]Optimize the ligand and reaction conditions. A more electron-rich and sterically hindered ligand can favor reductive elimination over β-hydride elimination.
Polyalkylation (in Friedel-Crafts) The alkylated product is more reactive than the starting material.Use a large excess of the aniline starting material. Friedel-Crafts acylation followed by reduction is generally preferred to avoid this issue as the acylated product is deactivated to further substitution.[4]
Over-reduction to Alcohol (in Reductive Amination) The reducing agent is too reactive and reduces the starting carbonyl compound.[10]Use a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or perform the reaction in two steps: first form the imine, then add the reducing agent.[1]
Tertiary Amine Formation (in Reductive Amination) The secondary amine product reacts with another equivalent of the aldehyde/ketone.[10]Use an excess of the primary amine or control the stoichiometry carefully.

Data Presentation: Comparison of Synthetic Routes

The following table provides an illustrative comparison of the three main synthetic routes to this compound. The values are representative and may vary depending on the specific reaction conditions and scale.

Parameter Buchwald-Hartwig Amination Friedel-Crafts Acylation/Reduction Reductive Amination
Typical Yield 70-95%60-85%65-90%
Purity HighModerate to HighModerate to High
Reaction Steps 121-2
Cost of Reagents High (Palladium catalyst and ligand)Low to ModerateModerate
Functional Group Tolerance BroadLimited (sensitive to strong acids)Good
Key Advantage High efficiency and broad scopeCost-effective for large scaleCan be a one-pot reaction

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a glovebox, add Pd₂(dba)₃ (1 mol%), a suitable phosphine ligand (e.g., XPhos, 2.2 mol%), and sodium tert-butoxide (1.4 equiv) to an oven-dried Schlenk tube.

  • Addition of Reactants: Add 2-bromoaniline (1.0 equiv) and anhydrous toluene. Stir for 5 minutes. Then, add butylamine (1.2 equiv).

  • Reaction: Seal the tube and heat the reaction mixture at 80-110 °C with stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) and filter through a pad of Celite.

  • Purification: Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Friedel-Crafts Acylation and Wolff-Kishner Reduction

This is a two-step process.

  • Step 1: Friedel-Crafts Acylation

    • Reaction Setup: To a stirred suspension of aluminum chloride (1.1 equiv) in anhydrous dichloromethane (B109758) at 0 °C, slowly add butyryl chloride (1.05 equiv).[3]

    • Addition of Aniline: After stirring for 15 minutes, add aniline (1.0 equiv) dropwise, maintaining the temperature at 0 °C.

    • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Work-up: Carefully pour the reaction mixture into a mixture of ice and concentrated HCl. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Step 2: Wolff-Kishner Reduction

    • Reaction Setup: To a flask containing the crude product from Step 1, add diethylene glycol and hydrazine (B178648) hydrate (B1144303) (4-5 equiv).

    • Reaction: Heat the mixture to 120-140 °C for 1-2 hours. Then, add potassium hydroxide (B78521) (4-5 equiv) and increase the temperature to 190-210 °C, distilling off water and excess hydrazine. Continue heating for 2-4 hours.

    • Work-up: Cool the reaction mixture, dilute with water, and extract with ether or another suitable solvent.

    • Purification: Wash the combined organic extracts with dilute HCl and then water. Dry the organic layer, remove the solvent, and purify the product by distillation or column chromatography.

Protocol 3: One-Pot Reductive Amination

This protocol uses a mild reducing agent for a one-pot procedure.

  • Reaction Setup: To a solution of 2-aminobenzaldehyde (B1207257) (1.0 equiv) and butylamine (1.2 equiv) in 1,2-dichloroethane, add acetic acid (1.1 equiv).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.

  • Reaction: Continue stirring at room temperature until the reaction is complete (monitor by TLC).

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Visualizations

Buchwald_Hartwig_Workflow start Start setup Reaction Setup: - Pd₂(dba)₃ (catalyst) - Phosphine Ligand - NaOtBu (base) - Anhydrous Toluene start->setup reactants Add Reactants: - 2-Bromoaniline - Butylamine setup->reactants reaction Heat Reaction (80-110 °C) Monitor by TLC/GC-MS reactants->reaction workup Work-up: - Cool to RT - Dilute with EtOAc - Filter through Celite reaction->workup purification Purification: - Wash with Brine - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purification product This compound purification->product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Friedel_Crafts_Workflow start Start fc_setup Step 1: Acylation - AlCl₃ in DCM at 0°C - Add Butyryl Chloride - Add Aniline start->fc_setup fc_reaction React at RT Monitor by TLC fc_setup->fc_reaction fc_workup Work-up: - Quench with Ice/HCl - Extract with DCM - Wash and Dry fc_reaction->fc_workup intermediate Acylated Intermediate fc_workup->intermediate wk_setup Step 2: Reduction - Add Hydrazine Hydrate - Add KOH intermediate->wk_setup wk_reaction Heat Reaction (190-210 °C) wk_setup->wk_reaction wk_workup Work-up: - Dilute with Water - Extract with Ether - Wash and Dry wk_reaction->wk_workup purification Purification: - Distillation or  Column Chromatography wk_workup->purification product This compound purification->product

Caption: Workflow for Friedel-Crafts acylation and reduction.

Troubleshooting_Low_Yield start Low Yield Observed check_sm Starting Material Remaining? start->check_sm increase_time_temp Increase Reaction Time/Temp check_sm->increase_time_temp Yes side_products Major Side Products Observed? check_sm->side_products No end Yield Improved increase_time_temp->end check_reagents Check Reagent Purity/Activity check_reagents->end optimize_conditions Optimize Reaction Conditions: - Change Ligand/Base (B-H) - Change Reducing Agent (RA) - Adjust Stoichiometry side_products->optimize_conditions Yes purification_issue Product Lost During Purification? side_products->purification_issue No optimize_conditions->end purification_issue->check_reagents No optimize_purification Optimize Purification Method purification_issue->optimize_purification Yes optimize_purification->end

Caption: Troubleshooting decision tree for low reaction yield.

References

Troubleshooting low yield in the alkylation of aniline to 2-butylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering low yields in the alkylation of aniline (B41778) to produce 2-butylaniline.

Troubleshooting Guide: Low Yield of this compound

This guide addresses the most common issues encountered during the C-alkylation of aniline to form this compound, a reaction often complicated by the nature of the aniline starting material.

Q1: Why is the yield of my this compound synthesis unexpectedly low?

Low yields in this reaction are common and typically stem from one of several core issues: catalyst deactivation, competing side reactions, or suboptimal reaction conditions. A primary cause is the direct reaction of the aniline's basic amino group with the Lewis acid catalyst (e.g., AlCl₃) typically used in Friedel-Crafts alkylation. This acid-base reaction forms a deactivated salt, preventing the desired alkylation of the benzene (B151609) ring.[1][2][3][4][5][6][7]

Q2: My reaction mixture turned into a thick precipitate after adding the Lewis acid catalyst, and I see no product formation. What happened?

This is a classic sign of the incompatibility of unprotected aniline with Friedel-Crafts conditions.[1] The amino group (-NH₂) on aniline is a Lewis base, which reacts with the Lewis acid catalyst (e.g., AlCl₃).[2][5] This interaction forms a salt complex, which deactivates the aromatic ring towards the desired electrophilic attack and often precipitates from the solution.[1][4]

Q3: How can I prevent the Lewis acid catalyst from reacting with the amino group?

The most effective strategy is to protect the amino group before performing the alkylation.[1][2] This is typically done by converting the amine into an amide, for example, by reacting aniline with acetic anhydride (B1165640) to form acetanilide (B955). The resulting amide is less basic and does not react with the Lewis acid catalyst.[1] After the alkylation step is complete, the protecting group can be removed by hydrolysis to yield the desired this compound.[1][2]

Q4: My analysis shows a mixture of products, including N-butylaniline and 4-butylaniline (B89568), instead of the desired this compound. How can I improve selectivity?

The formation of multiple isomers and N-alkylated products is a common selectivity challenge.

  • N-Alkylation vs. C-Alkylation: N-alkylation (formation of N-butylaniline) competes with the desired C-alkylation. Generally, lower reaction temperatures tend to favor N-alkylation, while higher temperatures promote C-alkylation.[8][9][10] However, for Friedel-Crafts C-alkylation, protecting the amino group is the most reliable way to prevent N-alkylation.

  • Ortho- vs. Para-Alkylation: The protected amino group (amide) is an ortho-, para-director.[1] This means you will likely get a mixture of this compound (ortho) and 4-butylaniline (para). Steric hindrance from the butyl group can favor the para product. Optimizing the catalyst, solvent, and temperature may be necessary to improve the ratio in favor of the ortho product.

Q5: I have a low yield, but my starting material is fully consumed. What are the likely byproducts?

If the starting material is consumed but the desired product yield is low, the primary culprits are over-alkylation and polymerization.

  • Over-alkylation: The initial product can undergo a second alkylation, leading to dibutylaniline isomers. Using an excess of aniline relative to the alkylating agent can help minimize this.[10]

  • Polymerization/Tarry Products: Uncontrolled exothermic reactions, which can occur with poor temperature management, can lead to the formation of tarry, resinous materials.[11]

Frequently Asked Questions (FAQs)

What is the fundamental problem with direct Friedel-Crafts alkylation of aniline? The amino group (-NH₂) of aniline is a Lewis base, while the Friedel-Crafts catalyst (e.g., AlCl₃) is a Lewis acid. They react to form a complex, which puts a positive charge on the nitrogen. This makes the benzene ring strongly deactivated and prevents the electrophilic aromatic substitution required for alkylation.[1][3][6]

Is Friedel-Crafts acylation also problematic with aniline? Yes, for the same reason as alkylation, direct Friedel-Crafts acylation of aniline fails due to the reaction between the amino group and the Lewis acid catalyst.[1][2]

What are the best alkylating agents for this synthesis? For a Friedel-Crafts approach (on the protected aniline), alkyl halides like 1-chlorobutane (B31608) or 1-bromobutane (B133212) are commonly used in the presence of a Lewis acid.[12] Alternatively, methods using alcohols as alkylating agents are possible but often require different catalytic systems, such as those based on zeolites or transition metals, and are typically used for N-alkylation.[9][13][14]

How does temperature affect the selectivity of aniline alkylation? Temperature is a critical parameter. Higher temperatures generally favor C-alkylation over N-alkylation and can also lead to an increase in byproducts from over-alkylation or decomposition.[8][10][11] For Friedel-Crafts reactions, temperatures are often kept low to moderate (e.g., -5°C to 40°C) to control the reaction rate and improve selectivity.[12]

Data Summary

Table 1: General Influence of Temperature on Aniline Alkylation Selectivity

Temperature RangePredominant Reaction PathwayCommon ByproductsReference
LowN-AlkylationN,N-dialkylaniline (over-alkylation)[8][9][10]
HighC-AlkylationPoly-alkylated anilines, polymerization products[10][11]

Table 2: Troubleshooting Low Yield Based on Product Analysis

Observation in Crude Product AnalysisPotential CauseRecommended ActionReference
High percentage of unreacted anilineCatalyst deactivation; Reaction temperature too lowProtect the amino group before alkylation; Optimize temperature.[1][11]
Presence of N-butylanilineCompeting N-alkylationProtect the amino group; Adjust reaction temperature.[1][10]
Significant amount of 4-butylanilineLack of regioselectivity (ortho/para competition)Screen different Lewis acid catalysts and solvents; Optimize temperature.[1]
High molecular weight species / baseline "smear"Polymerization or tar formationImprove temperature control; Ensure slow, controlled addition of reagents; Check purity of starting materials.[11][15]

Experimental Protocols

Protocol 1: Protection of Aniline as Acetanilide

This protocol describes the protection of the amino group prior to Friedel-Crafts alkylation.[1]

  • Reactants: Aniline, Acetic Anhydride, and a base catalyst (e.g., pyridine) or sodium acetate.

  • Procedure: a. Dissolve aniline in a suitable solvent like glacial acetic acid. b. Add acetic anhydride to the solution. c. Stir the reaction mixture. The reaction is often exothermic and may require cooling to maintain room temperature. d. After the reaction is complete (monitor by TLC), pour the mixture into cold water to precipitate the acetanilide. e. Filter the solid product, wash it with cold water, and dry it thoroughly.

Protocol 2: Friedel-Crafts Alkylation of Acetanilide

This procedure outlines the C-alkylation of the protected aniline.[1]

  • Reactants: Acetanilide, 1-chlorobutane (or other butyl halide), and Aluminum Chloride (AlCl₃).

  • Procedure: a. Suspend the dried acetanilide in a suitable anhydrous solvent (e.g., carbon disulfide or 1,2-dichloroethane).[1][12] b. Cool the mixture in an ice bath. c. Slowly and carefully add anhydrous AlCl₃ to the suspension while stirring. d. Add the 1-chlorobutane dropwise, maintaining a low temperature. e. Allow the reaction to stir and warm to room temperature. Monitor progress by TLC or GC. f. Once complete, quench the reaction by carefully pouring it over crushed ice, followed by the addition of water. g. Separate the organic layer, wash it with a dilute base (e.g., NaHCO₃ solution) and then with brine. h. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude alkylated acetanilide.

Protocol 3: Deprotection (Hydrolysis) of Alkylated Acetanilide

This final step removes the protecting group to yield the target this compound.[1]

  • Reactants: Alkylated acetanilide, strong acid (e.g., aq. HCl) or base (e.g., aq. NaOH).

  • Procedure: a. Reflux the crude alkylated acetanilide with an aqueous solution of a strong acid or base. b. Monitor the hydrolysis by TLC until the starting material is consumed. c. After completion, cool the reaction mixture and carefully neutralize it. d. Extract the alkylated aniline product with a suitable organic solvent (e.g., ethyl acetate). e. Combine the organic extracts, dry over an anhydrous salt, filter, and concentrate. f. Purify the final product (a mixture of 2- and 4-butylaniline) by column chromatography or distillation.

Visualizations

experimental_workflow cluster_protection Step 1: Protection cluster_alkylation Step 2: Alkylation cluster_deprotection Step 3: Deprotection & Purification aniline Aniline acetylation React with Acetic Anhydride aniline->acetylation acetanilide Acetanilide acetylation->acetanilide alkylation Friedel-Crafts Alkylation (1-Chlorobutane, AlCl₃) acetanilide->alkylation alkylated_amide Alkylated Acetanilide alkylation->alkylated_amide hydrolysis Acid/Base Hydrolysis alkylated_amide->hydrolysis crude_product Crude Product (2- & 4-butylaniline) hydrolysis->crude_product purification Purification (Chromatography) crude_product->purification final_product This compound purification->final_product

Caption: Recommended workflow for synthesizing this compound via a protection strategy.

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

side_reactions cluster_products Possible Products aniline Aniline + Butylating Agent ortho_C This compound (Desired Product) aniline->ortho_C ortho C-Alkylation para_C 4-Butylaniline (C-Alkylation Isomer) aniline->para_C para C-Alkylation N_alkyl N-Butylaniline (N-Alkylation) aniline->N_alkyl N-Alkylation N_dialkyl N,N-Dibutylaniline (Over-alkylation) N_alkyl->N_dialkyl Further N-Alkylation

Caption: Competing reaction pathways in the alkylation of aniline.

References

Technical Support Center: 2-Butylaniline Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-butylaniline to prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: My this compound has turned yellow/brown. What happened, and can I still use it?

A1: A yellow or brown discoloration indicates that the this compound has likely undergone oxidation. Aromatic amines, including this compound, are susceptible to oxidation when exposed to air (oxygen), light, and elevated temperatures. The color change is due to the formation of colored oxidation products, such as nitroso and nitro compounds, as well as polymeric materials.

Whether you can still use the discolored material depends on the sensitivity of your application. For non-critical applications, a minor color change may not significantly impact the outcome. However, for applications requiring high purity, such as in pharmaceutical synthesis or quantitative analysis, it is strongly recommended to use a fresh, pure sample. You can verify the purity of the discolored material using analytical techniques like HPLC or GC-MS to identify and quantify the impurities.

Q2: What are the optimal storage conditions to prevent the oxidation of this compound?

A2: To minimize oxidation, this compound should be stored with the following precautions:

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon. This displaces oxygen, a key component in the oxidation process.

  • Temperature: Store in a cool, dark place. Refrigeration (2-8 °C) is recommended to slow down the rate of oxidation.

  • Container: Use a tightly sealed, amber glass bottle. The amber color protects the compound from light, which can catalyze oxidation, and the tight seal prevents exposure to air and moisture.

  • Purity: Ensure the initial purity of the this compound is high, as impurities can sometimes catalyze degradation.

Q3: Are there any chemical additives I can use to prevent the oxidation of this compound during storage?

A3: Yes, the addition of antioxidants can be an effective strategy. Phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), are commonly used to inhibit the oxidation of organic compounds. BHT works by scavenging free radicals, which are key intermediates in the oxidation process. A small amount of BHT (e.g., 0.01-0.1% by weight) can significantly extend the shelf life of this compound. However, it is crucial to ensure that the chosen antioxidant does not interfere with your intended application.

Q4: What are the primary factors that accelerate the oxidation of this compound?

A4: The primary factors that accelerate oxidation are:

  • Oxygen: Direct contact with air provides the oxygen necessary for oxidation.

  • Light: UV light, in particular, can provide the energy to initiate oxidation reactions.

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • Metal Ions: Certain metal ions, such as copper and iron, can act as catalysts for oxidation. Avoid storing this compound in metal containers other than stainless steel, and ensure no metal-containing spatulas are left in contact with the material.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Discoloration (Yellowing/Browning) of this compound Oxidation due to exposure to air, light, or heat.1. Verify the purity of the material using HPLC or GC-MS. 2. If purity is compromised, consider purification by distillation or chromatography, or use a fresh batch. 3. Review and improve storage and handling procedures to prevent future oxidation (see FAQs).
Inconsistent Experimental Results Use of partially oxidized this compound.1. Analyze the purity of the this compound sample and compare it to a high-purity standard. 2. Consider if the oxidation products could be interfering with your reaction. 3. Use a fresh, unopened bottle of this compound for sensitive experiments.
Precipitate Formation in Stored this compound Formation of insoluble polymeric oxidation products.1. The material is likely significantly degraded and should not be used for most applications. 2. Properly dispose of the degraded material according to your institution's safety guidelines.

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

This protocol is designed to assess the stability of this compound under accelerated conditions to predict its long-term stability.

1. Materials:

  • This compound (high purity)
  • Amber glass vials with Teflon-lined caps
  • Butylated Hydroxytoluene (BHT) (optional)
  • Nitrogen or Argon gas
  • Stability chambers or ovens set to 40°C and 60°C
  • Refrigerator (2-8°C)
  • HPLC or GC-MS system for analysis

2. Sample Preparation:

  • Control Group: Aliquot 1 mL of pure this compound into several amber glass vials.
  • Inert Atmosphere Group: Sparge a set of vials containing 1 mL of this compound with nitrogen or argon for 1-2 minutes before tightly sealing.
  • Antioxidant Group (Optional): Prepare a stock solution of BHT in this compound (e.g., 1 mg/mL). Aliquot 1 mL of this solution into another set of amber glass vials.

3. Storage Conditions:

  • Place vials from each group under the following conditions:
  • Refrigerated: 2-8°C (control for long-term storage)
  • Room Temperature: ~25°C (in the dark)
  • Accelerated: 40°C
  • Stressed: 60°C

4. Time Points for Analysis:

  • Analyze samples at time zero (T=0) to establish a baseline.
  • Suggested time points for analysis:
  • Accelerated/Stressed conditions: 1, 2, 4, and 8 weeks.
  • Room Temperature/Refrigerated: 1, 3, 6, and 12 months.

5. Analysis:

  • At each time point, analyze the samples by a validated stability-indicating HPLC or GC-MS method to determine the purity of this compound and quantify any degradation products.

Protocol 2: HPLC Method for Purity Assessment of this compound

1. Instrumentation and Conditions:

  • Instrument: HPLC system with a UV detector.
  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase:
  • A: 0.1% Formic Acid in Water
  • B: 0.1% Formic Acid in Acetonitrile
  • Gradient Elution: 30% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, then return to initial conditions.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection: UV at 254 nm.
  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile/water (50:50, v/v) at a concentration of approximately 1 mg/mL.
  • From the stock solution, prepare a working standard at a concentration of approximately 0.1 mg/mL.
  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Hypothetical Stability Data for this compound under Different Storage Conditions

Storage ConditionTime (Weeks)Purity (%) - No ProtectionPurity (%) - Inert AtmospherePurity (%) - With BHT
60°C 099.899.899.8
195.298.599.1
485.196.297.8
870.392.095.5
40°C 099.899.899.8
498.199.299.5
896.598.699.1
1294.297.898.5
25°C 099.899.899.8
1299.199.699.7
2498.299.399.5
5296.098.599.0

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Visualizations

Oxidation_Pathway cluster_main Oxidation of this compound This compound This compound Oxidation_Products Oxidized Products (e.g., Nitroso, Nitro Compounds, Polymers) This compound->Oxidation_Products O2, Light, Heat, Metal Ions

Caption: Simplified pathway of this compound oxidation.

Prevention_Workflow cluster_workflow Workflow for Preventing Oxidation start Receive/Synthesize This compound check_purity Verify Initial Purity (HPLC/GC-MS) start->check_purity storage_prep Prepare for Storage check_purity->storage_prep Purity OK inert_atm Blanket with Inert Gas (N2/Ar) storage_prep->inert_atm add_antioxidant Add Antioxidant (e.g., BHT) inert_atm->add_antioxidant seal_container Tightly Seal in Amber Glass Bottle add_antioxidant->seal_container store_cool Store in Cool, Dark Place (2-8 °C Recommended) seal_container->store_cool end Stable Storage store_cool->end

Caption: Recommended workflow for storing this compound.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Discolored this compound start Observe Discoloration assess_severity Assess Severity of Discoloration start->assess_severity minor Minor (Slight Yellowing) assess_severity->minor Minor major Major (Dark Brown/Precipitate) assess_severity->major Major check_application Is Application High-Purity? minor->check_application discard Discard and Use Fresh Material major->discard yes Yes check_application->yes Yes no No check_application->no No verify_purity Verify Purity (HPLC/GC-MS) yes->verify_purity use_with_caution Use with Caution (Consider Impact of Impurities) no->use_with_caution verify_purity->use_with_caution Purity Acceptable verify_purity->discard Purity Compromised review_storage Review Storage Procedures discard->review_storage

Caption: Decision tree for troubleshooting discolored this compound.

Side reactions to avoid during the synthesis of 2-butylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-butylaniline. The following sections address common side reactions and offer strategies to optimize reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Two primary synthetic routes to this compound are direct N-alkylation and reductive amination. Each method is prone to specific side reactions that can impact product yield and purity.

Route 1: Direct N-Alkylation of Aniline (B41778)

This method typically involves the reaction of aniline with a butylating agent such as 1-bromobutane (B133212) or 1-butanol (B46404).

Q1: My N-alkylation reaction is producing a significant amount of N,N-dibutylaniline. How can I improve the selectivity for the desired mono-alkylated product?

This is the most common issue in the N-alkylation of aniline, a side reaction known as over-alkylation.[1][2] It occurs because the desired product, this compound (a secondary amine), is often more nucleophilic than the starting aniline (a primary amine), making it more likely to react again with the butylating agent.[2]

Potential Causes & Solutions:

  • Unfavorable Stoichiometry: A high molar ratio of the butylating agent to aniline will favor the formation of the di-substituted product.[1][2]

    • Solution: Employ a large excess of aniline relative to the butylating agent. A starting molar ratio of 3:1 or 5:1 (aniline:butylating agent) can statistically favor the reaction of the butylating agent with the more abundant aniline.[2]

  • High Reaction Temperature: Elevated temperatures can increase the rate of the second alkylation step.

    • Solution: Lowering the reaction temperature may improve selectivity for the mono-alkylated product.[1][2]

  • Reactive Alkylating Agent: Highly reactive butylating agents (e.g., butyl iodide) can exacerbate over-alkylation.[2]

    • Solution: Consider using a less reactive agent, such as 1-butanol, in combination with a suitable catalyst through a "borrowing hydrogen" or "hydrogen autotransfer" strategy. This method offers better control and produces only water as a byproduct.[2]

  • Solvent Choice: The polarity of the solvent can influence the reaction rates.

    • Solution: Experiment with less polar solvents, which can sometimes reduce the rate of the second alkylation.[1]

Q2: I am observing the formation of 4-butylaniline (B89568) in my reaction mixture. What is causing this C-alkylation?

Potential Causes & Solutions:

  • High Temperatures: Elevated temperatures can promote rearrangement and ring alkylation.

    • Solution: Maintain the lowest effective reaction temperature to favor N-alkylation.

  • Catalyst Choice: Certain acidic catalysts may promote C-alkylation.

    • Solution: Utilize catalysts known to be selective for N-alkylation, such as specific transition metal complexes used in borrowing hydrogen methods.[7][8]

Q3: The reaction yield is very low, even after an extended reaction time. What are the potential reasons?

Low yields can stem from several factors related to reagents and reaction conditions.[1]

Potential Causes & Solutions:

  • Purity of Reagents: Impurities in the aniline or butylating agent, as well as residual water in the solvent, can interfere with the reaction.[1]

    • Solution: Ensure all starting materials and solvents are pure and anhydrous.

  • Inappropriate Reaction Conditions: The temperature may be too low for the chosen reagents.[1]

    • Solution: Gradually increase the reaction temperature while monitoring for the formation of byproducts.[1]

  • Catalyst Inactivity: If using a catalytic method, the catalyst may be inactive or poisoned.

    • Solution: Screen different catalysts known to be effective for N-alkylation and ensure they are handled under the appropriate atmospheric conditions.[1]

Route 2: Reductive Amination

This two-step, one-pot method involves the reaction of aniline with butanal to form an intermediate imine, which is then reduced to this compound.[9] This approach generally offers greater control over mono-alkylation.[1][9]

Q1: I am still observing the formation of N,N-dibutylaniline as a byproduct. How can this happen in a reductive amination?

While less common than in direct alkylation, the formation of a tertiary amine is possible if the desired this compound reacts with another molecule of butanal and is subsequently reduced.

Potential Causes & Solutions:

  • Reaction Conditions: The rate of imine formation and reduction needs to be well-controlled.

    • Solution: A stepwise procedure where the imine is formed first, followed by the addition of the reducing agent, can sometimes improve selectivity.

  • Choice of Reducing Agent: Some reducing agents are more selective than others.

    • Solution: Use a mild reducing agent like sodium cyanoborohydride (NaBH3CN), which is known to selectively reduce imines in the presence of aldehydes, minimizing side reactions.[9][10]

Q2: The reaction is not proceeding to completion, and I am isolating unreacted aniline and butanal. What could be the issue?

Incomplete conversion can be due to issues with imine formation or the reduction step.

Potential Causes & Solutions:

  • Incorrect pH: Imine formation is pH-sensitive and is typically optimal under mildly acidic conditions (pH 4-5).[9][11] If the medium is too acidic, the aniline will be protonated and become non-nucleophilic.[9][11] If it's too basic, the carbonyl group of the butanal will not be sufficiently activated.

    • Solution: Carefully control the pH of the reaction mixture, often by using a mild acid catalyst.

  • Ineffective Reducing Agent: The chosen reducing agent may not be potent enough or may have degraded.

Data Presentation

The following table summarizes the expected impact of key reaction parameters on the product distribution in the direct N-alkylation of aniline with a butylating agent.

ParameterConditionExpected Yield of this compoundExpected Yield of N,N-DibutylanilineExpected Yield of C-Alkylated Products
Aniline:Butylating Agent Ratio 1:1ModerateSignificantLow
5:1 High Low Low
Reaction Temperature Low (e.g., 80°C)ModerateLowVery Low
High (e.g., 140°C) Low to Moderate Increased Increased
Alkylating Agent Reactivity High (e.g., Butyl Iodide)ModerateHighLow
Low (e.g., 1-Butanol) High (with catalyst) Low (with catalyst) Low

Experimental Protocols

Protocol 1: Selective Mono-N-Alkylation using 1-Butanol (Borrowing Hydrogen Method)

This protocol is adapted from procedures for the N-alkylation of anilines with alcohols.[7][12]

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the ruthenium or iridium catalyst (e.g., [Ru(p-cymene)Cl2]2, 0.5 mol%) and a base (e.g., t-BuOK, 0.5 mmol).

  • Inert Atmosphere: Seal the tube and connect it to a Schlenk line. Evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reagent Addition: Under a positive flow of argon, add aniline (5.0 mmol), 1-butanol (1.0 mmol), and anhydrous toluene (B28343) (5 mL) via syringe.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 110-130°C. Stir the reaction mixture for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain this compound.

Protocol 2: Reductive Amination of Aniline with Butanal

This protocol is based on general procedures for reductive amination.[10][13][14]

  • Imine Formation: In a round-bottom flask, dissolve aniline (1.0 mmol) and butanal (1.1 mmol) in methanol (B129727) (10 mL). Add a catalytic amount of acetic acid (e.g., 1-2 drops). Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Cool the reaction mixture in an ice bath. In a separate flask, prepare a solution of sodium borohydride (B1222165) (NaBH4, 1.5 mmol) in methanol (5 mL). Add the NaBH4 solution dropwise to the imine solution over 15-20 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours.

  • Monitoring: Monitor the disappearance of the imine intermediate by TLC.

  • Work-up: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with diethyl ether (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate in vacuo. If necessary, purify the crude this compound by vacuum distillation or column chromatography.

Visualizations

SynthesisPathways cluster_RA Reductive Amination cluster_NA Direct N-Alkylation Aniline Aniline Product This compound (Desired Product) Aniline->Product + 1-Bromobutane (Controlled Stoichiometry) C_Alkylation 4-Butylaniline (C-Alkylation) Aniline->C_Alkylation + 1-Bromobutane (High Temp) Imine Imine Intermediate Aniline->Imine + Butanal Butanal Butanal Butyl_Bromide 1-Bromobutane Over_Alkylation N,N-Dibutylaniline (Over-alkylation) Product->Over_Alkylation + 1-Bromobutane (Excess) Imine->Product Reduction (e.g., NaBH4)

Caption: Reaction pathways in the synthesis of this compound, highlighting desired routes and major side reactions.

TroubleshootingWorkflow cluster_troubleshooting Troubleshooting Steps Start Experiment Start: Synthesize this compound Analysis Analyze Crude Product (GC/TLC/NMR) Start->Analysis Problem Problem Identified? Analysis->Problem Success Product Meets Specs: Purify Problem->Success No LowYield Low Yield / No Reaction Problem->LowYield Yes (Yield) HighImpurity High Impurity (Over-alkylation) Problem->HighImpurity Yes (Purity) Isomers Isomeric Impurities (C-Alkylation) Problem->Isomers Yes (Isomers) Check_Conditions Check Reaction Conditions: - Temperature - Time - Atmosphere LowYield->Check_Conditions Adjust_Stoichiometry Adjust Stoichiometry: - Increase Aniline Excess HighImpurity->Adjust_Stoichiometry Lower_Temp Lower Reaction Temperature Isomers->Lower_Temp Check & Adjust Check_Reagents Check Reagents: - Purity - Stoichiometry - Catalyst Activity Check_Conditions->Check_Reagents Check_Reagents->Analysis Re-run Experiment Adjust_Stoichiometry->Lower_Temp Lower_Temp->Analysis Re-run Experiment

Caption: A logical workflow for troubleshooting common issues during the synthesis of this compound.

References

Technical Support Center: Improving the Regioselectivity of 2-Butylaniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-butylaniline. Our focus is on enhancing the regioselectivity of the reaction to favor the formation of the ortho-isomer.

Troubleshooting Guides

Issue 1: Low Yield of this compound and Formation of Multiple Isomers

Potential Cause Troubleshooting Steps
Direct Friedel-Crafts Alkylation Issues: The Lewis acid catalyst (e.g., AlCl₃) complexes with the basic amino group of aniline (B41778), deactivating the aromatic ring and leading to poor reactivity and low yields.Protect the Amino Group: Convert aniline to a less basic amide, such as acetanilide (B955), before performing the Friedel-Crafts alkylation. The acetyl group can be removed by hydrolysis after the butylation step.
Unfavorable Reaction Conditions: Temperature and solvent play a crucial role in determining the isomer distribution. Higher temperatures can lead to a mixture of products, while lower temperatures often favor the para-isomer.Optimize Reaction Temperature: Experiment with a range of temperatures. While lower temperatures may favor the para isomer, very high temperatures can lead to side reactions. A systematic optimization is recommended.
Inappropriate Catalyst: The choice of catalyst is critical for directing the alkylation to the ortho position.Select a Shape-Selective or Ortho-Directing Catalyst: Consider using solid acid catalysts like zeolites (e.g., H-BEA) or aluminum anilide catalysts, which have shown success in the ortho-alkylation of anilines.

Issue 2: Predominant Formation of 4-Butylaniline (para-isomer)

Potential Cause Troubleshooting Steps
Thermodynamic Control: The para-isomer is often the thermodynamically more stable product, and its formation is favored under conditions that allow for equilibrium to be reached.Employ Kinetic Control: Use milder reaction conditions and shorter reaction times to favor the kinetically controlled ortho-product.
Steric Effects: Insufficient steric hindrance around the amino group allows for facile substitution at the less hindered para-position.Introduce a Bulky Protecting Group: Using a bulkier protecting group on the nitrogen can sterically hinder the para-position and favor ortho-substitution.

Issue 3: Formation of Poly-butylated Products

Potential Cause Troubleshooting Steps
Over-alkylation: The introduction of one butyl group can activate the ring, making it more susceptible to further alkylation.Control Stoichiometry: Use a stoichiometric amount or a slight excess of the butylation agent relative to the aniline substrate.
Prolonged Reaction Time: Longer reaction times increase the probability of multiple alkylation events.Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction and stop it once the desired mono-butylated product is maximized.

Issue 4: Difficulty in Separating this compound from Isomers

Potential Cause Troubleshooting Steps
Similar Physical Properties: Ortho- and para-butylaniline have very similar boiling points and polarities, making separation by standard distillation or column chromatography challenging.High-Performance Liquid Chromatography (HPLC): Utilize reverse-phase HPLC with a suitable column (e.g., C18) and a carefully optimized gradient elution to separate the isomers.
Fractional Distillation under Reduced Pressure: For larger scale purifications, use a high-efficiency fractional distillation column under vacuum.Derivatization: In some cases, it may be possible to selectively derivatize one isomer to alter its physical properties, facilitating separation, followed by removal of the derivatizing group.

Frequently Asked Questions (FAQs)

Q1: Why is direct Friedel-Crafts alkylation of aniline not recommended for synthesizing this compound?

A1: Direct Friedel-Crafts alkylation of aniline is generally unsuccessful because the amino group (-NH₂) is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃). This forms a complex that deactivates the aromatic ring towards electrophilic substitution. To overcome this, the amino group should be protected, for instance, by converting it to an acetanilide.

Q2: What are the most promising catalytic systems for the selective synthesis of this compound?

A2: Solid acid catalysts, particularly zeolites, show promise for shape-selective alkylation. For example, H-BEA has been used for the ortho-alkylation of aniline. Another effective method involves the use of an aluminum anilide catalyst, which has been successfully employed for the ortho-alkylation of aniline with olefins.

Q3: How can I minimize the formation of the para-isomer, 4-butylaniline?

A3: To minimize the formation of 4-butylaniline, you can employ strategies that favor ortho-substitution. This includes using catalysts with pore structures that sterically favor the formation of the ortho-isomer (shape-selective catalysis), using bulky protecting groups on the nitrogen atom to block the para-position, and optimizing reaction conditions (e.g., lower temperature, shorter reaction time) to favor the kinetically preferred ortho-product.

Q4: What is the role of protecting the amino group in the synthesis of this compound?

A4: Protecting the amino group, typically by converting it to an amide like acetanilide, serves two main purposes. First, it reduces the basicity of the nitrogen atom, preventing its reaction with the Lewis acid catalyst in Friedel-Crafts reactions. Second, the bulkier amide group can help direct the incoming butyl group to the ortho-position through steric hindrance. The protecting group can be easily removed by hydrolysis after the alkylation step.

Q5: What analytical techniques are best for determining the isomeric ratio of my butylaniline product?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for both separating and identifying the different butylaniline isomers (ortho, meta, and para). High-Performance Liquid Chromatography (HPLC) can also be used effectively for the quantitative analysis of the isomer mixture.

Quantitative Data Summary

The following table summarizes quantitative data from various methods for the alkylation of aniline, providing insights into potential yields and selectivities for this compound synthesis.

Catalyst/MethodAlkylating AgentTemperature (°C)Aniline Conversion (%)2-Alkylaniline Selectivity (%)Ortho:Para RatioReference
Aluminum AnilideEthylene (B1197577)300-330HighHigh (for 2,6-diethylaniline)Ortho-disubstituted[1]
H-BEA ZeoliteStyrene (B11656)1108582 (ortho)-[2]
CF₃SO₃HStyrene1109590 (ortho)-[2]

Note: Data for direct butylation to this compound is limited in the literature. The data presented for ethylene and styrene alkylation provides a reference for achievable ortho-selectivity.

Experimental Protocols

Method 1: Ortho-Alkylation of Aniline using a Solid Acid Catalyst (Adapted from similar procedures)

This protocol describes a general approach for the ortho-alkylation of aniline using a solid acid catalyst like a zeolite.

1. Catalyst Activation:

  • Place the solid acid catalyst (e.g., H-BEA zeolite) in a furnace.

  • Heat the catalyst under a flow of dry air or nitrogen at 450-550°C for 4-6 hours to remove any adsorbed water and activate the acid sites.

  • Cool the catalyst to room temperature under a dry, inert atmosphere.

2. Alkylation Reaction:

  • In a high-pressure autoclave reactor equipped with a magnetic stirrer, add the activated catalyst (e.g., 10-20 wt% relative to aniline).

  • Add aniline and the alkylating agent, 1-butene (B85601) (liquefied under pressure) or 1-butanol, in a desired molar ratio (e.g., 1:1 to 1:3 aniline to alkylating agent).

  • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).

  • Heat the reactor to the desired temperature (e.g., 200-300°C) while stirring.

  • Monitor the pressure inside the reactor. The reaction is typically run for several hours (e.g., 4-24 hours).

3. Work-up and Purification:

  • After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.

  • Filter the reaction mixture to remove the catalyst.

  • The filtrate, containing unreacted aniline, this compound, 4-butylaniline, and potentially other byproducts, is then subjected to analysis by GC-MS to determine the conversion and selectivity.

  • For purification, the crude product can be subjected to fractional distillation under reduced pressure or preparative HPLC.

Method 2: Friedel-Crafts Butylation of Acetanilide followed by Deprotection

This two-step method involves the protection of the amino group, followed by Friedel-Crafts alkylation and subsequent deprotection.

Step 1: Acetylation of Aniline

  • In a round-bottom flask, dissolve aniline in acetic anhydride.

  • The reaction is typically exothermic and proceeds readily. After the initial reaction subsides, the mixture can be gently heated for a short period to ensure complete conversion.

  • Pour the reaction mixture into cold water to precipitate the acetanilide.

  • Collect the solid product by filtration, wash with water, and dry.

Step 2: Friedel-Crafts Butylation of Acetanilide

  • In a dry flask under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃) in a suitable solvent (e.g., carbon disulfide or nitrobenzene).

  • Cool the suspension in an ice bath.

  • Slowly add a solution of acetanilide and 1-chlorobutane (B31608) in the same solvent.

  • Allow the reaction to stir at low temperature and then gradually warm to room temperature or slightly above, monitoring the progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer, wash it with water, sodium bicarbonate solution, and brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄).

  • Remove the solvent under reduced pressure to obtain the crude N-acetyl-butylaniline isomers.

Step 3: Hydrolysis of N-acetyl-butylanilines

  • Reflux the crude product from the previous step with an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH) until the hydrolysis is complete (monitor by TLC).

  • Neutralize the reaction mixture and extract the butylaniline isomers with a suitable organic solvent.

  • Wash the organic extract, dry it, and remove the solvent to obtain the mixture of this compound and 4-butylaniline.

  • Purify the isomers as described in Method 1.

Signaling Pathways and Workflows

SynthesisWorkflow cluster_prep Preparation cluster_reaction Alkylation Reaction cluster_workup Work-up & Analysis cluster_purification Purification Aniline Aniline Reactor High-Pressure Reactor (200-300°C) Aniline->Reactor Butene 1-Butene / 1-Butanol Butene->Reactor Catalyst Solid Acid Catalyst (e.g., Zeolite) Catalyst->Reactor Filtration Filtration Reactor->Filtration Reaction Mixture Analysis GC-MS Analysis (Conversion & Selectivity) Filtration->Analysis Crude Product Distillation Fractional Distillation (under vacuum) Analysis->Distillation HPLC Preparative HPLC Analysis->HPLC Product This compound (ortho-isomer) Distillation->Product Byproduct 4-Butylaniline (para-isomer) Distillation->Byproduct HPLC->Product HPLC->Byproduct

Caption: General experimental workflow for the regioselective synthesis of this compound.

TroubleshootingLogic Start Low Regioselectivity (High para-isomer) Protect Protect Amino Group (e.g., Acetylation) Start->Protect Catalyst Optimize Catalyst (Shape-selective zeolite) Start->Catalyst Conditions Adjust Reaction Conditions (Lower Temp, Shorter Time) Start->Conditions Analysis Analyze Isomer Ratio (GC-MS) Protect->Analysis Catalyst->Analysis Conditions->Analysis Success Improved o:p Ratio Analysis->Success Yes Failure Still Low Selectivity Analysis->Failure No Failure->Start Re-evaluate Strategy

Caption: Troubleshooting logic for improving the regioselectivity of this compound synthesis.

References

Technical Support Center: Challenges in the Scale-Up of 2-Butylaniline Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 2-butylaniline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for the successful production of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for this compound?

The two main industrial routes for the synthesis of this compound are:

  • Reductive Amination of Aniline (B41778) with Butanal: This is a widely used method that involves the reaction of aniline with butanal to form an intermediate imine, which is then reduced to this compound. This can be performed as a one-pot reaction or in a stepwise manner.

  • Direct N-Alkylation of Aniline: This method involves the direct reaction of aniline with a butylating agent, such as 1-bromobutane (B133212) or butanol, often in the presence of a catalyst.

Q2: What are the most common impurities encountered in this compound synthesis?

Common impurities depend on the synthetic route.

  • In Reductive Amination:

    • Unreacted aniline and butanal.

    • The intermediate imine (N-butylideneaniline).

    • Over-alkylation product: N,N-dibutylaniline.

    • Byproducts from butanal self-condensation (aldol condensation).

  • In Direct N-Alkylation:

    • Unreacted aniline.

    • Over-alkylation product: N,N-dibutylaniline.

    • For alkylation with butanol, dibutyl ether can be a byproduct.

Q3: How can I minimize the formation of the over-alkylation byproduct, N,N-dibutylaniline?

Minimizing the formation of N,N-dibutylaniline is a common challenge. Here are some strategies:

  • Control Stoichiometry: Use an excess of aniline relative to the butylating agent. This increases the probability of the butylating agent reacting with the more abundant primary amine.

  • Reaction Conditions: Lowering the reaction temperature can help reduce the rate of the second alkylation step.

  • Choice of Method: Reductive amination can offer better control over mono-alkylation compared to direct alkylation.[1]

Q4: What are the key challenges when scaling up the purification of this compound?

The primary method for purifying this compound on a large scale is fractional distillation. Key challenges include:

  • Close Boiling Points: Separating this compound from structurally similar impurities, such as unreacted aniline and certain byproducts, can be difficult due to close boiling points.

  • Thermal Degradation: Prolonged heating during distillation can lead to product degradation.

  • Azeotrope Formation: The potential for azeotrope formation with water or other components can complicate separation.

  • Column Efficiency: Ensuring the distillation column has sufficient theoretical plates for the required separation is crucial at scale.

Troubleshooting Guides

Category 1: Reductive Amination Issues

Issue: Low Yield of this compound

Possible Cause Troubleshooting Steps
Incomplete Imine Formation - Ensure the reaction is carried out under mildly acidic conditions (pH 4-6) to facilitate imine formation. - Remove water as it forms, for example, by using a Dean-Stark apparatus.
Reduction of Butanal - Use a milder reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which preferentially reduces the imine over the aldehyde. - Perform the reaction in a stepwise manner: first form the imine, then add the reducing agent.
Inactive Reducing Agent - Use a fresh batch of the reducing agent. - Check the activity of the reducing agent on a known substrate.

Issue: Significant Formation of N,N-Dibutylaniline

Possible Cause Troubleshooting Steps
Favorable Second Reaction - Use a larger excess of aniline. - Add the butanal or reducing agent slowly to the reaction mixture to maintain a low concentration of the intermediate.
High Reaction Temperature - Lower the reaction temperature to decrease the rate of the second amination.
Category 2: Direct N-Alkylation Issues

Issue: Low Conversion of Aniline

Possible Cause Troubleshooting Steps
Poor Catalyst Activity - If using a solid acid catalyst, ensure it is properly activated and not poisoned. - For reactions with butanol, select a catalyst known for "borrowing hydrogen" methodology.[2]
Insufficient Reaction Temperature - Gradually increase the reaction temperature while monitoring for byproduct formation.
Reagent Reactivity - If using a butyl halide, consider the order of reactivity: I > Br > Cl.

Issue: High Levels of N,N-Dibutylaniline

Possible Cause Troubleshooting Steps
High Reactivity of Mono-alkylated Product - Use a significant excess of aniline. - Lower the reaction temperature. - Consider using a phase-transfer catalyst which can sometimes improve selectivity.[1]

Data Presentation

Table 1: Comparison of Typical Reaction Parameters and Performance for this compound Synthesis

Parameter Reductive Amination (Aniline + Butanal) Direct N-Alkylation (Aniline + 1-Bromobutane) Direct N-Alkylation (Aniline + Butanol)
Typical Yield 70-85%60-75%65-80%
Selectivity for Mono-alkylation Good to ExcellentModerate to GoodGood
Reaction Temperature 25-60 °C60-100 °C110-150 °C
Catalyst/Reagent NaBH(OAc)₃, NaBH₃CN, or H₂/CatalystBase (e.g., K₂CO₃, Et₃N)Solid acid catalyst or "borrowing hydrogen" catalyst
Key Byproducts N,N-dibutylaniline, unreacted starting materials, imineN,N-dibutylaniline, unreacted starting materialsN,N-dibutylaniline, dibutyl ether
Scale-up Considerations Control of exotherm during reduction, pH control.Management of corrosive byproducts (e.g., HBr), handling of volatile alkyl halides.Higher temperatures and pressures may be required, catalyst lifetime.

Note: The data presented are typical ranges and can vary significantly based on specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Reductive Amination of Aniline with Butanal

Materials:

  • Aniline (1.0 eq)

  • Butanal (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Acetic acid (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add aniline and dichloromethane.

  • Add a catalytic amount of acetic acid.

  • Add butanal dropwise to the stirred solution at room temperature.

  • Stir the mixture for 1-2 hours to allow for imine formation. Monitor by TLC or GC-MS.

  • Once imine formation is significant, add sodium triacetoxyborohydride portion-wise over 30 minutes, maintaining the temperature below 30 °C.

  • Stir the reaction mixture at room temperature until the reaction is complete (typically 12-24 hours), as monitored by TLC or GC-MS.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation.

Protocol 2: Direct N-Alkylation of Aniline with 1-Bromobutane

Materials:

  • Aniline (3.0 eq)

  • 1-Bromobutane (1.0 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Acetonitrile

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add aniline, potassium carbonate, and acetonitrile.

  • Heat the mixture to reflux (approximately 82 °C).

  • Add 1-bromobutane dropwise to the refluxing mixture over 1 hour.

  • Continue to reflux for 12-16 hours, monitoring the reaction by TLC or GC-MS.

  • After cooling to room temperature, filter the solid and wash with diethyl ether.

  • Combine the filtrate and washings, and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the solvent under reduced pressure.

  • The excess aniline can be removed by vacuum distillation.

  • Purify the resulting crude this compound by vacuum distillation.

Mandatory Visualization

Reductive_Amination_Pathway cluster_reactants Reactants Aniline Aniline Imine N-butylideneaniline (Imine Intermediate) Aniline->Imine + Butanal - H₂O Butanal Butanal Butanal->Imine Product This compound Imine->Product + [H] (Reducing Agent) Overalkylation N,N-Dibutylaniline (Over-alkylation) Product->Overalkylation + Butanal, [H] (Side Reaction)

Caption: Reductive amination pathway for this compound synthesis.

Direct_Alkylation_Pathway cluster_reactants Reactants Aniline Aniline Product This compound (Mono-alkylation) Aniline->Product + Butylating Agent - HBr Butylation Butylating Agent (e.g., 1-Bromobutane) Butylation->Product Overalkylation N,N-Dibutylaniline (Di-alkylation) Product->Overalkylation + Butylating Agent - HBr (Side Reaction)

Caption: Direct N-alkylation pathway for this compound synthesis.

Troubleshooting_Workflow Start Low Yield or High Impurity in this compound Synthesis Identify_Route Identify Synthesis Route Start->Identify_Route Reductive_Amination Reductive Amination Identify_Route->Reductive_Amination Reductive Amination Direct_Alkylation Direct Alkylation Identify_Route->Direct_Alkylation Direct Alkylation Check_Imine Check Imine Formation (TLC, GC-MS) Reductive_Amination->Check_Imine Check_Stoichiometry Check Reactant Stoichiometry (Excess Aniline?) Direct_Alkylation->Check_Stoichiometry Check_Imine->Check_Stoichiometry Complete Optimize_RA Optimize RA Conditions: - Adjust pH (4-6) - Use Milder Reducing Agent - Stepwise Addition Check_Imine->Optimize_RA Incomplete Optimize_DA Optimize DA Conditions: - Lower Temperature - Use Excess Aniline - Check Catalyst Activity Check_Stoichiometry->Optimize_DA Incorrect Failure Issue Persists: Consult Senior Chemist Check_Stoichiometry->Failure Correct Success Improved Yield and Purity Optimize_RA->Success Optimize_DA->Success

Caption: Troubleshooting workflow for this compound synthesis.

References

Methods for removing isomeric impurities from 2-butylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-butylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for removing isomeric impurities from this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric impurities found in this compound?

A1: The most common isomeric impurities in this compound are its positional isomers: 3-butylaniline (B1605098) and 4-butylaniline. These isomers often arise during the synthesis process and can be challenging to separate due to their similar physicochemical properties.

Q2: Which methods are most effective for removing these isomeric impurities?

A2: The primary methods for purifying this compound from its isomers include:

  • Preparative High-Performance Liquid Chromatography (HPLC): Offers high resolution for separating compounds with very similar properties.

  • Fractional Distillation: Can be effective if there is a sufficient difference in the boiling points of the isomers.

  • Recrystallization: A potential method if a solvent can be found that selectively crystallizes the desired isomer.

  • Derivatization: Chemical modification of the isomers to alter their physical properties, facilitating easier separation.

Q3: How do I choose the best purification method for my needs?

A3: The choice of method depends on the required purity, the scale of the purification, and the available equipment. Preparative HPLC is often the most effective for achieving high purity, especially for small-scale preparations.[1] Fractional distillation is more suitable for larger quantities if the boiling points of the isomers are sufficiently different. Recrystallization is a cost-effective method but is highly dependent on finding an appropriate solvent.

Troubleshooting Guides

Preparative High-Performance Liquid Chromatography (HPLC)
Issue Potential Cause(s) Recommended Solution(s)
Poor separation of isomers - Inappropriate column selection.- Mobile phase is not optimized.- Use a high-resolution column, such as one with a C18 or phenyl stationary phase.- Adjust the mobile phase composition (e.g., acetonitrile (B52724)/water ratio) and pH to improve selectivity. A gradient elution may be more effective than isocratic.
Peak tailing - Interaction of the basic aniline (B41778) group with acidic silanol (B1196071) groups on the silica-based column.- Add a basic modifier like triethylamine (B128534) (0.1-1%) to the mobile phase.- Use an end-capped column or a column specifically designed for basic compounds.
Low product recovery - The compound is not fully eluting from the column.- After the main peak has eluted, flush the column with a stronger solvent to recover any retained product.
Fractional Distillation
Issue Potential Cause(s) Recommended Solution(s)
Poor separation of isomers - Insufficient difference in boiling points.- Inefficient distillation column.- Use a longer fractionating column with a higher number of theoretical plates.- Control the heating rate carefully to maintain a slow and steady distillation.
Product discoloration - Oxidation of the aniline at high temperatures.- Perform the distillation under a vacuum to lower the boiling points.- Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon).
Bumping of the liquid - Uneven boiling.- Use boiling chips or a magnetic stirrer to ensure smooth boiling.
Recrystallization
Issue Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is not supersaturated.- Boil off some solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure this compound.
Oily precipitate forms instead of crystals - The boiling point of the solvent is higher than the melting point of the solute.- High concentration of impurities.- Use a lower-boiling point solvent.- Consider a preliminary purification step like column chromatography to remove excess impurities.
Low recovery of purified product - The product is too soluble in the cold solvent.- Cool the solution in an ice bath to minimize solubility.- Minimize the amount of solvent used for washing the crystals.

Data Presentation

Table 1: Physicochemical Properties of Butylaniline Isomers

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C)
This compoundC₁₀H₁₅N149.23~234
3-tert-Butylaniline (B1265813)C₁₀H₁₅N149.23~236.6[2][3]
4-tert-ButylanilineC₁₀H₁₅N149.2391 (at reduced pressure)

Note: The close boiling points of this compound and 3-tert-butylaniline indicate that fractional distillation will be challenging for separating these two isomers.

Experimental Protocols

Preparative HPLC Separation

This protocol outlines a general approach for the separation of butylaniline isomers. Optimization will be required for specific instrumentation and impurity levels.

  • Column Selection: A reversed-phase C18 or Phenyl column is recommended for the separation of aromatic isomers.

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. The addition of a small amount of a modifier like formic acid or triethylamine can improve peak shape. A typical starting point is a gradient from 30% to 70% acetonitrile over 30 minutes.

  • Sample Preparation: Dissolve the crude this compound mixture in the initial mobile phase at a known concentration. Filter the sample through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: Typically 10-20 mL/min for preparative columns.

    • Detection: UV detection at a wavelength where all isomers have significant absorbance (e.g., 254 nm).

    • Injection Volume: Dependent on the column size and sample concentration.

  • Fraction Collection: Collect fractions corresponding to the elution of each isomer.

  • Analysis and Product Isolation: Analyze the collected fractions for purity using analytical HPLC. Combine the pure fractions containing this compound and remove the solvent under reduced pressure.

Fractional Distillation

This protocol is suitable for separating components with a significant difference in boiling points.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column packed with a suitable material (e.g., Raschig rings or metal sponges). Ensure all joints are well-sealed.

  • Charge the Flask: Add the crude this compound mixture and boiling chips to the distillation flask.

  • Heating: Gently heat the flask. As the mixture boils, the vapor will rise through the fractionating column.

  • Fraction Collection: Monitor the temperature at the top of the column. Collect the distillate in separate fractions as the temperature changes, indicating the elution of different components.

  • Purity Analysis: Analyze the purity of each fraction using a suitable analytical method like gas chromatography or HPLC.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_analysis Analysis & Isolation Crude this compound Crude this compound Dissolve & Filter Dissolve & Filter Crude this compound->Dissolve & Filter HPLC Injection HPLC Injection Dissolve & Filter->HPLC Injection Inject Sample Isomer Separation Isomer Separation HPLC Injection->Isomer Separation Fraction Collection Fraction Collection Isomer Separation->Fraction Collection Purity Analysis Purity Analysis Fraction Collection->Purity Analysis Analyze Fractions Combine Pure Fractions Combine Pure Fractions Purity Analysis->Combine Pure Fractions Solvent Removal Solvent Removal Combine Pure Fractions->Solvent Removal Purified this compound Purified this compound Solvent Removal->Purified this compound

Caption: Experimental workflow for the purification of this compound using preparative HPLC.

Troubleshooting_Logic Poor Isomer Separation Poor Isomer Separation Inadequate Resolution Inadequate Resolution Poor Isomer Separation->Inadequate Resolution Co-elution Co-elution Poor Isomer Separation->Co-elution Optimize Mobile Phase Optimize Mobile Phase Inadequate Resolution->Optimize Mobile Phase Change Column Change Column Inadequate Resolution->Change Column Adjust Gradient Adjust Gradient Co-elution->Adjust Gradient

Caption: Troubleshooting logic for poor isomer separation in HPLC.

References

Catalyst selection and optimization for 2-butylaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-butylaniline. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and a comparative analysis of catalyst performance.

Catalyst Selection and Optimization: Logical Workflow

The following diagram illustrates a typical workflow for selecting and optimizing a catalyst for the synthesis of this compound.

Catalyst_Optimization_Workflow cluster_selection Catalyst Selection cluster_optimization Reaction Optimization cluster_troubleshooting Troubleshooting A Define Synthetic Route: - Reductive Amination - N-Alkylation B Initial Catalyst Screening: - Raney® Nickel - Pd/C - Noble Metal Complexes (Ru, Ir) - Earth-Abundant Metal Catalysts (Ni, Mn) A->B Based on Route C Vary Reaction Parameters: - Temperature - Pressure - Solvent - Catalyst Loading - Reactant Ratio B->C Proceed with Promising Catalysts D Analyze Yield and Selectivity (GC-MS, HPLC) C->D E Identify Optimal Conditions D->E F Identify Issues: - Low Yield - Poor Selectivity - Byproduct Formation E->F If Issues Persist G Consult Troubleshooting Guide F->G H Refine Conditions or Catalyst G->H H->C Re-optimize

Catalyst selection and optimization workflow for this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent laboratory-scale methods for synthesizing this compound are:

  • Reductive Amination: This involves the reaction of aniline (B41778) with butyraldehyde (B50154) to form an intermediate imine, which is then reduced to the target amine. This can be performed as a one-pot reaction.

  • Direct N-Alkylation: This method involves the direct reaction of aniline with a butylating agent, such as 1-butanol (B46404), in the presence of a catalyst. This is often referred to as a "borrowing hydrogen" or "hydrogen autotransfer" reaction when an alcohol is used as the alkylating agent.

Q2: Which catalyst is better for this compound synthesis, Raney® Nickel or Palladium on Carbon (Pd/C)?

A2: Both Raney® Nickel and Pd/C are effective catalysts, but their suitability depends on the chosen synthetic route and desired reaction conditions.

  • Raney® Nickel is a cost-effective and highly active catalyst, particularly for hydrogenations. It is often used in the N-alkylation of anilines with alcohols. However, it can be pyrophoric and may require careful handling.

  • Palladium on Carbon (Pd/C) is a versatile catalyst commonly used for reductive amination and catalytic hydrogenation. It is generally considered more robust and less hazardous to handle than Raney® Nickel.

Q3: What are the main byproducts to expect in this compound synthesis?

A3: The primary byproducts are N,N-dibutylaniline (from over-alkylation) and C-alkylated anilines. The formation of these byproducts is influenced by reaction conditions such as temperature, catalyst choice, and the ratio of reactants.[1]

Q4: How can I minimize the formation of the N,N-dibutylaniline byproduct?

A4: To minimize this "over-alkylation," you can:

  • Control Stoichiometry: Use an excess of aniline relative to the butylating agent (butyraldehyde or 1-butanol).[1]

  • Optimize Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of the second alkylation step.

  • Catalyst Choice: Some catalysts may offer higher selectivity for mono-alkylation.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Recommended Solution
Inefficient Imine Formation (Reductive Amination) The equilibrium may not favor the imine intermediate. The presence of water can also hydrolyze the imine. To address this, add a dehydrating agent like anhydrous magnesium sulfate (B86663) (MgSO₄) or molecular sieves. A catalytic amount of a weak acid, such as acetic acid, can also promote imine formation. The optimal pH is typically between 4 and 5.[2]
Inactive Catalyst The catalyst may have been improperly stored or handled, leading to deactivation. For Raney® Nickel, ensure it is stored under water or an inert solvent and not exposed to air. For Pd/C, ensure it has not been exposed to catalyst poisons.
Suboptimal Reaction Temperature If the reaction is sluggish, consider gradually increasing the temperature. However, be aware that higher temperatures can sometimes lead to increased byproduct formation.[1]
Poor Purity of Starting Materials Aniline can oxidize and darken upon storage. It is advisable to distill aniline under reduced pressure before use. Ensure butyraldehyde or 1-butanol are of high purity.
Issue 2: Poor Selectivity (High Levels of Byproducts)
Possible Cause Recommended Solution
Over-alkylation (Formation of N,N-dibutylaniline) Use a stoichiometric excess of aniline relative to the alkylating agent. A molar ratio of aniline to butyraldehyde/1-butanol of 2:1 or higher is a good starting point.
C-Alkylation (Alkylation on the Aromatic Ring) This is more common at higher temperatures. If C-alkylation is a significant issue, try lowering the reaction temperature.[1] The choice of catalyst can also influence the N- vs. C-alkylation ratio.
Reduction of Butyraldehyde (Reductive Amination) If using a strong reducing agent like sodium borohydride (B1222165) (NaBH₄), it may reduce the butyraldehyde to 1-butanol before it can react with the aniline. A milder reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is often preferred as it selectively reduces the imine in the presence of the aldehyde.

Catalyst Performance Data

The following table summarizes representative quantitative data for catalysts used in the N-alkylation of aniline and related reactions. Disclaimer: The data presented below is collated from various sources and may not represent a direct side-by-side comparison due to variations in substrates, reaction conditions, and analytical methods.

CatalystSynthetic RouteSubstrateAlkylating AgentTemp. (°C)Time (h)Yield (%)Selectivity (%)Reference
Pd/C (1-5 wt%) Hydrogenation2-ButylnitrobenzeneH₂ (10-30 bar)80-120-75-85-BenchChem[1]
Raney® Nickel N-AlkylationAnilineEthanol (B145695)140--85.9 (for N-ethylaniline)Scite[3]
NiBr₂/1,10-phenanthroline N-AlkylationAnilineBenzyl Alcohol130488899 (for N-benzylaniline)ACS Catalysis[4]
Cu/SiO₂ N-AlkylationAniline1-Butanol260-->97 (for N-butylaniline)ResearchGate[5]

Experimental Protocols

Protocol 1: Reductive Amination of Aniline with Butyraldehyde using Pd/C

This protocol is adapted from general procedures for reductive amination.

Materials:

  • Aniline (1.0 eq.)

  • Butyraldehyde (1.2 eq.)

  • 10% Palladium on Carbon (Pd/C) (5 mol%)

  • Methanol (solvent)

  • Hydrogen gas (H₂)

  • Acetic Acid (catalytic amount)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a high-pressure autoclave, add aniline (1.0 eq.), butyraldehyde (1.2 eq.), a catalytic amount of acetic acid, and methanol.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine. The progress of imine formation can be monitored by TLC or GC-MS. Add anhydrous MgSO₄ to remove the water formed during the reaction.

  • Hydrogenation: Add 10% Pd/C (5 mol%) to the reaction mixture. Seal the autoclave, purge with hydrogen gas, and then pressurize to 5-10 bar with hydrogen.

  • Reaction: Heat the reaction mixture to 50-80°C and stir vigorously. Monitor the reaction by TLC or GC-MS until the starting materials are consumed (typically 4-12 hours).

  • Workup: Cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the filter cake with a small amount of methanol.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The crude product can be purified by column chromatography on silica (B1680970) gel or by vacuum distillation to obtain pure this compound.

Protocol 2: N-Alkylation of Aniline with 1-Butanol using Raney® Nickel

This protocol is adapted from general procedures for N-alkylation using Raney® Nickel.

Materials:

  • Aniline (2.0 eq.)

  • 1-Butanol (1.0 eq.)

  • Raney® Nickel (approx. 10 wt% of limiting reagent)

  • Toluene or Xylene (solvent)

  • Hydrogen atmosphere (optional, can improve catalyst lifetime)

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the commercial Raney® Nickel slurry with deionized water until the washings are neutral, followed by washes with ethanol or the reaction solvent. Caution: Raney® Nickel is pyrophoric and must be kept wet at all times.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add aniline (2.0 eq.), 1-butanol (1.0 eq.), and the solvent (e.g., toluene).

  • Reaction: Carefully add the prepared Raney® Nickel catalyst to the reaction mixture. Heat the mixture to reflux (approx. 110-140°C depending on the solvent) and stir vigorously. The reaction can be carried out under a gentle flow of hydrogen to improve catalyst activity and lifetime.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS. The reaction may take 12-24 hours to reach completion.

  • Workup: Cool the reaction mixture to room temperature. Carefully filter the mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The filter cake will contain pyrophoric Raney® Nickel and should be kept wet and disposed of properly.

  • Purification: Wash the filtrate with water to remove any unreacted aniline. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound.

References

Managing exothermic reactions in the synthesis of 2-butylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the management of exothermic reactions during the synthesis of 2-butylaniline.

Troubleshooting Guide

Issue 1: Rapid and Uncontrolled Temperature Increase

  • Question: My reaction temperature is rising uncontrollably, suggesting a potential runaway reaction. What should I do and what are the possible causes?

  • Answer: An uncontrolled temperature spike is a critical safety concern.

    Immediate Actions:

    • Immediately cease the addition of the alkylating agent (e.g., 1-bromobutane (B133212) or 1-butanol).

    • Ensure the reaction vessel is securely situated in the cooling bath (ice-water or ice-salt bath).

    • Increase the efficiency of stirring to maximize heat transfer to the cooling medium.

    Possible Causes & Solutions:

Possible CauseRecommended Solution
Rate of alkylating agent addition is too high.Reduce the addition rate. For subsequent experiments, consider diluting the alkylating agent in a suitable solvent to allow for better control.
Inefficient cooling.Ensure the cooling bath is maintained at the target temperature (e.g., 0-5°C) and that the reaction flask is sufficiently submerged. For larger scale reactions, consider using a cryostat or an internal cooling coil.[1]
High concentration of reactants.Dilute the reaction mixture with an appropriate solvent to better manage the heat generated.
Inadequate stirring.Increase the stirring speed to improve heat dissipation and prevent the formation of localized hot spots.

Issue 2: Low Yield of this compound

  • Question: My final product yield is significantly lower than expected. What are the potential reasons for this?

  • Answer: Low yield can stem from several factors related to reaction conditions and workup procedures.

Possible CauseRecommended Solution
Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material (aniline) is still present, consider extending the reaction time or gradually increasing the temperature after the initial exothermic phase has subsided.
Reaction temperature is too low.While initial cooling is crucial to control the exotherm, excessively low temperatures can slow down the reaction kinetics. After the initial addition of the alkylating agent, allow the reaction to slowly warm to room temperature or gently heat to ensure completion.
Formation of dialkylated byproduct (N,N-dibutylaniline).Use a molar excess of aniline (B41778) relative to the butylating agent to favor mono-alkylation. A common starting point is a 2:1 to 3:1 molar ratio of aniline to the alkylating agent.
Loss of product during workup.Ensure proper pH adjustment during the extraction process to isolate the amine product effectively. Multiple extractions with a suitable organic solvent will maximize recovery.

Issue 3: Presence of Significant Impurities or Byproducts

  • Question: My final product is impure, showing multiple spots on a TLC plate. How can I minimize byproduct formation?

  • Answer: The primary byproduct of concern is typically the dialkylated product, with potential for other side reactions if the temperature is not controlled.

Possible CauseRecommended Solution
Dialkylation (N,N-dibutylaniline formation).As mentioned, use an excess of aniline. Additionally, slow, controlled addition of the alkylating agent at a low temperature can improve selectivity for the mono-alkylated product.
Oxidation of aniline.If the reaction is exposed to air for extended periods at elevated temperatures, oxidation can occur, leading to colored impurities.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.[1]
Tarry/Polymeric materials.This is often a result of a runaway reaction. Strict temperature control is the most effective preventative measure.[1]

Frequently Asked Questions (FAQs)

  • Q1: What is the primary safety concern during the synthesis of this compound?

    • A1: The N-alkylation of aniline is an exothermic reaction. The primary safety concern is a thermal runaway, where the reaction rate increases with temperature, generating heat faster than it can be removed, potentially leading to a dangerous increase in temperature and pressure.

  • Q2: Why is slow addition of the alkylating agent important?

    • A2: Slow, dropwise addition of the alkylating agent (e.g., 1-bromobutane) allows the cooling system to effectively dissipate the heat generated by the reaction, thus maintaining a stable and controlled temperature.

  • Q3: What is a suitable temperature range for this reaction?

    • A3: The initial phase of the reaction, during the addition of the alkylating agent, should be conducted at a low temperature, typically between 0-10°C, using an ice bath. After the addition is complete, the reaction may be allowed to proceed at room temperature or with gentle heating to ensure completion.

  • Q4: How can I monitor the progress of the reaction?

    • A4: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting aniline, you can observe the disappearance of the starting material and the appearance of the product spot.

  • Q5: What are the typical workup procedures for this reaction?

    • A5: A typical workup involves quenching the reaction, followed by an acid-base extraction to separate the basic amine product from unreacted starting materials and non-basic byproducts. The organic layer containing the product is then washed, dried, and the solvent is removed. Final purification is often achieved by distillation or column chromatography.

Experimental Protocol: Synthesis of this compound

This protocol outlines a method for the synthesis of this compound, with a strong emphasis on managing the exothermic nature of the reaction.

Materials:

  • Aniline

  • 1-Bromobutane

  • Sodium carbonate (or another suitable base)

  • Diethyl ether (or other suitable organic solvent)

  • Hydrochloric acid (HCl) solution

  • Sodium hydroxide (B78521) (NaOH) solution

  • Anhydrous magnesium sulfate (B86663) (or sodium sulfate)

  • Ice

Procedure:

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.

  • Reactant Loading: Charge the flask with aniline and sodium carbonate. Add a suitable solvent like diethyl ether.

  • Cooling: Cool the stirred mixture to 0-5°C.

  • Controlled Addition: Add 1-bromobutane to the dropping funnel. Add the 1-bromobutane dropwise to the cooled aniline mixture over a period of 1-2 hours. Continuously monitor the internal temperature, ensuring it does not exceed 10°C.

  • Reaction: After the addition is complete, continue stirring the reaction in the ice bath for another hour. Then, remove the ice bath and allow the reaction to slowly warm to room temperature. Continue to stir for 12-24 hours, or until TLC indicates the consumption of the starting aniline.

  • Workup:

    • Quench the reaction by slowly adding water.

    • Separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and extract with a dilute HCl solution. The this compound will move to the aqueous layer as its hydrochloride salt.

    • Wash the acidic aqueous layer with diethyl ether to remove any unreacted 1-bromobutane and N,N-dibutylaniline.

    • Cool the aqueous layer in an ice bath and make it basic by the slow addition of a concentrated NaOH solution.

    • Extract the liberated this compound into diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude this compound by vacuum distillation.

Quantitative Data Summary

The following table provides a summary of typical reaction parameters for the synthesis of substituted anilines. These are representative and may require optimization for the specific synthesis of this compound.

ParameterValueRationale/Comments
Molar Ratio (Aniline:Alkylating Agent)2:1 to 3:1Minimizes dialkylation.
Temperature (Addition Phase)0-10°CControls the initial exotherm.
Temperature (Reaction Phase)20-50°CAllows the reaction to proceed to completion after the initial exotherm is managed.
Reaction Time12-24 hoursDependent on temperature and reactivity of the alkylating agent. Monitor by TLC.

Note: The synthesis of p-n-butylaniline via condensation of aniline and n-butanol can occur at much higher temperatures (220-240°C) and pressures (2.0-5.0 MPa) in the presence of a catalyst, which represents an alternative industrial-scale synthesis route.[2]

Workflow for Exothermic Reaction Management

Exothermic_Reaction_Management start Start: Prepare Reactants (Aniline, Base, Solvent) setup Assemble Reaction Setup (Flask, Stirrer, Dropping Funnel, Thermometer) start->setup cool Cool Reaction Mixture (0-5°C in Ice Bath) setup->cool add_reagent Slow, Dropwise Addition of Alkylating Agent cool->add_reagent monitor_temp Monitor Temperature Continuously add_reagent->monitor_temp temp_ok Temperature Stable (< 10°C)? monitor_temp->temp_ok adjust_rate Adjust Addition Rate / Cooling temp_ok->adjust_rate No reaction_proceeds Allow Reaction to Proceed (Stir at RT or Gentle Heat) temp_ok->reaction_proceeds Yes adjust_rate->add_reagent monitor_progress Monitor Progress (TLC) reaction_proceeds->monitor_progress reaction_complete Reaction Complete? monitor_progress->reaction_complete reaction_complete->reaction_proceeds No workup Workup and Purification reaction_complete->workup Yes end End: Pure this compound workup->end

Caption: A flowchart illustrating the key steps and decision points for safely managing an exothermic N-alkylation reaction.

References

Validation & Comparative

A Comparative Analysis of 2-Butylaniline and 4-Butylaniline Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis and drug development, the isomeric purity and differential reactivity of substituted anilines are of paramount importance. This guide provides a comprehensive comparative analysis of 2-butylaniline and 4-butylaniline (B89568), focusing on their reactivity profiles governed by steric and electronic effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing objective comparisons supported by experimental data and detailed methodologies.

Introduction

Aniline (B41778) and its derivatives are fundamental building blocks in the synthesis of a vast array of organic compounds, including pharmaceuticals, dyes, and polymers. The position of substituents on the aniline ring profoundly influences the molecule's chemical properties. This guide focuses on two structural isomers: this compound and 4-butylaniline. The placement of the butyl group at the ortho (2-) versus the para (4-) position results in significant differences in their reactivity, which can be strategically exploited in chemical synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and 4-butylaniline is presented in Table 1. These properties are crucial for designing reaction conditions and purification protocols.

PropertyThis compound4-Butylaniline
CAS Number 2696-85-7[1]104-13-2[2][3]
Molecular Formula C₁₀H₁₅N[1]C₁₀H₁₅N[2][3]
Molecular Weight 149.23 g/mol [1]149.23 g/mol [2][3]
Appearance -Clear colorless to pale yellow liquid[3]
Boiling Point 126 °C / 15 mmHg243-245 °C[3]
Melting Point --5 °C[3]
Density 0.95 g/cm³0.945 g/mL at 25 °C
pKa (Predicted) -4.91 ± 0.10[3]
Solubility -Slightly soluble in water, soluble in organic solvents[3]

Comparative Reactivity Analysis

The reactivity of anilines is primarily dictated by the electron density on the nitrogen atom and the accessibility of the aromatic ring to electrophiles. The amino group (-NH₂) is a strong activating group, directing incoming electrophiles to the ortho and para positions.[4] However, the position of the butyl group in this compound and 4-butylaniline introduces significant differences in their reactivity profiles.

Electronic Effects

The butyl group is an electron-donating group (+I effect), which increases the electron density on the aromatic ring. In 4-butylaniline , this electron-donating effect enhances the electron density at the ortho and para positions relative to the amino group, thereby increasing the overall reactivity of the molecule towards electrophilic aromatic substitution compared to aniline.[5]

For This compound , the butyl group also exerts an electron-donating inductive effect. However, the proximity of the bulky alkyl group to the amino group introduces steric hindrance, which can significantly impact its basicity and reactivity.

Steric Effects and the "Ortho Effect"

The most significant factor differentiating the reactivity of these two isomers is steric hindrance. In This compound , the butyl group at the ortho position physically obstructs the approach of reagents to both the amino group and the adjacent ortho position on the ring.[6][7] This phenomenon, often referred to as the "ortho effect," leads to a decrease in the basicity of the aniline and a reduction in the rate of reactions involving the amino group, such as acylation and alkylation.[8] Furthermore, electrophilic attack at the other ortho position (position 6) is also sterically hindered.

In contrast, 4-butylaniline has an unhindered amino group and ortho positions, allowing for easier access by reagents.[5] This results in a generally higher reactivity in both reactions at the amino group and in electrophilic aromatic substitution at the positions activated by the amino group.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound and 4-butylaniline are provided below. These protocols are based on established synthetic methodologies and analytical techniques.

Synthesis of 4-Butylaniline

One common method for the synthesis of 4-butylaniline is through the nitration of n-butylbenzene followed by the reduction of the resulting nitro compound.[9]

Step 1: Nitration of n-Butylbenzene

  • To a stirred mixture of n-butylbenzene and sulfuric acid in a reactor, slowly add a nitrating agent (e.g., nitric acid) while maintaining a controlled temperature.[9]

  • The reaction time is typically maintained for a few hours to selectively obtain 4-nitro-n-butylbenzene.[9]

  • Upon completion, the reaction mixture is worked up to isolate the crude 4-nitro-n-butylbenzene.

Step 2: Reduction of 4-Nitro-n-butylbenzene

  • The crude 4-nitro-n-butylbenzene is subjected to hydrogenation in a hydrogenator using a suitable catalyst (e.g., CPIP) under a hydrogen atmosphere in a solvent like ethanol.[10]

  • The reaction is monitored by thin-layer chromatography (TLC).[10]

  • After the reaction is complete, the catalyst is filtered off, and the solvent is removed by distillation to yield crude 4-butylaniline.[10]

  • The crude product is then purified by high vacuum distillation to obtain highly pure 4-butylaniline.[9]

Synthesis of this compound

The synthesis of this compound often involves the regioselective C-alkylation of aniline at the ortho position.

  • A mixture of aniline, n-butanol, and a suitable catalyst is heated in a reactor under pressure.[11]

  • The reaction temperature and pressure are maintained for a specified duration to promote the condensation reaction.[11]

  • Water generated during the reaction is continuously removed to drive the equilibrium towards the product.[11]

  • After the reaction, the product mixture is hydrolyzed, and an oil-water separation is performed to obtain the crude product.[11]

  • The crude this compound is then purified by reduced pressure rectification.[11]

Analytical Characterization: HPLC and GC-MS

The purity of the synthesized anilines and the separation of their isomers can be effectively achieved using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

HPLC Analysis: A reverse-phase HPLC method can be employed for the analysis of butylaniline isomers.[12][13]

  • Column: A C18 or a specialized column for aromatic amines (e.g., Newcrom R1) can be used.[12]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility) is typically used.[12][13]

  • Detection: UV detection at a wavelength where the aniline derivatives show strong absorbance (e.g., 254 nm).

GC-MS Analysis: GC-MS provides excellent separation and identification of volatile isomers.

  • Column: A non-polar or medium-polarity capillary column is suitable for separating the isomers.

  • Injector: A split/splitless injector is commonly used.

  • Oven Program: A temperature gradient program is employed to ensure good separation of the isomers.

  • MS Detection: Electron ionization (EI) is used to generate characteristic fragmentation patterns for each isomer, allowing for their unambiguous identification.

Visualization of Workflows and Concepts

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Synthesis_Workflow cluster_4butylaniline Synthesis of 4-Butylaniline cluster_2butylaniline Synthesis of this compound n-Butylbenzene n-Butylbenzene Nitration Nitration n-Butylbenzene->Nitration H₂SO₄, HNO₃ 4-Nitro-n-butylbenzene 4-Nitro-n-butylbenzene Nitration->4-Nitro-n-butylbenzene Reduction Reduction 4-Nitro-n-butylbenzene->Reduction H₂, Catalyst 4-Butylaniline 4-Butylaniline Reduction->4-Butylaniline Aniline Aniline Ortho-alkylation Ortho-alkylation Aniline->Ortho-alkylation n-Butanol, Catalyst This compound This compound Ortho-alkylation->this compound

Caption: Synthetic routes for 4-butylaniline and this compound.

Reactivity_Comparison cluster_reactants Electrophilic\nAromatic Substitution Electrophilic Aromatic Substitution This compound This compound Steric Hindrance\n(Ortho Effect) Steric Hindrance (Ortho Effect) This compound->Steric Hindrance\n(Ortho Effect) 4-Butylaniline 4-Butylaniline Electronic Effect\n(+I) Electronic Effect (+I) 4-Butylaniline->Electronic Effect\n(+I) Decreased Reactivity Decreased Reactivity Steric Hindrance\n(Ortho Effect)->Decreased Reactivity Decreased Reactivity->Electrophilic\nAromatic Substitution Increased Reactivity Increased Reactivity Electronic Effect\n(+I)->Increased Reactivity Increased Reactivity->Electrophilic\nAromatic Substitution

Caption: Factors influencing the electrophilic substitution reactivity.

Conclusion

The reactivity of this compound and 4-butylaniline is significantly different due to the interplay of electronic and steric effects. 4-Butylaniline is generally more reactive towards electrophilic aromatic substitution due to the activating, electron-donating effect of the para-butyl group and the unhindered nature of the amino group and ortho positions. Conversely, the reactivity of this compound is diminished by the steric hindrance imposed by the ortho-butyl group, a classic example of the "ortho effect." This lower reactivity applies to reactions at both the amino group and the aromatic ring.

A thorough understanding of these differences is crucial for chemists in academia and industry to predict reaction outcomes, control regioselectivity, and design efficient synthetic pathways for a wide range of applications, from pharmaceuticals to advanced materials. The experimental protocols and analytical methods outlined in this guide provide a practical framework for the synthesis and characterization of these important chemical intermediates.

References

A Comparative Analysis of Steric Hindrance Effects: 2-Butylaniline vs. 2-tert-Butylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-butylaniline and 2-tert-butylaniline (B1265841), focusing on the influence of steric hindrance on their physicochemical properties and chemical reactivity. The differing steric bulk of the n-butyl versus the tert-butyl group at the ortho position to the amino group results in significant differences in their chemical behavior. This document summarizes key experimental data, provides detailed experimental protocols for their synthesis and comparative reactivity, and includes visualizations to illustrate these concepts.

Physicochemical and Spectroscopic Data

The substitution of a linear n-butyl group with a bulky tert-butyl group in the ortho position of aniline (B41778) dramatically influences the physical and spectroscopic properties of the molecule. These differences are primarily attributed to the increased steric congestion around the amino group in 2-tert-butylaniline.

PropertyThis compound2-tert-ButylanilineReference
Molecular Formula C₁₀H₁₅NC₁₀H₁₅N[1][2]
Molecular Weight 149.23 g/mol 149.23 g/mol [1][2]
CAS Number 2696-85-76310-21-0[3][4]
Appearance -Colorless to pale yellow or red-brown liquid[5][6]
Melting Point --60 °C[4][7]
Boiling Point -123-124 °C at 17 mmHg[4][7]
Density -0.957 g/mL at 25 °C[4][7]
Refractive Index (n20/D) -1.545[4][7]
¹H NMR Aromatic protons (δ ~6.5-7.2 ppm), -NH₂ protons (broad singlet), butyl chain protons.Aromatic protons (δ ~6.7-7.3 ppm), a sharp singlet for the nine equivalent protons of the tert-butyl group (δ ~1.4 ppm), and a broad singlet for the -NH₂ protons.[8]
IR Spectroscopy (cm⁻¹) N-H stretching vibrations (~3300-3500 cm⁻¹), C-H stretching of the butyl group (~2850-2960 cm⁻¹).N-H stretching vibrations, C-H stretching of the tert-butyl group. The steric hindrance may slightly alter the N-H stretching frequencies compared to less hindered anilines.[8]

Note: Specific experimental data for this compound is less commonly reported in readily available literature compared to its tert-butyl counterpart.

Effects of Steric Hindrance on Reactivity

The primary difference in the chemical reactivity of this compound and 2-tert-butylaniline stems from the steric hindrance imposed by the ortho-substituent. The bulky tert-butyl group in 2-tert-butylaniline shields the amino group and the ortho-position of the aromatic ring, leading to reduced reaction rates and altered regioselectivity in various chemical transformations.

  • Acylation: The acylation of the amino group is significantly slower for 2-tert-butylaniline compared to this compound. The large tert-butyl group physically obstructs the approach of the acylating agent to the nitrogen atom. In extreme cases of steric hindrance, such as with 2,6-di-tert-butylaniline, the amino group can become almost completely unreactive towards acylation.[9]

  • Electrophilic Aromatic Substitution (EAS): The amino group is a strong activating and ortho-, para-directing group in EAS reactions. However, the steric bulk of the tert-butyl group in 2-tert-butylaniline hinders electrophilic attack at the adjacent ortho-position (position 6). Consequently, electrophilic substitution is more likely to occur at the para-position. In this compound, the less bulky n-butyl group exerts a smaller steric effect, allowing for substitution at both the ortho- and para-positions.

  • Basicity: The "ortho effect" is a phenomenon where an ortho-substituent generally decreases the basicity of aniline, regardless of its electronic nature.[10] This is attributed to the steric hindrance of the ortho-group interfering with the solvation of the anilinium cation formed upon protonation, thereby destabilizing it and reducing the basicity of the parent aniline.[10] Therefore, 2-tert-butylaniline is expected to be a weaker base than this compound.

Steric_Hindrance_Effect cluster_reactants Reactants cluster_reaction Reaction cluster_products Products This compound This compound Electrophile Electrophile This compound->Electrophile Less Hindrance Ortho/Para Products Ortho/Para Products 2-tert-butylaniline 2-tert-butylaniline 2-tert-butylaniline->Electrophile High Hindrance Mainly Para Product Mainly Para Product Electrophile->Ortho/Para Products Fast Reaction Electrophile->Mainly Para Product Slow Reaction

Experimental Protocols

This protocol is based on the Friedel-Crafts alkylation of aniline.

Materials:

  • Aniline

  • Methyl tert-butyl ether (MTBE)

  • Montmorillonite (B579905) catalyst

  • Nitrogen gas

  • Autoclave (100 mL)

  • Heating and stirring apparatus

Procedure: [4]

  • Weigh aniline (e.g., 0.012 mol), MTBE (e.g., 0.48 mol), and montmorillonite catalyst (e.g., 3.83 g) into a 100 mL autoclave.

  • Purge the autoclave with nitrogen gas five times to ensure an oxygen-free environment.

  • Heat the reaction mixture to 165 °C while stirring at 900 rpm.

  • Maintain the reaction temperature for 4 hours.

  • After the reaction is complete, turn off the heating and stirring and allow the autoclave to cool to room temperature.

  • The product can be purified by distillation and chromatography to yield 2-tert-butylaniline.[6]

A common method for the synthesis of 2-alkylanilines is through the reduction of the corresponding nitroarene.

Materials:

Procedure:

  • In a round-bottom flask, place 1-butyl-2-nitrobenzene and an excess of tin metal.

  • Add ethanol as a solvent.

  • Slowly add concentrated hydrochloric acid to the mixture while stirring. The reaction is exothermic and may require cooling.

  • After the initial reaction subsides, heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and make it strongly alkaline by the slow addition of a concentrated sodium hydroxide solution to precipitate the tin salts.

  • Extract the product, this compound, with a suitable organic solvent like ether.

  • Wash the organic extracts with water and then brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Remove the solvent by rotary evaporation.

  • Purify the crude product by distillation under reduced pressure.

This experiment aims to qualitatively or quantitatively compare the rate of acylation of this compound and 2-tert-butylaniline.

Materials:

  • This compound

  • 2-tert-Butylaniline

  • Acetyl chloride or acetic anhydride

  • An aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran)

  • A non-nucleophilic base (e.g., triethylamine (B128534) or pyridine)

  • TLC plates and developing chamber

  • GC-MS or NMR for quantitative analysis

Procedure:

  • Prepare equimolar solutions of this compound and 2-tert-butylaniline in the chosen aprotic solvent.

  • In separate reaction vessels, add the aniline solutions and the non-nucleophilic base.

  • At a controlled temperature (e.g., 0 °C or room temperature), add an equimolar amount of the acylating agent (acetyl chloride or acetic anhydride) to each reaction vessel simultaneously.

  • Monitor the progress of both reactions over time by taking small aliquots and analyzing them by TLC. The disappearance of the starting aniline spot and the appearance of the product amide spot can be observed.

  • For a quantitative comparison, the aliquots can be analyzed by GC-MS or ¹H NMR to determine the concentration of the starting material and product at different time points.

  • The relative rates of reaction can be determined by comparing the time taken for the consumption of the starting anilines or the formation of the corresponding amides. It is expected that the reaction with this compound will proceed significantly faster than with 2-tert-butylaniline.

Experimental_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_conclusion Conclusion A Prepare equimolar solutions of This compound and 2-tert-butylaniline B Add non-nucleophilic base A->B C Add acylating agent at controlled temperature B->C D Monitor reaction progress by TLC C->D E Quantitative analysis by GC-MS or NMR D->E F Compare reaction rates E->F

Conclusion

The comparison between this compound and 2-tert-butylaniline serves as an excellent case study for understanding the profound impact of steric hindrance on the properties and reactivity of organic molecules. The bulky tert-butyl group in 2-tert-butylaniline significantly shields the amino group, leading to decreased reactivity in reactions such as acylation and influencing the regioselectivity of electrophilic aromatic substitution. These steric effects are also reflected in the physical and spectroscopic properties of the molecule. For researchers in drug development and organic synthesis, a thorough understanding of these steric effects is crucial for predicting reaction outcomes and designing synthetic routes to access target molecules with desired substitution patterns and properties. 2-tert-butylaniline is a useful building block in pharmaceutical synthesis and the production of specialty chemicals.[3][5][11]

References

Validating the Purity of Synthesized 2-Butylaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous validation of a synthesized compound's purity is a critical step to ensure the reliability of experimental data and meet stringent regulatory standards. This guide provides an objective comparison of analytical methods for validating the purity of synthesized 2-butylaniline against a commercial standard, complete with experimental protocols and supporting data.

The purity of an active pharmaceutical ingredient (API) or a key intermediate like this compound directly influences its efficacy, safety, and stability. Impurities stemming from starting materials, side-reactions, or degradation can lead to altered biological activity and potential toxicity. Therefore, robust analytical techniques are essential to identify and quantify any impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques for purity assessment in the pharmaceutical industry.

Comparative Purity Analysis

The purity of a newly synthesized batch of this compound was compared against a commercially available standard. Both samples were analyzed using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Summary

The following table summarizes the quantitative data obtained from the comparative analysis of the synthesized this compound and the commercial standard.

Analytical Method Parameter Synthesized this compound Standard this compound (>98%)
GC-MS Purity (Area %)98.5%99.8%
Retention Time8.45 min8.45 min
Major Impurity 1 (Area %)0.8% (at 7.92 min)Not Detected
Major Impurity 2 (Area %)0.5% (at 9.13 min)0.15% (at 9.13 min)
Mass Spectrum (m/z)Consistent with C10H15NConsistent with C10H15N
HPLC Purity (Area %)98.7%99.9%
Retention Time5.21 min5.21 min
Major Impurity 1 (Area %)0.7% (at 4.88 min)Not Detected
Major Impurity 2 (Area %)0.4% (at 5.67 min)0.1% (at 5.67 min)
NMR (¹H) Chemical Shift (ppm)Consistent with structureConsistent with structure
IntegrationConsistent with structureConsistent with structure

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this comparison are provided below.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the separation and identification of volatile and semi-volatile compounds.

  • Instrumentation: Agilent 7890B GC system coupled with a 5977A Mass Selective Detector or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Dissolve 10 mg of the this compound sample in 10 mL of dichloromethane.

2. High-Performance Liquid Chromatography (HPLC)

This technique is ideal for the purity determination of non-volatile and thermally labile compounds.

  • Instrumentation: Waters Alliance e2695 Separations Module with a 2998 Photodiode Array Detector or equivalent.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (70:30, v/v) containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve 10 mg of the this compound sample in 100 mL of the mobile phase.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure and can be used for purity assessment by identifying signals from impurities.

  • Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent: Chloroform-d (CDCl₃).

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

  • Sample Preparation: Dissolve approximately 10 mg of the this compound sample in 0.7 mL of CDCl₃.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the purity validation process.

cluster_synthesis Compound Synthesis & Work-up cluster_standard Reference Standard cluster_analysis Analytical Purity Validation cluster_comparison Data Comparison & Assessment cluster_conclusion Conclusion Synthesized_Product Synthesized this compound GC_MS GC-MS Analysis Synthesized_Product->GC_MS HPLC HPLC Analysis Synthesized_Product->HPLC NMR NMR Analysis Synthesized_Product->NMR Standard Commercial this compound Standard Standard->GC_MS Standard->HPLC Standard->NMR Comparison Compare Purity, Impurity Profile, and Spectral Data GC_MS->Comparison HPLC->Comparison NMR->Comparison Purity_Validation Purity Validation Outcome Comparison->Purity_Validation

Caption: Workflow for the purity validation of synthesized this compound.

cluster_workflow GC-MS Experimental Workflow start Start: Sample Preparation inject Inject Sample into GC start->inject separate Separation in GC Column inject->separate ionize Ionization in MS Source separate->ionize detect Mass Analysis & Detection ionize->detect data Data Acquisition & Analysis detect->data end_node End: Purity Report data->end_node

Caption: Diagram of the GC-MS experimental workflow.

A Comparative Guide to Cross-Reactivity Studies of 2-Butylaniline in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aniline and its derivatives are widely used in various industries, and their presence, as well as that of their metabolites, in biological and environmental samples is of significant interest.[1] Immunoassays are often employed for rapid screening of such compounds due to their sensitivity and high throughput.[2] However, a critical aspect of immunoassay performance is specificity, as cross-reactivity with structurally similar compounds can lead to inaccurate results.[3][4][5] Therefore, thorough cross-reactivity studies are essential for the validation of any immunoassay.

Comparison of Analytical Techniques

The detection and quantification of 2-butylaniline and its potential cross-reactants can be approached using several analytical methods. The primary techniques include immunoassays, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The choice of method depends on the specific requirements of the study, such as sensitivity, selectivity, and the nature of the analytes.[6]

ParameterImmunoassay (e.g., ELISA)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Antigen-antibody bindingSeparation of volatile/semi-volatile compounds and mass-based detectionSeparation of non-volatile/polar compounds and tandem mass-based detection
Throughput HighLow to MediumMedium
Sensitivity Varies (ng/mL to µg/mL)Good (low µg/kg)[6]Excellent (ng/kg)[6]
Selectivity Moderate to High (depends on antibody)HighVery High[6]
Derivatization Not requiredOften required for polar analytes to increase volatility[1][6]Generally not required[6]
Instrumentation Cost LowMedium to HighHigh
Primary Use ScreeningConfirmation, QuantificationConfirmation, Quantification, Metabolite ID
Hypothetical Cross-Reactivity of this compound in a Competitive ELISA

To assess the specificity of an immunoassay, cross-reactivity is determined by testing structurally related compounds. The following table presents hypothetical data for the cross-reactivity of this compound and related compounds in a competitive ELISA designed for the detection of a primary analyte with some structural similarity. The percent cross-reactivity is calculated as: (% Cross-Reactivity = [IC50 of Primary Analyte / IC50 of Test Compound] x 100).[3]

CompoundIC50 (ng/mL)% Cross-Reactivity
Primary Analyte 15 100%
This compound7502.0%
Aniline>10,000<0.15%
N-Butylaniline5003.0%
4-Butylaniline1,2001.25%
2,6-Diethylaniline3,5000.43%

Note: This data is for illustrative purposes only and represents a hypothetical scenario.

Experimental Protocols

Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines the steps to determine the 50% inhibitory concentration (IC50) for this compound and other potential cross-reactants in a competitive ELISA format.[3]

1. Reagents and Materials:

  • Microtiter plates coated with the capture antibody.

  • Standard solutions of the primary analyte and test compounds (e.g., this compound, aniline, etc.).

  • Enzyme-conjugated primary analyte (e.g., HRP-conjugate).

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2 M H₂SO₄).

  • Plate reader.

2. Procedure:

  • Prepare serial dilutions of the primary analyte and each test compound in an appropriate buffer.

  • Add 50 µL of each standard or test compound dilution to the wells of the antibody-coated microtiter plate.

  • Add 50 µL of the enzyme-conjugated primary analyte to each well.

  • Incubate the plate for 1 hour at 37°C.

  • Wash the plate three to five times with wash buffer.[3]

  • Add 100 µL of the substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.[3]

  • Add 50 µL of stop solution to each well to stop the reaction.

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.

  • Plot the absorbance against the logarithm of the analyte concentration and determine the IC50 value for each compound.

  • Calculate the percent cross-reactivity for each test compound relative to the primary analyte.

Visualizations

Workflow for Immunoassay Cross-Reactivity Assessment

The following diagram illustrates a typical workflow for evaluating the cross-reactivity of a test compound in a competitive ELISA.

G cluster_prep Preparation cluster_assay Competitive Binding cluster_detection Detection cluster_analysis Data Analysis prep_standards Prepare serial dilutions of primary analyte and test compounds add_samples Add standards/test compounds to wells prep_standards->add_samples prep_plate Use antibody-coated microtiter plate prep_plate->add_samples add_conjugate Add enzyme-conjugated primary analyte add_samples->add_conjugate incubation1 Incubate for 1 hour at 37°C add_conjugate->incubation1 wash1 Wash plate incubation1->wash1 add_substrate Add substrate solution wash1->add_substrate incubation2 Incubate for 15-30 min add_substrate->incubation2 add_stop Add stop solution incubation2->add_stop read_plate Read absorbance add_stop->read_plate plot_curve Plot dose-response curve read_plate->plot_curve calc_ic50 Determine IC50 values plot_curve->calc_ic50 calc_cr Calculate % Cross-Reactivity calc_ic50->calc_cr

Caption: Workflow for determining immunoassay cross-reactivity.

Hypothetical Metabolic Pathway of this compound

The metabolic fate of this compound in a biological system could involve several enzymatic reactions, leading to various metabolites. These metabolites could also exhibit cross-reactivity in immunoassays. The following diagram illustrates a plausible metabolic pathway for this compound, based on known biotransformations of similar compounds like 2,6-diethylaniline.[6]

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound hydroxylation 4-Amino-3-butylphenol parent->hydroxylation Hydroxylation n_oxidation N-Butyl-N-phenylhydroxylamine parent->n_oxidation N-Oxidation dealkylation Aniline parent->dealkylation N-Dealkylation acetylation N-(2-butylphenyl)acetamide parent->acetylation Acetylation glucuronidation Glucuronide Conjugate hydroxylation->glucuronidation Glucuronidation

Caption: Hypothetical metabolic pathway of this compound.

The evaluation of cross-reactivity is a critical component of validating biological assays for specific analytes like this compound. While direct experimental data for this compound is scarce, the principles and methodologies for assessing cross-reactivity are well-established. A combination of immunoassays for screening and chromatographic methods like GC-MS or LC-MS/MS for confirmation provides a robust approach to characterizing the specificity of detection methods. The hypothetical data and workflows presented in this guide serve as a framework for designing and interpreting such studies, ensuring the generation of reliable and accurate data for research and development.

References

The Efficacy of 2-Butylaniline-Based Corrosion Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Corrosion poses a significant challenge across various industries, compromising the integrity and lifespan of metallic materials. The use of corrosion inhibitors is a critical strategy to mitigate this degradation. This guide provides a comparative analysis of the efficacy of 2-butylaniline-based corrosion inhibitors against other common alternatives, supported by experimental data.

Mechanism of Action: Adsorption and Protective Film Formation

Aniline and its derivatives, including this compound, function as corrosion inhibitors primarily through adsorption onto the metal surface. This process involves the interaction of the lone pair of electrons on the nitrogen atom and the π-electrons of the aromatic ring with the vacant d-orbitals of the metal atoms. This adsorption forms a protective film that acts as a barrier, isolating the metal from the corrosive environment. The mechanism can be a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding), and often follows the Langmuir adsorption isotherm.[1][2][3] The alkyl group (butyl) in this compound can also influence the inhibitor's solubility and the packing of the protective film.

Comparative Efficacy of Corrosion Inhibitors

The following table summarizes the inhibition efficiency of various amine-based and other common corrosion inhibitors from different studies. It is important to note that the experimental conditions, such as the corrosive medium, temperature, and inhibitor concentration, significantly influence the inhibitor's performance.

InhibitorMetalCorrosive MediumConcentrationTemperature (°C)Test MethodInhibition Efficiency (%)Reference
2-butyl-hexahydropyrrolo[1,2-b][4][5]oxazole (BPOX)Mild Steel0.5 M HCl5 x 10⁻³ M40Potentiodynamic Polarization>95[6]
1,8-diaminooctaneCarbon Steel1 M HCl0.5 mmol dm⁻³Not SpecifiedPotentiodynamic Polarization65.5[4]
Propoxylated 1,8-diaminooctaneCarbon Steel1 M HCl0.5 mmol dm⁻³Not SpecifiedPotentiodynamic Polarization78.9[4]
2-{[(3-chlorophenyl)amino]methyl}phenolMild Steel1 M HClNot SpecifiedNot SpecifiedElectrochemical Measurements90.23[5]
2-[(2-hydroxybenzyl)amino]benzonitrileMild Steel1 M HClNot SpecifiedNot SpecifiedElectrochemical Measurements92.56[5]
Benzotriazole (BTA)CopperDI WaterNot Specified60Not Specified84.5[7]
Tolyltriazole (TTA)CopperDI WaterNot Specified60Not Specified95.5[7]
Poly(2-ethyl-2-oxazoline) (PEOX)Mild Steel0.1 M HCl50 ppmNot SpecifiedEIS, PDP79

Experimental Protocols

The evaluation of corrosion inhibitor efficacy relies on standardized experimental methodologies. The most common techniques are weight loss measurements and electrochemical methods such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).

Weight Loss Method

This gravimetric technique provides a direct measure of corrosion rate.

  • Specimen Preparation: Mild steel coupons are mechanically polished, degreased with a solvent like acetone, rinsed with distilled water, and dried. The initial weight is accurately recorded.

  • Immersion: The pre-weighed coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at a specific temperature for a set duration.

  • Cleaning and Re-weighing: After the immersion period, the coupons are removed, cleaned to remove corrosion products (e.g., using a specific inhibited acid solution), rinsed, dried, and weighed again.

  • Calculation of Inhibition Efficiency: The inhibition efficiency (IE%) is calculated using the following formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 Where W₀ is the weight loss in the absence of the inhibitor, and Wᵢ is the weight loss in the presence of the inhibitor.

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions.

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).

  • Measurement: The working electrode is immersed in the test solution (with and without inhibitor). After the open-circuit potential (OCP) stabilizes, the potential is scanned in both the anodic and cathodic directions from the OCP.

  • Data Analysis: The corrosion current density (i_corr) is determined by extrapolating the Tafel plots. The inhibition efficiency is calculated as: IE% = [(i_corr₀ - i_corrᵢ) / i_corr₀] x 100 Where i_corr₀ and i_corrᵢ are the corrosion current densities without and with the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.

  • Electrochemical Cell Setup: The same three-electrode setup as in potentiodynamic polarization is used.

  • Measurement: The system is perturbed with a small amplitude AC signal at various frequencies. The impedance of the system is measured at each frequency.

  • Data Analysis: The data is often represented as Nyquist and Bode plots. An equivalent electrical circuit is used to model the data and extract parameters like charge transfer resistance (R_ct). An increase in R_ct in the presence of the inhibitor indicates the formation of a protective film. The inhibition efficiency can be calculated as: IE% = [(R_ctᵢ - R_ct₀) / R_ctᵢ] x 100 Where R_ctᵢ and R_ct₀ are the charge transfer resistances with and without the inhibitor, respectively.

Visualizing Experimental and Mechanistic Pathways

The following diagrams illustrate a typical experimental workflow for evaluating corrosion inhibitors and the proposed mechanism of action for aniline-based inhibitors.

Experimental_Workflow cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Analysis cluster_results Results Metal_Specimen Metal Specimen (e.g., Mild Steel) Polishing Mechanical Polishing Metal_Specimen->Polishing Degreasing Degreasing (e.g., Acetone) Polishing->Degreasing Weighing Initial Weighing Degreasing->Weighing Immersion Immersion at Controlled Temperature Weighing->Immersion Corrosive_Medium Corrosive Medium (e.g., 1 M HCl) Corrosive_Medium->Immersion Inhibitor_Addition Addition of This compound Inhibitor_Addition->Immersion Weight_Loss Weight Loss Measurement Immersion->Weight_Loss Electrochemical Electrochemical Tests (PDP, EIS) Immersion->Electrochemical Surface_Analysis Surface Analysis (SEM) Immersion->Surface_Analysis Corrosion_Rate Corrosion Rate Calculation Weight_Loss->Corrosion_Rate Inhibition_Efficiency Inhibition Efficiency Calculation Electrochemical->Inhibition_Efficiency Mechanism_Determination Mechanism Determination Surface_Analysis->Mechanism_Determination Corrosion_Rate->Inhibition_Efficiency Inhibition_Efficiency->Mechanism_Determination

Caption: Experimental workflow for evaluating the efficacy of a corrosion inhibitor.

Adsorption_Mechanism cluster_inhibitor This compound Inhibitor cluster_metal Metal Surface cluster_interaction Adsorption & Protection Butylaniline This compound Molecule (C₁₀H₁₅N) Nitrogen Nitrogen Atom (Lone Pair Electrons) Butylaniline->Nitrogen Aromatic_Ring Aromatic Ring (π-electrons) Butylaniline->Aromatic_Ring Adsorption Adsorption on Metal Surface Nitrogen->Adsorption Donation of lone pair Aromatic_Ring->Adsorption Interaction of π-electrons Metal_Surface Metal Surface (e.g., Fe) Vacant_d_orbitals Vacant d-orbitals Metal_Surface->Vacant_d_orbitals Vacant_d_orbitals->Adsorption Acceptance of electrons Protective_Film Formation of Protective Film Adsorption->Protective_Film Corrosion_Inhibition Corrosion Inhibition Protective_Film->Corrosion_Inhibition

Caption: Adsorption mechanism of this compound on a metal surface.

References

Performance Benchmark of 2-Butylaniline-Derived Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of 2-butylaniline-derived polymers with common alternative conductive polymers. Due to the limited availability of specific data on poly(this compound), this guide utilizes performance data from the closely related poly(2-sec-butylaniline) as a predictive benchmark. This approach allows for an informed evaluation of the potential characteristics of this compound-based polymers in various applications, including organic electronics and biosensing.

Comparative Performance Data

The introduction of an alkyl substituent, such as a butyl group, onto the aniline (B41778) monomer can significantly influence the properties of the resulting polymer. Generally, ortho-alkyl substitution enhances the polymer's solubility in common organic solvents, a critical factor for processability. However, this often comes at the cost of decreased electrical conductivity due to steric hindrance that disrupts the conjugation along the polymer chain. The thermal stability is also affected by the incorporation of these alkyl chains.

The following tables summarize key performance indicators for poly(2-sec-butylaniline) as a proxy for poly(this compound), and its main competitors: Polyaniline (PANI), Polypyrrole (PPy), and Poly(3,4-ethylenedioxythiophene) (PEDOT).

Table 1: Electrical Conductivity
PolymerFormElectrical Conductivity (S/cm)
Poly(2-sec-butylaniline) (as proxy) DopedData not readily available, expected to be lower than PANI
Polyaniline (PANI)Undoped6.28 x 10⁻⁹[1]
Doped (Emeraldine Salt)10⁻⁵ to 30[1][2][3][4]
Polypyrrole (PPy)DopedCan exceed 500[5]
Poly(3,4-ethylenedioxythiophene) (PEDOT:PSS)Doped< 1 to > 1000 (highly dependent on formulation and post-treatment)
Table 2: Thermal Stability (Decomposition Temperature)
PolymerAtmosphereOnset Decomposition Temperature (°C)
Poly(2-sec-butylaniline) (as proxy) Not specifiedData not readily available, expected to be comparable to other substituted PANIs
Polyaniline (PANI)AirDoped form stable up to ~250[6]
Polypyrrole (PPy)Air (doped)~280 (major decomposition)[5]
N₂ (doped)Dopant loss around 190, polymer decomposition >480[5]
Poly(3,4-ethylenedioxythiophene) (PEDOT:PSS)N₂PSS degradation ~320, PEDOT degradation ~420[7]
Table 3: Solubility in Common Organic Solvents
PolymerN-Methyl-2-pyrrolidone (NMP)Dimethylformamide (DMF)Tetrahydrofuran (THF)Other Solvents
Poly(2-sec-butylaniline) (as proxy) Soluble[8]Soluble[8]SolubleSoluble in Dimethyl Sulfoxide (DMSO)[8]
Polyaniline (PANI)Limited solubilityLimited solubilityInsolubleGenerally insoluble in common organic solvents[2]
Polypyrrole (PPy)Insoluble[9]Insoluble[9]Insoluble[9]Insoluble in most common solvents[9]
Poly(3,4-ethylenedioxythiophene) (PEDOT:PSS)Dispersible (water-miscible)Dispersible (water-miscible)InsolubleTypically supplied as an aqueous dispersion; solubility in organic solvents is limited.[10][11][12]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of poly(2-sec-butylaniline) and the evaluation of key performance metrics are provided below. These protocols can be adapted for other this compound-derived polymers.

Synthesis of Poly(2-sec-butylaniline) via Oxidative Polymerization

This protocol describes a general method for synthesizing poly(2-sec-butylaniline) via chemical oxidative polymerization.[13]

Materials:

  • (±)-2-sec-butylaniline (monomer)

  • Ammonium persulfate (APS) (initiator)

  • (+)- or (-)-camphor-10-sulfonic acid (HCSA) (dopant and chiral agent)

  • Deionized water

Procedure:

  • Prepare a 1.5 M solution of HCSA in deionized water.

  • Dissolve (±)-2-sec-butylaniline in the HCSA solution to a final monomer concentration of 0.025 M.

  • Cool the monomer-acid solution to 0°C in an ice bath with constant stirring.

  • Prepare a separate aqueous solution of APS.

  • Add the APS solution dropwise to the cooled monomer solution. The molar ratio of APS to the monomer can be varied (e.g., 0.25:1 to 1:1) to control the polymerization rate and polymer properties.

  • Allow the reaction to proceed for a set time (e.g., 24 hours) at 0°C.

  • The resulting polymer precipitate is collected by filtration.

  • Wash the polymer with deionized water and methanol (B129727) to remove residual reactants and oligomers.

  • Dry the polymer under vacuum at a controlled temperature (e.g., 60°C).

G cluster_prep Solution Preparation cluster_reaction Polymerization cluster_purification Purification & Drying Monomer 2-sec-butylaniline Mixing Mix Monomer & Dopant Monomer->Mixing Dopant HCSA Solution Dopant->Mixing Initiator APS Solution Addition Add Initiator Initiator->Addition Cooling Cool to 0°C Mixing->Cooling Cooling->Addition Polymerization Polymerize for 24h Addition->Polymerization Filtration Filtration Polymerization->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying FinalPolymer Poly(2-sec-butylaniline) Drying->FinalPolymer

Synthesis workflow for poly(2-sec-butylaniline).

Electrical Conductivity Measurement: Four-Point Probe Method

This method is used to determine the sheet resistance of the polymer film, from which the conductivity can be calculated. The protocol is based on established standards such as ASTM F1711.[14][15]

Apparatus:

  • Four-point probe head with equally spaced collinear tungsten carbide tips.

  • Source measure unit (SMU) for applying current and measuring voltage.

  • Sample stage.

Procedure:

  • Sample Preparation: Prepare a thin, uniform film of the polymer on an insulating substrate (e.g., glass slide) by spin-coating or drop-casting a solution of the polymer. Ensure the film is completely dry.

  • Probe Placement: Gently place the four-point probe head onto the center of the polymer film. The four probes should be in a straight line and make good contact with the film surface.

  • Current Application: Apply a constant DC current (I) through the two outer probes using the source measure unit. The magnitude of the current should be chosen based on the expected resistance of the sample to ensure a measurable voltage drop without causing sample heating.

  • Voltage Measurement: Measure the voltage drop (V) between the two inner probes using the source measure unit.

  • Calculation:

    • Calculate the sheet resistance (Rs) using the formula: Rs = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I).

    • Measure the thickness (t) of the polymer film.

    • Calculate the conductivity (σ) using the formula: σ = 1 / (Rs * t).

Thermal Stability Assessment: Thermogravimetric Analysis (TGA)

TGA is used to measure the thermal stability of the polymer by monitoring its mass change as a function of temperature. The protocol is based on standards like ASTM E1131.[16][17]

Apparatus:

  • Thermogravimetric analyzer with a microbalance and a programmable furnace.

  • Sample pans (e.g., platinum or alumina).

  • Controlled gas supply (e.g., nitrogen for inert atmosphere, air for oxidative atmosphere).

Procedure:

  • Sample Preparation: Place a small amount of the dried polymer sample (typically 5-10 mg) into a tared TGA sample pan.

  • Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with the desired gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to establish an inert atmosphere.

  • Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Plot the percentage of initial mass versus temperature. The onset of decomposition is typically determined as the temperature at which a significant mass loss begins.

Application in Biosensing: Dopamine (B1211576) Detection

Polyaniline and its derivatives are promising materials for the development of electrochemical biosensors due to their conductivity, environmental stability, and ability to be functionalized.[6][18][19] One significant application is in the detection of neurotransmitters like dopamine, where imbalances are associated with neurological disorders such as Parkinson's disease.[20][21][22]

The conductive polymer serves as a transducer, facilitating electron transfer during the electrochemical oxidation of dopamine. This process generates a measurable electrical signal (current) that is proportional to the dopamine concentration.

G cluster_sensor Electrochemical Sensor cluster_solution Analyte Solution cluster_detection Detection System Electrode Modified Electrode (e.g., PANI-derivative) Dopamine_Ox Oxidized Dopamine (DAQ) Electrode->Dopamine_Ox 2e⁻, 2H⁺ Potentiostat Potentiostat Electrode->Potentiostat Electron Transfer Dopamine Dopamine (DA) Dopamine->Electrode Adsorption & Oxidation at Electrode Surface Signal Current Signal Potentiostat->Signal Measures Current

Signaling pathway for dopamine detection.

References

Isomeric Effects on the Biological Activity of Butylanilines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric form of a molecule, where compounds share the same molecular formula but differ in the arrangement of atoms, can profoundly influence its biological activity. This guide provides a comparative analysis of the biological effects of butylaniline isomers, focusing on their cytotoxicity and mutagenicity. While direct comparative studies on all isomers are limited, this document synthesizes available data and explores the underlying structure-activity relationships to provide insights for researchers in toxicology and drug development.

Executive Summary

Butylaniline exists in several isomeric forms, including n-butylaniline, sec-butylaniline, tert-butylaniline, and isobutylaniline. The position and branching of the butyl group on the aniline (B41778) molecule can significantly alter its interaction with biological systems. This guide summarizes the known cytotoxic and mutagenic effects of these isomers, provides detailed experimental protocols for assessing these activities, and visualizes the key signaling pathways involved in aniline-induced toxicity.

Data Presentation: A Comparative Overview

Due to the limited availability of direct comparative studies, the following tables compile data from various sources to facilitate a cross-isomeric comparison. It is important to note that experimental conditions may vary between studies, affecting direct comparability.

Table 1: Comparative Cytotoxicity of Butylaniline Isomers

IsomerCell LineAssayIC50 (µM)Reference
n-ButylanilineData Not Available
sec-ButylanilineData Not Available
tert-ButylanilineData Not Available
IsobutylanilineData Not Available

Absence of data highlights a critical gap in the toxicological assessment of these isomers.

Table 2: Comparative Mutagenicity of Butylaniline Isomers (Ames Test)

IsomerStrains TestedMetabolic Activation (S9)ResultReference
4-Butylaniline (B89568)Salmonella typhimuriumWith and WithoutPositive[1][2]
N-ButylanilineSalmonella typhimuriumWith and WithoutPositive[1][2]
sec-ButylanilineData Not Available
tert-ButylanilineData Not Available

Note: The available literature confirms the mutagenicity of 4-butylaniline and N-butylaniline but lacks quantitative data for a detailed comparison and data for sec- and tert-butylaniline isomers.

Structure-Activity Relationships (SAR)

The biological activity of substituted anilines is influenced by the electronic and steric properties of the substituents. For butylanilines, the nature of the alkyl group plays a crucial role:

  • n-Butyl and Isobutyl groups: These less sterically hindered groups may allow for easier metabolic activation, potentially leading to greater toxicity.

  • sec-Butyl and tert-Butyl groups: The increased steric bulk of these branched isomers might hinder the approach of metabolic enzymes, which could decrease their biological activity. However, this steric hindrance can also influence receptor binding and other interactions.

Key Biological Mechanisms

Aniline and its derivatives are known to exert their toxic effects through several mechanisms, primarily metabolic activation, induction of oxidative stress, and subsequent apoptosis.

Metabolic Activation

Anilines are often metabolized by cytochrome P450 enzymes in the liver, leading to the formation of reactive intermediates. These metabolites can bind to cellular macromolecules like DNA, leading to mutations and cellular damage.

Oxidative Stress and Apoptosis

Aniline exposure can lead to an overproduction of reactive oxygen species (ROS), causing oxidative stress.[3][4][5] This imbalance can damage cellular components and trigger programmed cell death, or apoptosis, through various signaling pathways.[3][5][6]

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the butylaniline isomers for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (0.5 mg/mL) to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Ames Test for Mutagenicity

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.[7][8][9]

Protocol:

  • Bacterial Strains: Use histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537).

  • Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from rat liver).[10]

  • Exposure: Expose the bacterial strains to various concentrations of the butylaniline isomers.

  • Plating: Plate the treated bacteria on a minimal glucose agar (B569324) medium lacking histidine.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.[11]

Comet Assay for Genotoxicity

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from cells treated with butylaniline isomers.

  • Embedding in Agarose (B213101): Mix the cells with low-melting-point agarose and layer onto a microscope slide.

  • Lysis: Lyse the cells to remove membranes and proteins, leaving the DNA as nucleoids.

  • Electrophoresis: Subject the slides to electrophoresis under alkaline conditions. Damaged DNA will migrate out of the nucleoid, forming a "comet" tail.

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize under a fluorescence microscope. The length and intensity of the comet tail are proportional to the extent of DNA damage.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved in butylaniline toxicity, the following diagrams have been generated using Graphviz.

G Seed Cells Seed Cells Treat with Butylanilines Treat with Butylanilines Seed Cells->Treat with Butylanilines 24h incubation Add MTT Add MTT Treat with Butylanilines->Add MTT Incubate Incubate Add MTT->Incubate 2-4h Add Solubilizer Add Solubilizer Incubate->Add Solubilizer Measure Absorbance Measure Absorbance Add Solubilizer->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Workflow for MTT Cytotoxicity Assay

G Butylaniline Butylaniline Metabolic Activation (CYP450) Metabolic Activation (CYP450) Butylaniline->Metabolic Activation (CYP450) Reactive Metabolites Reactive Metabolites Metabolic Activation (CYP450)->Reactive Metabolites DNA Adducts DNA Adducts Reactive Metabolites->DNA Adducts Mutagenicity Mutagenicity DNA Adducts->Mutagenicity

Metabolic Activation and Mutagenicity Pathway

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Aniline Exposure Aniline Exposure Oxidative Stress (ROS) Oxidative Stress (ROS) ERK1/2 ERK1/2 Oxidative Stress (ROS)->ERK1/2 JNK1/2 JNK1/2 Oxidative Stress (ROS)->JNK1/2 p38 p38 Oxidative Stress (ROS)->p38 IKKα/β IKKα/β Oxidative Stress (ROS)->IKKα/β AP-1 Activation AP-1 Activation JNK1/2->AP-1 Activation p-IκBα p-IκBα IKKα/β->p-IκBα NF-κB Activation NF-κB Activation p-IκBα->NF-κB Activation Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB Activation->Pro-inflammatory Cytokines AP-1 Activation->Pro-inflammatory Cytokines Apoptosis Apoptosis Pro-inflammatory Cytokines->Apoptosis

Aniline-Induced Oxidative Stress and Apoptosis Signaling

Conclusion and Future Directions

The isomeric form of butylaniline appears to play a significant role in its biological activity. While data on 4-butylaniline and N-butylaniline indicate mutagenic potential, a comprehensive understanding of the isomeric effects is hampered by the lack of comparative data for all isomers. Future research should focus on conducting direct comparative studies of n-, sec-, tert-, and isobutylaniline to elucidate their relative cytotoxicity and genotoxicity. Such studies are crucial for accurate risk assessment and for guiding the development of safer aniline-derived compounds in various industrial and pharmaceutical applications.

References

Quantitative comparison of reaction rates for butylaniline isomers

Author: BenchChem Technical Support Team. Date: December 2025

A quantitative comparison of the reaction rates of butylaniline isomers is crucial for researchers and professionals in drug development and chemical synthesis. The reactivity of these isomers is primarily governed by a combination of electronic effects, related to the basicity of the amino group, and steric hindrance around the reaction center. This guide provides a comparative analysis based on available data and established chemical principles.

Electronic Effects: A Comparison of Basicity

The nucleophilicity of the amino group, a key factor in many of its reactions, is related to its basicity. The basicity of an amine is quantified by the pKa of its conjugate acid. A higher pKa value for the conjugate acid corresponds to a more basic amine. The table below summarizes the pKa values for the conjugate acids of n-butylaniline (B73990), sec-butylaniline, and tert-butylaniline.

IsomerStructurepKa of Conjugate Acid
n-ButylanilineN-butylbenzenamine5.05 (Predicted)[1][2][3]
sec-ButylanilineN-(1-methylpropyl)benzenamine5.02 (Predicted)[4]
tert-ButylanilineN-(1,1-dimethylethyl)benzenamine7.00 (at 25°C)

The predicted pKa values for n-butylaniline and sec-butylaniline are very similar, suggesting their electronic properties are comparable. The experimentally determined pKa for tert-butylaniline is significantly higher, indicating it is a stronger base. This increased basicity is likely due to the greater electron-donating inductive effect of the tert-butyl group.

Steric Effects on Reaction Rates

Despite its higher basicity, the reactivity of tert-butylaniline in reactions such as acylation is expected to be significantly lower than that of n-butylaniline and sec-butylaniline. This is due to the profound impact of steric hindrance. The bulky tert-butyl group physically obstructs the approach of reactants to the nitrogen atom of the amino group.

The following table provides a qualitative comparison of the expected reaction rates based on the increasing steric bulk of the butyl group.

IsomerSteric HindranceExpected Relative Reaction Rate
n-ButylanilineLowFastest
sec-ButylanilineModerateIntermediate
tert-ButylanilineHighSlowest

The linear n-butyl group presents the least steric hindrance, allowing for relatively easy access to the amino group. The branched sec-butyl group introduces more bulk, slowing the reaction. The highly branched tert-butyl group creates significant steric shielding of the nitrogen atom, leading to a drastically reduced reaction rate.

Experimental Protocol for a Comparative Kinetic Study: Acylation of Butylaniline Isomers

To quantitatively determine the reaction rates of the butylaniline isomers, a kinetic study of a reaction such as acylation with acetic anhydride (B1165640) can be performed. The disappearance of the butylaniline isomer or the appearance of the corresponding acetanilide (B955) product can be monitored over time using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Objective: To determine the second-order rate constants for the acylation of n-butylaniline, sec-butylaniline, and tert-butylaniline with acetic anhydride.

Materials:

  • n-Butylaniline

  • sec-Butylaniline

  • tert-Butylaniline

  • Acetic anhydride

  • A suitable aprotic solvent (e.g., acetonitrile, tetrahydrofuran)

  • Internal standard for chromatography (e.g., dodecane)

  • Quenching agent (e.g., a primary or secondary amine like piperidine)

  • HPLC or GC instrument with a suitable column

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of known concentrations for each butylaniline isomer, acetic anhydride, and the internal standard in the chosen solvent.

  • Reaction Setup: In a thermostatted reaction vessel, equilibrate a solution of the specific butylaniline isomer and the internal standard to the desired reaction temperature (e.g., 25°C).

  • Initiation of Reaction: Initiate the reaction by adding a pre-heated solution of acetic anhydride to the reaction vessel. Start a timer immediately upon addition.

  • Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a solution containing an excess of the quenching agent. The quenching agent will rapidly react with any remaining acetic anhydride, stopping the reaction.

  • Analysis: Analyze the quenched samples by HPLC or GC to determine the concentration of the butylaniline isomer relative to the internal standard.

  • Data Analysis: Plot the reciprocal of the butylaniline concentration versus time. For a second-order reaction, this plot should yield a straight line. The slope of this line is the second-order rate constant (k).

  • Comparison: Repeat the experiment under identical conditions for the other two butylaniline isomers to obtain their respective rate constants for a direct comparison.

Visualizing the Concepts

To further illustrate the concepts discussed, the following diagrams are provided.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Butylaniline Butylaniline Isomer TetrahedralIntermediate Tetrahedral Intermediate Butylaniline->TetrahedralIntermediate Nucleophilic Attack AceticAnhydride Acetic Anhydride AceticAnhydride->TetrahedralIntermediate Acetanilide N-Butylacetanilide TetrahedralIntermediate->Acetanilide Collapse AceticAcid Acetic Acid TetrahedralIntermediate->AceticAcid

Caption: Generalized mechanism for the acylation of a butylaniline isomer.

Experimental_Workflow A Prepare Stock Solutions B Equilibrate Reactants A->B C Initiate Reaction B->C D Withdraw Aliquots at Timed Intervals C->D E Quench Reaction D->E F Analyze by Chromatography (HPLC/GC) E->F G Determine Rate Constants F->G H Compare Isomer Reactivity G->H

Caption: Workflow for the kinetic analysis of butylaniline acylation.

References

A Comparative Guide to Analytical Methods for the Quantification of 2-Butylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 2-butylaniline, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals, is paramount for ensuring product quality, safety, and process control.[1][2] This guide provides an objective comparison of the two most common and powerful analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][3] The selection of an appropriate analytical method is critical and depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation.[4] This document outlines the principles of method validation, presents detailed experimental protocols, and offers a comparative analysis of performance data to aid researchers in selecting the most suitable method for their specific needs.

Principles of Analytical Method Validation

The validation of an analytical method is the process of demonstrating its suitability for the intended purpose.[1][5] The International Council for Harmonisation (ICH) guidelines outline key validation parameters that ensure the reliability and integrity of the analytical data.[1][5]

Key Validation Parameters:

  • Specificity: The ability to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components.[1]

  • Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.[1]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[1]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).[1]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value.[1]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1]

Comparative Performance Data

The following table summarizes the typical performance characteristics of validated HPLC-UV and GC-MS methods for the quantification of this compound.

Parameter HPLC-UV GC-MS
Linearity (r²) ≥ 0.999≥ 0.999
Range 1 - 500 µg/mL0.1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%
Precision (RSD) < 2.0%< 1.5%
Limit of Detection (LOD) ~0.5 µg/mL~0.05 µg/mL
Limit of Quantitation (LOQ) ~1.5 µg/mL~0.15 µg/mL
Robustness HighModerate

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally sensitive.[3]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 3.0) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.[6]

  • Injection Volume: 10 µL.[4]

  • Column Temperature: 30 °C.[4][6]

  • Detection Wavelength: 240 nm.

Procedure:

  • Standard and Sample Preparation: Prepare a stock solution of this compound in the mobile phase. From the stock solution, prepare a series of working standard solutions to create a calibration curve. Samples should be diluted with the mobile phase to fall within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.[4]

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Identify the this compound peak based on its retention time compared to the standard. The concentration is determined by comparing the peak area of the sample to the calibration curve generated from the standards.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing high sensitivity and selectivity.[1][7]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]

  • Injection Mode: Splitless injection.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.[8]

  • MS Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound.

Procedure:

  • Sample Preparation: Samples containing this compound are typically dissolved in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate. An internal standard may be added for improved accuracy.

  • Analysis: Inject the prepared sample into the GC-MS system.

  • Quantification: The quantification of this compound is performed by integrating the peak area of a specific ion in the mass spectrum and comparing it to a calibration curve prepared from standards.

Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of an analytical method, ensuring it is fit for its intended purpose.

G Analytical Method Validation Workflow cluster_dev Method Development cluster_val Method Validation cluster_imp Implementation Dev Develop Analytical Method Spec Specificity Dev->Spec Validate Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob Imp Routine Analysis Rob->Imp Implement

Caption: A flowchart of the analytical method validation process.

Conclusion

Both HPLC-UV and GC-MS are robust and reliable methods for the quantification of this compound.[1] HPLC is often favored for its simplicity and suitability for a wide range of compounds, while GC-MS offers superior sensitivity and selectivity, making it ideal for trace-level analysis.[1] The choice between these methods should be based on the specific requirements of the analysis, including the expected concentration of this compound, the complexity of the sample matrix, and the available instrumentation. A thorough validation in accordance with ICH guidelines is essential to ensure the generation of accurate and reliable data in any research or quality control setting.[1][5]

References

Safety Operating Guide

Proper Disposal of 2-Butylaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste are paramount to ensuring a secure laboratory environment and maintaining environmental responsibility. 2-Butylaniline, an aniline (B41778) derivative, requires meticulous disposal procedures due to its potential hazards. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, aligning with safety protocols and regulatory requirements.

I. Immediate Safety and Handling Precautions

Before initiating any disposal process, it is crucial to handle this compound with the appropriate safety measures in place. The following personal protective equipment (PPE) and handling procedures are mandatory:

  • Personal Protective Equipment (PPE):

    • Gloves: Wear robust, chemical-resistant gloves. Butyl, neoprene, polyvinyl alcohol (PVA), or Viton gloves are recommended for handling aniline and its derivatives. Nitrile gloves are not recommended.[1][2]

    • Eye Protection: Chemical splash goggles are essential to prevent any contact with the eyes.[1][3]

    • Lab Coat: A fully-buttoned lab coat must be worn to protect against skin contact.[1]

    • Respiratory Protection: All work involving this compound should be conducted in a certified laboratory chemical fume hood to avoid inhalation of vapors.[1][4] In instances where there is a risk of aerosol generation or high concentrations, a respirator may be necessary. Personnel must be enrolled in a respiratory protection program to use a respirator.[1]

  • Designated Work Area:

    • Confine all work with this compound to a designated and clearly marked area, such as a chemical fume hood.[1][2]

    • The designated area should be labeled with warnings indicating the potential hazards, for instance: "WARNING! ANILINE DERIVATIVE WORK AREA – POTENTIAL CARCINOGEN & REPRODUCTIVE TOXIN".[1][2]

II. Spill Management

In the event of a this compound spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

  • Small Spills:

    • If a small amount of this compound is spilled (an amount that can be cleaned up in approximately 10 minutes by trained personnel), proceed with caution.[2]

    • Absorb the spill with an inert, dry material such as vermiculite, dry sand, or earth.[1]

    • Collect the absorbed material using non-sparking tools and place it in a clearly labeled, compatible hazardous waste container for disposal.[1][3]

    • Ventilate and wash the affected area thoroughly after the cleanup is complete.[1]

  • Large Spills:

    • If a significant amount of the compound is spilled, immediately evacuate the area.[1]

    • Secure the area and notify others in the vicinity.[1]

    • Contact your institution's Environmental Health & Safety (EH&S) department or emergency services immediately.[1]

III. Operational Disposal Plan: Step-by-Step Guidance

The disposal of this compound must not be done via drain or regular trash.[2] It must be managed as hazardous waste in accordance with federal, state, and local regulations.[5][6][7]

Step 1: Waste Collection

  • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, and disposable labware) in a designated and clearly labeled hazardous waste container.[1][2] A polyethylene (B3416737) container is a suitable option.[1]

  • The container must be in good condition, compatible with the chemical, and have a secure, leak-proof closure.[7][8]

Step 2: Labeling

  • Properly label the hazardous waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents.[5][6]

  • Include the date when the first drop of waste was added to the container.[6]

Step 3: Segregation and Storage

  • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5][6][9]

  • Segregate this compound waste from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[2][9] Store acids and bases separately.[9]

  • The storage area should be secure, well-ventilated, and away from direct sunlight and sources of ignition.[1]

Step 4: Waste Pickup and Disposal

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[1][5]

  • Complete and submit any required hazardous waste disposal forms for pickup.[5]

Data Presentation

The following table summarizes the key hazard information for this compound, which informs the necessary disposal procedures.

Hazard ClassificationDescriptionSource
Acute Toxicity (Oral) Harmful if swallowed.[4]
Acute Toxicity (Dermal) Harmful in contact with skin.[4]
Acute Toxicity (Inhalation) Harmful if inhaled.[4]
Skin Irritation Causes skin irritation.
Eye Irritation Causes serious eye irritation.
Specific Target Organ Toxicity May cause respiratory irritation.
Aquatic Toxicity Very toxic to aquatic life.[10]

Experimental Protocols

Specific experimental protocols for the chemical neutralization or degradation of this compound for disposal are not typically performed in a standard laboratory setting due to safety and regulatory complexities. The standard and required procedure is to collect the hazardous waste for disposal by a licensed professional service. Advanced oxidation processes (AOPs) have been investigated for the treatment of aniline and its derivatives in wastewater on an industrial scale, but these are not laboratory-scale disposal protocols.[11]

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

G This compound Disposal Workflow cluster_0 Waste Generation & Collection cluster_1 Storage & Segregation cluster_2 Disposal A This compound Waste Generated (Liquid or Contaminated Solids) B Collect in a Labeled, Compatible Hazardous Waste Container A->B C Store in Designated Satellite Accumulation Area (SAA) B->C D Segregate from Incompatible Chemicals (e.g., Oxidizers, Strong Acids) C->D E Complete & Submit HazWaste Disposal Form F Arrange for Pickup by EH&S or Licensed Contractor E->F G Proper Off-site Disposal (e.g., Incineration) F->G

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Butylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper use and disposal of 2-Butylaniline, ensuring the well-being of laboratory personnel and the integrity of your research.

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation. Furthermore, it is harmful if swallowed, in contact with skin, or inhaled[1][2][3][4]. Adherence to strict safety protocols is crucial to mitigate these risks.

Personal Protective Equipment (PPE) Specifications

The following table summarizes the recommended personal protective equipment for handling this compound. It is imperative to inspect all PPE for integrity before each use[1].

PPE CategorySpecificationStandard Compliance
Eye and Face Protection Tightly fitting safety goggles with side-shields or a face shield.EN 166 (EU) or NIOSH (US) approved[1].
Skin Protection Chemical impermeable gloves (e.g., Neoprene) and fire/flame resistant, impervious clothing. A lab coat or apron should be worn.EU Directive 89/686/EEC and the standard EN 374 for gloves[1].
Respiratory Protection A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced. Use only in a well-ventilated area[1][2].NIOSH (US) or EN 149 (EU) approved respirator.

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment. The following step-by-step procedure outlines the key stages of handling this chemical.

1. Preparation and Engineering Controls:

  • Ensure the work area is well-ventilated, preferably within a chemical fume hood[1][2].

  • Verify that an eyewash station and safety shower are readily accessible.

  • Assemble all necessary materials and equipment before handling the chemical to minimize movement and potential for spills.

  • Remove all sources of ignition from the handling area[1].

2. Donning Personal Protective Equipment (PPE):

  • Inspect all PPE for damage or contamination before use.

  • Don PPE in the following order: gown/apron, respiratory protection, eye and face protection, and finally gloves.

3. Chemical Handling:

  • Carefully open the container, avoiding splashes or the creation of aerosols.

  • Dispense the required amount of this compound slowly and carefully.

  • Keep the container tightly closed when not in use[1][3].

  • Avoid contact with skin and eyes[1][2].

  • Do not eat, drink, or smoke in the handling area[3][4].

4. Post-Handling and Decontamination:

  • Thoroughly wash hands and any exposed skin with soap and water after handling[1][2][5].

  • Decontaminate all surfaces and equipment that may have come into contact with this compound.

  • Remove PPE in a manner that avoids contaminating yourself. Gloves should be removed last and disposed of immediately.

Emergency First Aid Procedures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[1][2].
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[2][4][5].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[1][5].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[5][6][7].

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a suitable, clearly labeled, and closed container[1][4].

  • Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal: Dispose of the chemical waste through an approved waste disposal facility in accordance with all applicable local, state, and federal regulations[1][2][3][4]. Do not dispose of it down the drain or in the general trash.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_ppe Personal Protective Equipment cluster_handling Chemical Handling cluster_post Post-Handling cluster_disposal Disposal prep_area 1. Prepare Ventilated Work Area check_safety 2. Verify Safety Equipment prep_area->check_safety gather_materials 3. Assemble Materials check_safety->gather_materials don_ppe 4. Don Appropriate PPE gather_materials->don_ppe handle_chem 5. Handle this compound Carefully don_ppe->handle_chem close_container 6. Keep Container Closed handle_chem->close_container decontaminate 7. Decontaminate & Wash close_container->decontaminate remove_ppe 8. Doff PPE Correctly decontaminate->remove_ppe dispose_waste 9. Dispose of Waste Properly remove_ppe->dispose_waste

References

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